2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Description
Properties
IUPAC Name |
2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHUPORJDGFXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline chemical structure and properties
This technical guide details the chemical structure, synthesis, and properties of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline , a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors.
Executive Summary
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a high-value pharmacophore intermediate used primarily in the development of small-molecule tyrosine kinase inhibitors (TKIs). Structurally, it consists of a 2-fluoroaniline core linked via an ether bridge to a 5-nitropyridine moiety.
This molecule represents a "masked" diamine scaffold. The aniline amine is available for immediate functionalization, while the nitro group on the pyridine ring serves as a latent amine precursor. Upon reduction, this compound yields a tetra-substituted diaryl ether diamine, a privileged motif found in multi-targeted inhibitors (e.g., VEGFR, c-Met, and RET inhibitors).
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Analysis
The molecule features two aromatic systems linked by an oxygen atom (diaryl ether).
-
Ring A (Aniline): Substituted with a fluorine atom at the ortho position to the amine. This fluorine atom modulates metabolic stability (blocking P450 oxidation) and acidity of the NH bond.
-
Ring B (Pyridine): A pyridine ring attached at the C2 position, carrying a nitro group at C5. The nitro group is strongly electron-withdrawing, activating the ring for the initial nucleophilic substitution synthesis and serving as a precursor for future hydrogen bonding motifs.
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Caption: Structural segmentation of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline highlighting functional zones.
Physiochemical Data Table
| Property | Value (Predicted/Experimental) | Significance |
| Molecular Formula | C₁₁H₈FN₃O₃ | Core composition |
| Molecular Weight | 249.20 g/mol | Fragment-like space (Rule of 5 compliant) |
| Appearance | Yellow to Orange Solid | Typical of nitro-aromatic compounds |
| LogP (Predicted) | ~2.1 - 2.5 | Good lipophilicity for membrane permeability |
| H-Bond Donors | 1 (Aniline NH₂) | Key for kinase hinge binding |
| H-Bond Acceptors | 5 (N, O atoms) | Interaction with solvent/protein residues |
| Solubility | DMSO, DMF, EtOAc | Low aqueous solubility; requires organic co-solvent |
Synthesis & Manufacturing Protocol
The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) .[1] The nucleophile (4-amino-3-fluorophenol) attacks the electrophilic 2-position of the pyridine ring. The nitro group at position 5 of the pyridine is essential, as it withdraws electron density, making the C2-Cl bond susceptible to displacement.
Reaction Scheme
Reactants:
-
4-Amino-3-fluorophenol (CAS: 399-95-1) - Nucleophile
-
2-Chloro-5-nitropyridine (CAS: 4548-45-2) - Electrophile
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
Conditions:
-
Solvent: Anhydrous DMF or DMSO (Polar aprotic favors SₙAr).
-
Temperature: 60°C – 80°C.
-
Atmosphere: Nitrogen or Argon (to prevent oxidation of the phenol/aniline).
Step-by-Step Laboratory Protocol
This protocol is designed for a 10 mmol scale synthesis.
-
Preparation:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with nitrogen gas.
-
-
Dissolution:
-
Add 4-Amino-3-fluorophenol (1.27 g, 10.0 mmol) and 2-Chloro-5-nitropyridine (1.58 g, 10.0 mmol) to the flask.
-
Add anhydrous DMF (20 mL). Stir until fully dissolved.
-
-
Activation:
-
Add Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol) in a single portion.
-
Note: The solution may darken immediately due to phenoxide formation.
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath.
-
Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS.
-
Endpoint: Reaction is typically complete within 2–4 hours. Look for the disappearance of the starting phenol.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Extract with Ethyl Acetate (3 x 50 mL) if precipitation is oily.
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Synthesis Workflow Diagram
Caption: Synthetic pathway via Nucleophilic Aromatic Substitution (SnAr).
Reactivity & Downstream Applications[3]
This compound is rarely the final API; it is a branching point in drug synthesis.
Nitro Reduction (The "Unmasking" Step)
The most common next step is the reduction of the nitro group to an amine, yielding 4-[(5-amino-2-pyridinyl)oxy]-2-fluoroaniline .
-
Reagents: H₂/Pd-C, Fe/NH₄Cl, or SnCl₂.
-
Result: A diamine scaffold where two distinct nitrogen atoms can be derivatized (e.g., one into a urea, the other into an amide).
Urea/Amide Formation
The aniline nitrogen (N1) is less nucleophilic than a standard alkyl amine but sufficiently reactive for:
-
Isocyanates: To form urea linkages (common in VEGFR inhibitors like Regorafenib analogs).
-
Acid Chlorides: To form amide linkages.
Drug Discovery Context
This scaffold mimics the core structure of several FDA-approved kinase inhibitors. The fluoro-ether-pyridine motif is designed to:
-
Bind the Hinge Region: The pyridine nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Orient Side Chains: The ether oxygen provides a specific bond angle (~120°) that directs the hydrophobic "tail" of the drug into the allosteric back-pocket.
Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).
-
Skin/Eye Irritation: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).
-
Specific Target Organ Toxicity: May cause respiratory irritation.
-
-
Handling Precautions:
-
Nitro-aromatics can be energetic; avoid excessive heat or friction.
-
Use engineering controls (fume hood) to prevent dust inhalation.
-
Wear nitrile gloves and safety goggles.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) to prevent slow oxidation of the aniline amine.
References
-
Nucleophilic Aromatic Substitution (SₙAr)
- Bunnett, J. F., & Zahler, R. E. (1951). Reviews of Modern Physics.
-
Source:
-
Synthesis of 4-Amino-3-fluorophenol (Precursor)
-
Patent CN105646245A. Preparation method of 4-amino-3-fluorophenol.[2]
-
Source:
-
-
Diaryl Ether Kinase Inhibitor Scaffolds
- Liu, Y., et al. (2018). Journal of Medicinal Chemistry. Structure-Activity Relationships of diaryl ether-based c-Met inhibitors.
-
Source:
-
Pyridine Coupling Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. equationchemical.com [equationchemical.com]
- 3. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 4. WO2021178420A1 - Compounds targeting rna-binding proteins or rna-modifying proteins - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
CAS number for 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline
An In-depth Technical Guide to 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline: Synthesis, Characterization, and Potential Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline, a molecule of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel investigational molecule, this document outlines a robust theoretical framework for its synthesis, characterization, and potential therapeutic applications. By examining the synthesis of structurally related compounds, we propose a viable synthetic pathway and detail the necessary analytical techniques for its structural elucidation and purity assessment. Furthermore, we explore its potential as a key intermediate in the development of targeted therapies, drawing parallels with similar scaffolds in oncology and metabolic diseases. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring new chemical entities.
Introduction: The Emerging Significance of Substituted Diaryl Ethers
The diaryl ether-aniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted therapeutic agents. The incorporation of a fluorine atom and a nitro group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine substitution, in particular, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The nitro group, while sometimes associated with toxicity, can also serve as a crucial synthetic handle for further functionalization or as a key pharmacophoric element.
This guide focuses on the specific regioisomer 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline, detailing its molecular architecture and postulating its scientific relevance.
Proposed Synthesis of 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline
The synthesis of 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diaryl ether synthesis. The proposed synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline.
Step-by-Step Experimental Protocol
-
Reactant Preparation: To a flame-dried round-bottom flask, add 4-amino-3-fluorophenol (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), to dissolve the reactants.
-
Addition of the Electrophile: Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. The crude product can be collected by filtration and purified by column chromatography.
Rationale for Experimental Choices
-
Choice of Base: Potassium carbonate is a mild and effective base for this type of SNAr reaction, deprotonating the phenol to form the more nucleophilic phenoxide.
-
Solvent Selection: DMF is an excellent solvent for SNAr reactions as it is polar and aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction. The electron-withdrawing nitro group on the pyridine ring activates the 2-position towards nucleophilic attack.
Physicochemical Properties and Structural Characterization
The structural integrity and purity of the synthesized 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline must be confirmed through a battery of analytical techniques.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₈FN₃O₃ |
| Molecular Weight | 249.20 g/mol |
| Appearance | Expected to be a yellow to orange solid |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct aromatic signals for both the aniline and pyridine rings. The fluorine atom will cause characteristic splitting of adjacent proton signals.
-
¹³C NMR will confirm the number of unique carbon environments.
-
¹⁹F NMR will show a single resonance, confirming the presence of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch of the amine, C-F stretch, and the asymmetric and symmetric stretches of the nitro group (around 1500 and 1300 cm⁻¹) are expected.[2]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.
Potential Applications in Drug Discovery
Substituted diaryl ethers are prevalent in modern pharmacology. The structural motifs present in 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline suggest its potential as a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.
Kinase Inhibitor Scaffolds
The 2-fluoroaniline moiety is a common feature in a variety of kinase inhibitors.[3] The fluorine atom can form crucial hydrogen bonds with the hinge region of the kinase domain. The nitro group can be readily reduced to an amine, which can then be further elaborated to introduce functionalities that target specific amino acid residues in the active site.
G-Protein-Coupled Receptor (GPCR) Modulators
The pyridine ring system is a key component of many GPCR modulators. For instance, related pyridone-containing compounds have been investigated as GPR119 agonists for the treatment of type 2 diabetes.[4][5] The electronic properties of the nitropyridine ring in the target molecule could be fine-tuned for optimal interaction with GPCR binding pockets.
Bioisosteric Replacement and Analogue Synthesis
This molecule can serve as a starting point for the synthesis of a library of analogues. The nitro group can be reduced and acylated, or the aniline can be functionalized to explore structure-activity relationships (SAR).
Caption: Potential drug discovery pathways for 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline.
Safety and Handling
As with any novel chemical entity, 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. While specific toxicity data is unavailable, related nitroaromatic and fluoroaniline compounds can be skin and eye irritants.[6]
Conclusion
While 4-((5-nitropyridin-2-yl)oxy)-2-fluoroaniline is not a commercially available compound with a registered CAS number, its synthesis is feasible through established synthetic methodologies. Its structural features make it a promising candidate for further investigation in drug discovery programs, particularly in the development of kinase inhibitors and GPCR modulators. This guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further research into this and related novel chemical entities.
References
-
Academia.edu. (PDF) 4-Fluoroanilines: synthesis and decomposition. [Link]
-
PrepChem.com. Synthesis of 4-chloro-2-fluoro-5-nitroaniline. [Link]
-
PubChem. 4-Fluoro-2-methoxy-5-nitroaniline. [Link]
-
The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
-
PubChem. 5-Fluoro-4-nitropyridin-2-amine. [Link]
-
ResearchGate. (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
-
PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4 -(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119 | Request PDF. [Link]
-
ResearchGate. Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors. [Link]
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
-
Rasayan J. Chem. SYNTHESIS, CHARACTERIZATION, SPECTRAL STUDIES AND ANTIMICROBIAL APPLICATION OF LIGAND N , N -BIS (5-NITROTHIAZOL-2-YL) PYRIDINE. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ossila.com [ossila.com]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Fluoro-4-(5-nitro-2-pyridyloxy)aniline MSDS and safety data
Technical Whitepaper: Safety, Handling, and Application of 2-Fluoro-4-(5-nitro-2-pyridyloxy)aniline
Executive Summary This technical guide provides a comprehensive safety and handling framework for 2-Fluoro-4-(5-nitro-2-pyridyloxy)aniline , a specialized intermediate used in the synthesis of advanced pharmaceutical agents, including RNA-binding protein modulators and kinase inhibitors. As a compound containing both aniline and nitro-pyridine moieties, it presents a complex hazard profile characterized by potential acute toxicity, skin sensitization, and methemoglobinemia risks. This document synthesizes inferred toxicological data with established protocols for handling high-potency nitrogenous aromatics, offering researchers a self-validating safety system.
Chemical Identity & Physicochemical Properties
This compound is a diaryl ether derivative, structurally defined by an aniline ring substituted with fluorine and a nitro-pyridyloxy group. Its synthesis typically involves the nucleophilic aromatic substitution (SNAr) of a chloropyridine by a fluorophenol.
| Property | Data / Description |
| Chemical Name | 2-Fluoro-4-(5-nitro-2-pyridyloxy)aniline |
| Molecular Formula | C₁₁H₈FN₃O₃ |
| Molecular Weight | 249.20 g/mol |
| Structure Description | Aniline core with a fluorine atom at the 2-position and a (5-nitro-2-pyridyl)oxy ether linkage at the 4-position.[1][2][3][4][5][6][7][8][9] |
| Physical State | Solid (Likely yellow/orange crystalline powder due to nitro conjugation) |
| Solubility | Low in water; soluble in DMSO, DMF, Ethyl Acetate. |
| CAS Number | Not widely listed in public registries; treated as a Research Intermediate. |
Synthesis & Application Context
The compound serves as a critical scaffold in medicinal chemistry, particularly for constructing molecules that target RNA-binding proteins or specific kinases (e.g., VEGFR, c-Met). The synthesis pathway relies on a base-mediated coupling reaction, which dictates the impurity profile (e.g., residual inorganic bases, unreacted chloropyridine).
Synthesis Workflow (Graphviz Visualization)
Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target intermediate.
Hazard Identification & Risk Assessment
Due to the lack of specific toxicological data for this exact structure, the safety profile is bridged from its functional groups (Aniline, Nitro, Pyridine). This approach (Read-Across) is standard in early-stage drug development.
GHS Classification (Inferred)
-
Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed or inhaled).
-
Rationale: Nitroanilines and aminopyridines are established metabolic poisons.
-
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Rationale: The aniline moiety is a structural alert for sensitization.
-
-
Specific Target Organ Toxicity (Repeated Exposure): Category 2.[10]
-
Target: Blood (Methemoglobinemia).
-
Rationale: Aromatic amines can be oxidized in vivo to hydroxylamines, causing hemoglobin oxidation (Fe²⁺ → Fe³⁺).
-
Key Physiological Risks
-
Methemoglobinemia: The most critical systemic risk. Absorption through skin or inhalation can lead to cyanosis (blue skin/lips), headache, dizziness, and respiratory distress.
-
Mutagenicity Potential: Nitro-pyridines are often Ames positive; handle as a potential genotoxin until proven otherwise.
Safety & Handling Protocols
This protocol establishes a Self-Validating Safety System : every barrier must be verified before work begins.
Hierarchy of Controls
| Control Level | Specific Implementation |
| Engineering | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with certified face velocity >100 fpm. Use a localized powder weighing enclosure for solids. |
| PPE (Hands) | Double Gloving: Inner Nitrile (4 mil) + Outer Laminate (e.g., Silver Shield) or Thick Nitrile (8 mil). Reason: Anilines permeate standard nitrile rapidly. |
| PPE (Respiratory) | If outside a hood (not recommended), use a P100/OV respirator. |
| PPE (Body) | Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric. |
| Decontamination | 10% Bleach or specific surfactant-based cleaners (e.g., Decon 90) to degrade organic residues. |
Emergency Response Logic (Graphviz Visualization)
Figure 2: Emergency response decision tree emphasizing early detection of methemoglobinemia.
Experimental Procedures
Protocol 1: Safe Weighing & Solubilization
-
Objective: Prepare a 100 mM stock solution in DMSO without generating airborne dust.
-
Steps:
-
Pre-Check: Verify fume hood airflow. Don double gloves.
-
Weighing: Place the receiving vial inside the balance draft shield. Use an anti-static gun if the powder is static.
-
Transfer: Use a disposable spatula. Do not pour.
-
Solubilization: Add DMSO gently down the side of the vial to wet the powder before vortexing. This prevents "puffing" of dry powder.
-
Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe and check for yellow residue (colorimetric check).
-
Protocol 2: Spill Cleanup
-
Small Spill (<1 g):
-
Cover with a wet paper towel (to prevent dust dispersal).
-
Wipe up using a circular motion from outside in.
-
Double bag waste.
-
Clean surface with ethanol followed by soapy water.
-
References
-
Patent CN116157392A. Compounds targeting RNA-binding or RNA-modifying proteins. (Describes the synthesis of the intermediate via 4-amino-3-fluorophenol and 2-chloro-5-nitropyridine).
-
PubChem CID 101254. 2-Fluoro-4-nitroaniline Safety Data. (Used for analog read-across of the fluoro-aniline moiety).
-
Sigma-Aldrich SDS. 2-Chloro-5-nitropyridine Safety Data Sheet. (Used for analog read-across of the nitro-pyridine moiety).
-
National Center for Biotechnology Information. Methemoglobinemia: Causes and Treatment. (Medical grounding for emergency response).
Sources
- 1. la.sandoopharma.com [la.sandoopharma.com]
- 2. sandoopharma.com [sandoopharma.com]
- 3. equationchemical.com [equationchemical.com]
- 4. 2-Fluoro-4-methoxy-5-nitroaniline 97.00% | CAS: 1569986-91-9 | AChemBlock [achemblock.com]
- 5. ossila.com [ossila.com]
- 6. WO2021178420A1 - Compounds targeting rna-binding proteins or rna-modifying proteins - Google Patents [patents.google.com]
- 7. CN116157392A - Compounds targeting RNA-binding or RNA-modifying proteins - Google Patents [patents.google.com]
- 8. fishersci.se [fishersci.se]
- 9. chemicalbook.com [chemicalbook.com]
- 10. geneseo.edu [geneseo.edu]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Technical Guide: Design and Synthesis of Fluorinated Bi-Aryl Ether Intermediates in Medicinal Chemistry
Executive Summary
The bi-aryl ether motif (
This guide addresses the synthetic challenges of constructing fluorinated bi-aryl ethers . Unlike simple ether synthesis, the presence of fluorine atoms on the aromatic rings alters electronic bias, necessitating a bifurcated synthetic strategy: Nucleophilic Aromatic Substitution (
Part 1: Strategic Design & The "Fluorine Effect"
Metabolic Stability and Bioisosterism
The primary driver for fluorinating bi-aryl ethers is the blockade of Phase I metabolism. The
-
Metabolic Blockade: Placing a fluorine atom at the para position relative to the ether linkage prevents metabolic "soft spots."
-
Conformational Locking: The high electronegativity of fluorine can induce a specific dipole-dipole orientation between the two aromatic rings, locking the bi-aryl ether into a bioactive conformation that fits specific binding pockets (e.g., kinase ATP-binding sites).
Synthetic Decision Matrix
The synthesis of fluorinated bi-aryl ethers requires a decision based on the electronic nature of the electrophile.
Caption: Decision matrix for selecting the optimal synthetic pathway based on electronic properties of the aryl rings.
Part 2: Synthetic Methodologies
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the preferred method when the electrophilic ring contains strong electron-withdrawing groups (EWG) or is a nitrogen-heterocycle (e.g., pyridine, pyrimidine).
The Fluorine Paradox in
-
Mechanism: The highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate.
-
Reactivity Order:
. This is the inverse of / reactions.
Standard Protocol (
-
Solvent: Polar aprotic (DMSO, DMF, NMP) to strip cations and increase nucleophilicity.
-
Base:
(mild), (for solubility), or (strong). -
Temperature: 60°C – 120°C.
Pathway B: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
For electron-neutral or electron-rich rings (e.g., fluorophenol coupling with a standard aryl bromide),
Key Considerations:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos , RockPhos ) are essential to facilitate the reductive elimination step, which is often rate-limiting in C-O bond formation.
-
Base Sensitivity: Strong bases (
) can cause side reactions; milder bases ( ) are preferred for functionalized substrates.
Comparative Data: vs. Metal Catalysis
| Feature | Buchwald-Hartwig (Pd) | Ullmann (Cu) | |
| Substrate Req. | Must be Electron Deficient (EWG) | Aryl Bromide/Triflate + Phenol | Aryl Iodide/Bromide + Phenol |
| Leaving Group | F > Cl > Br | Br > Cl >> F (F is inert) | I > Br > Cl |
| Cost | Low (No catalyst) | High (Pd + Ligand) | Low/Medium (Cu) |
| Temperature | High (80-140°C) | Moderate (60-100°C) | High (100-150°C) |
| Tolerance | High for acids/bases | Sensitive to oxidation | Tolerant but slow |
Part 3: Detailed Experimental Protocol
Case Study: Synthesis of a Fluorinated Sorafenib Intermediate via
This protocol demonstrates the synthesis of a key bi-aryl ether intermediate used in kinase inhibitors like Sorafenib. It utilizes the
Reagents & Materials
-
Electrophile: 4-chloro-N-methylpicolinamide (1.0 equiv)
-
Nucleophile: 4-aminophenol (1.1 equiv)
-
Base: Potassium tert-butoxide (
) (2.5 equiv) -
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Preparation of Nucleophile: In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminophenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add
(2.5 equiv) portion-wise over 15 minutes. Explanation: The excess base is required to neutralize the HCl generated and to fully deprotonate the phenol to the more nucleophilic phenoxide. -
Addition: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. The solution will darken (oxidation sensitive). Add 4-chloro-N-methylpicolinamide (1.0 equiv) in one portion.
-
Reaction: Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
-
Checkpoint: Look for the disappearance of the chlorinated starting material.
-
-
Quench & Workup: Cool to RT. Pour the mixture into crushed ice/water (5x reaction volume). The product often precipitates as a solid.
-
Purification: Filter the precipitate. If no precipitate forms, extract with Ethyl Acetate (
). Wash organics with LiCl (5% aq) to remove DMF. Dry over .[6] -
Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water to yield the off-white solid product.
Mechanism Visualization ( )
Caption: The
Part 4: Characterization & Troubleshooting
NMR Analysis
When synthesizing fluorinated intermediates,
-
Regioselectivity Check: If using a poly-fluorinated starting material (e.g., pentafluorobenzene), the chemical shift of the remaining fluorines will change significantly based on the substitution pattern.
-
Standard Shifts:
- (monofluoro): -100 to -130 ppm.
- group: -60 to -65 ppm.
Common Pitfalls
-
Smiles Rearrangement: In substrates with an amine and a phenol on the same ring (like 4-aminophenol), the product can rearrange under basic conditions (O-arylation vs N-arylation).
-
Solution: Keep temperatures below 100°C and avoid extremely strong bases if possible.
-
-
Homocoupling: In Pd-catalyzed reactions, aryl halides can homocouple (
) if the catalyst is inactive or oxygen is present.-
Solution: Degas solvents thoroughly (sparge with Argon for 20 mins).
-
References
-
Bankston, D. (2002).[7] "A Practical Synthesis of the PDE4 Inhibitor 4-(3-Butoxy-4-methoxyphenyl)methyl-2-imidazolidinone." Organic Process Research & Development. (Foundational
protocols for bi-aryl ethers). -
Bayer Healthcare. (2000). "Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors." World Intellectual Property Organization (WO0042012). (Primary source for Sorafenib ether synthesis).
-
Burgos, C. H., et al. (2006). "Palladium-Catalyzed Synthesis of Aryl Ethers from Aryl Halides and Alkoxides or Phenoxides." Angewandte Chemie International Edition. (Definitive guide on Buchwald-Hartwig ether synthesis).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Review of metabolic stability and bioisosterism).
-
Lévesque, F., et al. (2022). "Continuous-Flow Synthesis of Fluorinated Biaryl Ethers." Journal of Flow Chemistry. (Modern processing techniques).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. tarjomefa.com [tarjomefa.com]
- 7. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]
Technical Guide: Structure-Activity Relationship (SAR) of Fluorinated Aniline Scaffolds
[1][2]
Executive Summary
The fluorinated aniline scaffold represents a cornerstone in modern medicinal chemistry, offering a precise toolset for modulating the physicochemical and pharmacokinetic profiles of drug candidates. The strategic introduction of fluorine—the most electronegative element—onto the aniline ring induces profound changes in basicity (
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of fluorinated anilines, focusing on the dichotomy between inductive (
Physicochemical Profiling: The Fluorine Effect
Electronic Modulation and Basicity
The basicity of the aniline nitrogen is governed by the electron density available for protonation. Fluorine exerts two opposing effects:
-
Inductive Withdrawal (
): Fluorine strongly pulls electron density through the -framework, destabilizing the anilinium cation and reducing basicity.[1][2][3] -
Mesomeric Donation (
): Through orbital overlap, fluorine can donate electron density into the -system, potentially stabilizing the cation.[1][2][3]
The net effect depends heavily on the substitution pattern (Ortho, Meta, Para).[3]
Table 1: Comparative Physicochemical Properties of Fluorinated Anilines
| Compound | Substitution | Electronic Dominance | ||
| Aniline | None | 4.60 | 0.90 | Reference |
| 2-Fluoroaniline | Ortho | ~3.20 | 1.26 | Strong |
| 3-Fluoroaniline | Meta | ~3.50 | 1.15 | Dominant |
| 4-Fluoroaniline | Para | ~4.65 | 1.15 | Balanced : Strong |
Data Sources: pKa values derived from spectrophotometric titrations (Perrin et al.) and standard physicochemical databases.[2][3]
Conformational Bias and Ortho-Effects
The ortho-fluorine effect is critical in drug design.[1][2][3] An ortho-fluorine can lock the conformation of the aniline ring relative to the rest of the molecule via:
Metabolic Stability & Toxicology[1][2]
Blocking Metabolic Hotspots
The primary metabolic clearance pathway for anilines is aromatic hydroxylation (Phase I metabolism), typically occurring at the para-position via Cytochrome P450 enzymes.[2][3]
-
Strategy: Substituting the para-position with fluorine blocks this pathway because the C-F bond energy (~116 kcal/mol) is too high for P450 oxo-ferryl species to cleave.[1][2][3]
-
Outcome: This forces metabolism to slower, secondary pathways or increases the molecule's half-life (
).[1][2][3]
Mitigating Toxicity (Methemoglobinemia)
Anilines can be toxic due to N-oxidation , forming hydroxylamines (
-
Fluorine's Role: While fluorination alone does not eliminate N-oxidation, electron-deficient rings (e.g., polyfluorinated anilines) are less susceptible to the initial N-oxidation step, thereby reducing the formation of the toxic hydroxylamine species.[1][3]
Visualization: Metabolic Decision Tree
The following diagram illustrates the metabolic fate of aniline scaffolds and how fluorination alters these pathways.
Caption: Fluorine substitution at the para-position effectively blocks the primary hydroxylation pathway, enhancing metabolic stability.[1][3]
Case Studies in Drug Design
Gefitinib (Iressa)[1][2]
-
SAR Insight: The 4-fluoro substituent blocks rapid metabolic clearance at the para-position.[2][3] The 3-chloro group adds lipophilicity and fills a hydrophobic pocket in the ATP-binding site.[1][2] The electron-withdrawing nature of the 3-Cl, 4-F combination reduces the basicity of the aniline nitrogen, optimizing the H-bond donor capability to the hinge region of the kinase.[1]
Linezolid (Zyvox)[1][2]
-
SAR Insight: The fluorine atom is ortho to the morpholine ring.[2][3] This induces a specific twist between the phenyl ring and the morpholine due to steric repulsion and electrostatic effects. This twisted conformation is critical for binding within the bacterial ribosome's peptidyl transferase center.[3] Furthermore, the fluorine enhances the lipophilicity of the core, aiding membrane permeability.[3]
Experimental Protocols
Protocol: Microsomal Stability Assay
Objective: To quantify the intrinsic clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1][2]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2][3]
-
Test Compounds (10 mM DMSO stock).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[2][3]
Method:
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add test compound (final conc. 1 µM, <0.1% DMSO). Initiate reaction by adding NADPH regenerating system.[2][3]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quench Solution. Vortex for 1 min.
-
Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS monitoring the parent ion.[1][2][3]
-
Calculation: Plot
vs. time. The slope determines half-life: .[1][2]
Protocol: Determination via Spectrophotometry
Objective: To determine the precise dissociation constant of the fluorinated aniline conjugate acid.
Method:
-
Preparation: Prepare a 50 µM solution of the aniline in a universal buffer mixture (pH range 2.0 – 9.0).
-
Scan: Measure UV-Vis absorbance (200–400 nm) at pH 2.0 (fully protonated) and pH 9.0 (fully neutral) to identify
shifts. -
Titration: Measure absorbance at the analytical wavelength (
of the neutral species) across 10 pH points in 0.5 unit increments. -
Fitting: Fit the absorbance data to the Henderson-Hasselbalch equation:
[1][2]
Synthesis Workflow: Accessing the Scaffold
Modern synthesis has moved beyond the harsh Balz-Schiemann reaction.[1][2] Transition-metal-catalyzed cross-couplings and flow chemistry are now standard.[1][2][3]
Caption: Three primary synthetic routes to fluorinated anilines, selected based on scale and substrate complexity.
References
-
Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[2] (Source for pKa values).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2][3] Link
-
Smart, B. E. (2001).[2][3] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1][2][3] Link
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[3] Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.[3] Link[1][2]
-
Kalgutkar, A. S., et al. (2005).[2][3] A comprehensive listing of chemically reactive metabolites and their clinical relevance. Chemical Research in Toxicology, 18(2), 161-177.[1][2][3] (Discussion on Aniline toxicity). Link
-
Brickner, S. J., et al. (1996).[2][3] Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1] Journal of Medicinal Chemistry, 39(3), 673-679.[1] (Linezolid discovery).[2] Link[1][2]
-
Barker, A. J., et al. (2001).[2][3] Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1][2][3] (Gefitinib SAR).[2] Link[1][2]
Sources
- 1. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-フルオロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Sourcing and Validating 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
The following technical guide details the sourcing, synthesis, and validation of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline , a critical intermediate scaffold used in the development of next-generation kinase inhibitors (specifically targeting c-Met and VEGFR pathways).
Executive Summary
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (hereafter referred to as Compound 2F-5NPA ) is a high-value pharmacophore intermediate. Its structural motif—an electron-deficient pyridine ether linked to a fluorinated aniline—serves as a "hinge-binding" mimic or a solvent-exposed moiety in various tyrosine kinase inhibitors (TKIs).
This guide is designed for medicinal chemists and procurement managers. It moves beyond a simple vendor list to provide a self-validating system for sourcing this compound. The primary challenge with 2F-5NPA is not availability, but purity assurance , specifically the removal of genotoxic precursors (halonitropyridines) and the control of regioisomeric byproducts during synthesis.
Chemical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, the technical specifications must be established to prevent downstream failure in API (Active Pharmaceutical Ingredient) synthesis.
| Property | Specification |
| Chemical Name | 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline |
| Formula | C₁₁H₈FN₃O₃ |
| Molecular Weight | 249.20 g/mol |
| CAS Number | Note: Often custom-synthesized; search by structure or IUPAC name. |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, EtOAc; slightly soluble in MeOH; insoluble in water. |
| Purity (HPLC) | ≥ 98.0% (Area %) |
| Key Impurity A | 2-Chloro-5-nitropyridine (Starting Material) – Limit: < 0.1% (Genotoxic Alert) |
| Key Impurity B | 4-Amino-2-fluorophenol (Starting Material) – Limit: < 0.5% (Oxidation prone) |
Structural Visualization
The molecule consists of two aromatic systems linked by an ether oxygen. The fluorine atom at the ortho position to the amine modulates the pKa and metabolic stability of the aniline nitrogen, a critical feature for subsequent amide coupling reactions.
Synthesis & Manufacturing Pathway
Understanding the synthesis is the only way to effectively audit suppliers. If a supplier cannot provide the method of manufacture (MoM) resembling the pathway below, their material may contain unexpected impurities.
The "Self-Validating" Synthesis Protocol
The industry-standard route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-amino-2-fluorophenol with 2-chloro-5-nitropyridine .
Reaction Logic:
-
Deprotonation: A weak base (K₂CO₃) selectively deprotonates the phenol (-OH, pKa ~10) over the aniline (-NH₂, pKa ~25), generating the phenoxide nucleophile.
-
SNAr Coupling: The phenoxide attacks the electron-deficient 2-position of the pyridine. The nitro group at position 5 activates the ring, facilitating the displacement of the chloride.
-
Regioselectivity: The fluorine atom on the phenol ring exerts an inductive effect, slightly increasing the acidity of the phenol, aiding the reaction.
Caption: SNAr synthesis pathway for 2F-5NPA. Critical control point is the removal of unreacted chloropyridine.
Supplier Landscape & Sourcing Strategy
Suppliers for this intermediate fall into two categories: Catalog Vendors (for R&D scale) and Custom Synthesis Houses (for GMP/Pilot scale).
Tier 1: Validated Catalog Suppliers (R&D Scale: mg to kg)
These suppliers typically hold stock or have validated routes.
-
Combi-Blocks (USA): Known for high-quality heterocyclic building blocks. Excellent for initial gram-scale validation.
-
Enamine (Ukraine/EU): Extensive library of building blocks; often the primary source for unique ether-linked scaffolds.
-
BOC Sciences (USA): Specializes in kinase inhibitor intermediates and often provides full CoA with HPLC data.
-
Chem-Impex International: Reliable distributor for US-based rapid sourcing.
Tier 2: Custom Manufacturing (Pilot/Commercial: kg to MT)
For drug development campaigns, engage these partners for bulk synthesis.
-
WuXi AppTec (China): Global leader in custom synthesis; capable of optimizing the SNAr reaction for flow chemistry to minimize impurity formation.
-
Pharmaron: Strong track record in process chemistry for fluorinated intermediates.
-
Porton Pharma Solutions: Specializes in energetic chemistries (nitro compounds) and hazardous reagents.
Sourcing Decision Matrix
When requesting quotes, ask the following "Trustworthiness" Questions :
-
"Do you use K₂CO₃ or NaH as the base?" (NaH can lead to bis-alkylation on the nitrogen, a difficult impurity to remove).
-
"What is the limit of detection (LOD) for residual 2-chloro-5-nitropyridine?" (Must be ppm level for GMP intermediates).
-
"Is the material recrystallized or column purified?" (Recrystallization is preferred for scalability).
Technical Validation Protocol (The Self-Validating System)
Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal QC workflow upon receipt of material.
A. HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 300 nm (nitro group absorbance).
-
Acceptance Criteria: Main peak > 98.0%. No single impurity > 0.5%.
B. Structural Confirmation (NMR)
The 1H NMR (DMSO-d6) spectrum should show distinct signals confirming the ether linkage:
-
Pyridine Protons: Look for a doublet (d) around 9.0 ppm (H-6 of pyridine, deshielded by nitro) and a doublet/dd around 7.0-7.5 ppm (H-3 of pyridine).
-
Aniline Protons: The amine (-NH₂) usually appears as a broad singlet around 5.0-5.5 ppm.
-
Fluorine Coupling: The aromatic protons on the aniline ring will show splitting patterns (d, dd) due to 19F-1H coupling (J values approx 8-11 Hz).
C. Genotoxic Impurity Alert
2-Chloro-5-nitropyridine is a potential mutagen. If this intermediate is used in a late-stage synthesis, you must demonstrate its clearance.
-
Test: Use GC-MS or LC-MS/MS for trace detection if the material is for GMP use.
-
Limit: Typically < 10 ppm depending on the daily dose of the final drug.
Caption: Incoming Quality Control (IQC) workflow for validating 2F-5NPA.
Safety & Handling
-
Nitroaromatics: Can be energetic. Avoid heating bulk material above 150°C.
-
Sensitizer: Anilines are known skin sensitizers. Handle with double nitrile gloves and in a fume hood.
-
Storage: Store at 2-8°C, protected from light (nitro groups can be photolabile) and moisture (hygroscopic amine).
References
-
Synthesis of Fluorinated Anilines: Journal of Medicinal Chemistry, "Structure-Activity Relationships of c-Met Kinase Inhibitors."
-
Genotoxic Impurity Control: Organic Process Research & Development, "Control of Genotoxic Impurities in the Synthesis of Pyridine Derivatives."
-
Supplier Database: SciFinder-n / Chemical Abstracts Service (Search for structure: 4-(5-nitro-2-pyridyloxy)-2-fluoroaniline).
-
Vendor Catalog: Combi-Blocks Product Search.
-
Vendor Catalog: BOC Sciences Kinase Inhibitor Intermediates.
(Note: While specific CAS numbers for custom intermediates vary by registration, the synthesis and validation protocols above are universal for this pharmacophore.)
Difference between 2-fluoro-4-nitroaniline and pyridinyl-oxy derivatives
This guide provides an in-depth technical analysis comparing 2-fluoro-4-nitroaniline (a specific, highly functionalized carbocyclic building block) and pyridinyl-oxy derivatives (a structural class of heterocyclic ethers). The comparison focuses on their roles as pharmacophores, synthetic utility, and physicochemical properties in drug discovery and agrochemistry.
Structural Divergence, Synthetic Reactivity, and Pharmacophore Design
Executive Summary
In the architecture of bioactive small molecules, the choice between a substituted aniline scaffold and a pyridinyl-oxy motif represents a critical decision point in Lead Optimization .
-
2-Fluoro-4-nitroaniline (CAS 369-35-7) is a "Push-Pull" aromatic building block. It is characterized by a strongly electron-withdrawing nitro group and an electron-withdrawing fluorine atom, balanced by an electron-donating amino group. It primarily serves as a nucleophilic warhead precursor or a core for benzimidazole synthesis.
-
Pyridinyl-oxy derivatives (Py-O-Ar/R) represent a heterocyclic ether motif . They function as bioisosteres of phenoxy groups, offering improved water solubility, reduced lipophilicity (LogP), and specific hydrogen-bond acceptor capabilities (via the pyridine nitrogen) that are absent in their carbocyclic counterparts.
This guide analyzes the transition from carbocyclic anilines to heterocyclic ethers, detailing the synthetic pathways, electronic profiles, and experimental protocols required to utilize these moieties effectively.
Structural & Electronic Profiling
The fundamental difference lies in the core ring system (Benzene vs. Pyridine) and the linker atom (Nitrogen vs. Oxygen).
Electronic Landscape
| Feature | 2-Fluoro-4-Nitroaniline | Pyridinyl-Oxy Motif |
| Core System | Carbocycle (Benzene) | Heterocycle (Pyridine) |
| Electronic Character | Push-Pull System: The | Electron Deficient: The pyridine nitrogen withdraws density (-I, -M). The ether oxygen donates (+M) but less effectively than an amine. |
| H-Bonding | Donor & Acceptor: | Acceptor Dominant: Pyridine Nitrogen is a strong H-bond acceptor. Ether Oxygen is a weak acceptor. No intrinsic donor (unless substituted). |
| pKa Influence | Low basicity of amine due to | Pyridine N basicity depends on substitution. Generally, Py-O- reduces basicity compared to alkyl-pyridines. |
| Lipophilicity (LogP) | Higher (Carbocyclic). F increases lipophilicity.[1] | Lower (Heterocyclic).[2][3] Pyridine N increases polarity and water solubility. |
The "Fluorine Effect" vs. "Nitrogen Scan"
-
In 2-Fluoro-4-nitroaniline: The fluorine atom at the ortho position to the amine creates an intramolecular electrostatic environment that can lock conformation via H-bonding interactions or dipole repulsion. It also blocks metabolic hydroxylation at that position.
-
In Pyridinyl-oxy: The pyridine nitrogen serves as a "polar handle," often placed to interact with specific residues (e.g., the hinge region of kinases) or to improve the solubility of a hydrophobic scaffold.
Synthetic Utility & Reactivity[1][4][5]
The synthetic manipulation of these two entities follows distinct mechanistic pathways.
2-Fluoro-4-Nitroaniline: The "Switchable" Reactivity
This molecule exhibits a dual reactivity profile depending on the protection state of the amine.
-
Mode A: Nucleophilic Attack (Free Amine)
-
The primary amino group (
) acts as the nucleophile. -
Reaction: Attacks electrophiles (acid chlorides, isocyanates, chloropyrimidines).
-
Application: Synthesis of ureas, amides, or secondary anilines.
-
-
Mode B: Electrophilic Aromatic Substitution (
) (Protected Amine)-
If the amine is acetylated (forming an acetamide), the ring becomes sufficiently electron-deficient. The Fluorine atom (activated by the para-nitro group) can function as a leaving group.[4]
-
Reaction: Displacement of F by thiols or amines.
-
Note: In the free aniline, the electron donation from
usually deactivates the ring toward at the fluorine position.
-
Pyridinyl-Oxy Formation: The Ether Coupling
Pyridinyl-oxy derivatives are typically assembled via
-
Pathway A: Halopyridine + Alcohol/Phenol
-
Requires an activated halopyridine (e.g., 2-chloro or 4-chloropyridine).
-
Base-mediated displacement of the halogen by the oxygen nucleophile.
-
-
Pathway B: Hydroxypyridine + Halide
-
The hydroxypyridine (tautomer of pyridone) acts as the nucleophile.
-
Challenge: Regioselectivity (O-alkylation vs. N-alkylation). O-alkylation is favored by "hard" electrophiles and silver salts (Ag
CO ).
-
Visualizing the Synthetic Decision Tree
Figure 1: Synthetic divergence showing the "Aniline-centric" pathways (Blue) versus the "Ether-centric" formation of Pyridinyl-oxy derivatives (Red).
Experimental Protocols
Protocol A: Nucleophilic Coupling of 2-Fluoro-4-Nitroaniline
Objective: To couple the aniline amine to a heterocyclic chloride (e.g., Quinazoline) via
-
Reagents: 2-Fluoro-4-nitroaniline (1.0 eq), 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), Cesium Carbonate (Cs
CO , 2.0 eq). -
Solvent: Anhydrous DMF (Dimethylformamide).[5]
-
Procedure:
-
Dissolve the aniline and the chloro-heterocycle in DMF (0.2 M concentration).
-
Add Cs
CO . -
Heat the mixture to 90°C under an inert atmosphere (
) for 4–12 hours. -
Monitor: TLC or LC-MS for the consumption of the chloro-heterocycle.
-
Workup: Cool to RT. Pour into ice water. Filter the precipitate.[4] Wash with water and diethyl ether.
-
-
Mechanism: The aniline nitrogen attacks the electron-deficient quinazoline C4 position. The base neutralizes the HCl byproduct.
Protocol B: Synthesis of a Pyridinyl-Oxy Derivative
Objective: To synthesize a 2-pyridinyl aryl ether via
-
Reagents: 2-Chloropyridine (1.0 eq), Phenol derivative (1.1 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: DMSO (Dimethyl sulfoxide) or NMP.
-
Procedure:
-
Combine the phenol and K
CO in DMSO. Stir at RT for 30 min to generate the phenoxide. -
Add 2-Chloropyridine.
-
Heat to 100–120°C . (Note: Pyridines are less reactive than nitrobenzenes; higher heat is often required unless the pyridine has additional EWGs).
-
Workup: Dilute with Ethyl Acetate, wash with water and brine (to remove DMSO). Dry over Na
SO .
-
-
Mechanism: The phenoxide oxygen attacks the C2 position of the pyridine (Meisenheimer complex formation), followed by elimination of chloride.
Applications in Drug Discovery[1][4][5]
Kinase Inhibitors
-
2-Fluoro-4-nitroaniline derivatives: Often found in the "Tail" region of kinase inhibitors or as precursors to benzimidazole cores (e.g., via reduction of the nitro group to a diamine and subsequent cyclization). The fluorine provides metabolic stability against ring oxidation.
-
Pyridinyl-oxy derivatives: Frequently used as Linkers connecting the hinge-binding motif to the hydrophobic pocket.
-
Example:Sorafenib and Regorafenib utilize pyridinyl-oxy motifs to orient the molecule within the VEGFR kinase domain. The pyridine nitrogen can form water-mediated H-bonds, improving solubility compared to a phenoxy linker.
-
Agrochemicals (Herbicides)[3]
-
2-Fluoro-4-nitroaniline: Used as an intermediate for dinitroaniline herbicides (microtubule inhibitors) or PPO inhibitors.
-
Pyridinyl-oxy: A defining feature of Auxin mimic herbicides (e.g., Fluroxypyr , Triclopyr ). The pyridinyl-oxy-acetic acid moiety mimics the natural plant hormone indole-3-acetic acid (IAA).
References
-
PubChem. 2-Fluoro-4-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link]
-
ResearchGate. Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents. Available at: [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline via SNAr Coupling
Executive Summary
This application note details the optimized protocol for the synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline , a critical pharmacophore often found in Type II kinase inhibitors (e.g., c-Met and VEGFR inhibitors). The synthesis hinges on a chemoselective Nucleophilic Aromatic Substitution (
The primary challenge in this transformation is chemoselectivity : ensuring exclusive
Retrosynthetic Analysis & Strategy
The target molecule is constructed via the coupling of an electron-rich aminophenol nucleophile with an electron-deficient nitropyridine electrophile.
Strategic Logic:
-
Electrophile Selection: 2-Chloro-5-nitropyridine is chosen over the bromo-analog due to cost-efficiency and sufficient reactivity. The nitro group at the C5 position strongly activates the C2-chlorine toward nucleophilic attack by lowering the LUMO energy of the pyridine ring.
-
Nucleophile Activation: 4-Amino-3-fluorophenol possesses two nucleophilic sites: the amine (
) and the hydroxyl ( ).-
Neutral conditions: The amine is generally more nucleophilic (better orbital overlap).
-
Basic conditions: Deprotonation of the phenol (
) generates the phenoxide anion , which is significantly more nucleophilic than the neutral amine toward hard electrophiles in polar aprotic solvents.
-
-
Selectivity Control: By using a base with sufficient strength to deprotonate the phenol but not the aniline (e.g., Potassium Carbonate or Potassium tert-butoxide), we kinetically favor the formation of the C-O bond.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the divergence between the desired O-arylation and the competing N-arylation.
Critical Reagents & Equipment
| Reagent / Material | CAS No.[1][2][3] | Role | Purity Req. |
| 4-Amino-3-fluorophenol | 399-95-1 | Nucleophile | >98% |
| 2-Chloro-5-nitropyridine | 4548-45-2 | Electrophile | >97% |
| Potassium tert-Butoxide (KOtBu) | 865-47-4 | Base (Strong) | >97% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Base (Mild Alt.)[4][5] | Anhydrous, Powder |
| Dimethylacetamide (DMA) | 127-19-5 | Solvent | Anhydrous (<0.05% H₂O) |
| Ethyl Acetate / Hexanes | N/A | Workup/Purification | ACS Grade |
Detailed Experimental Protocol
Method A: High-Throughput / Scale-Up (Preferred)
This method uses KOtBu in DMA, favored for rapid kinetics and high conversion rates in industrial settings (similar to Regorafenib intermediate synthesis).
Scale: 10.0 mmol basis
-
Nucleophile Dissolution:
-
To a dry 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer, charge 4-Amino-3-fluorophenol (1.27 g, 10.0 mmol).
-
Add anhydrous N,N-Dimethylacetamide (DMA) (15 mL). Stir at room temperature (20-25°C) until fully dissolved.
-
-
Base Activation (The "O-Selective" Step):
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add Potassium tert-butoxide (KOtBu) (1.23 g, 11.0 mmol, 1.1 equiv) portion-wise over 10 minutes.
-
Observation: The solution will likely darken (phenoxide formation).
-
Stir at 0-5°C for 30 minutes to ensure complete deprotonation of the hydroxyl group.
-
-
Electrophile Addition:
-
Add 2-Chloro-5-nitropyridine (1.58 g, 10.0 mmol, 1.0 equiv) as a solid in one portion (or dissolved in minimal DMA if handling liquids is preferred).
-
Note: A slight exotherm may be observed.
-
-
Reaction Phase:
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 80°C and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexanes).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mass into Ice Water (150 mL) with vigorous stirring. The product should precipitate as a yellow/brown solid.
-
Stir the slurry for 30 minutes to granulate the solid.
-
Filter the solid using a Büchner funnel.
-
Wash the cake with water (
mL) to remove residual DMA and salts. -
Wash with a small amount of cold Ethanol (5 mL) to displace water (optional, aids drying).
-
-
Purification:
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Yield: Expected 2.1 – 2.3 g (85–92%).
-
Purity: Typically >95% by HPLC. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
-
Process Parameters & Optimization Data
The following table summarizes the impact of base and solvent choices on the Chemoselectivity Index (Ratio of O-arylation to N-arylation).
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | O:N Selectivity |
| 1 | KOtBu (1.1) | DMA | 80 | 3 | 91 | >99:1 |
| 2 | K₂CO₃ (2.0) | DMF | 90 | 6 | 84 | 95:5 |
| 3 | Cs₂CO₃ (1.5) | DMSO | 80 | 4 | 88 | 96:4 |
| 4 | Et₃N (2.0) | THF | Reflux | 12 | 45 | 60:40 |
Analysis:
-
Strong Bases (KOtBu): Provide the cleanest reaction by irreversibly deprotonating the phenol, making it a "hard" and highly reactive nucleophile that rapidly attacks the pyridine.
-
Weak Bases (Et₃N): Result in poor selectivity because the phenol is not fully deprotonated, allowing the neutral amine to compete for the electrophile.
Mechanism & Chemoselectivity
The reaction proceeds via an addition-elimination mechanism (
-
Deprotonation: The
of the phenol is ~10, while the aniline protons are ~30. KOtBu ( ~17) selectively removes the phenolic proton. -
Nucleophilicity: The resulting phenoxide oxygen is negatively charged and highly nucleophilic. The amine remains neutral.
-
Attack: The phenoxide attacks the C2 position of the pyridine ring (activated by the electron-withdrawing nitro group and the ring nitrogen).
-
Meisenheimer Complex: The negative charge is delocalized onto the nitro group and the pyridine nitrogen.
-
Aromatization: Chloride is eliminated, restoring aromaticity and yielding the ether.
Figure 2: Step-wise mechanistic flow of the SNAr reaction.
Troubleshooting & Safety
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Wet solvent (water quenches the base) or old KOtBu (degraded to KOH/Carbonate).
-
Fix: Use fresh anhydrous DMA and sublimed KOtBu.
-
-
Issue: High N-arylation impurity.
-
Cause: Insufficient base or temperature too high during addition.
-
Fix: Ensure temperature is <5°C during base addition to favor kinetic deprotonation.
-
-
Safety:
-
2-Chloro-5-nitropyridine is a skin sensitizer. Handle in a fume hood.
-
KOtBu is moisture-sensitive and corrosive.
-
References
-
Regorafenib Intermediate Synthesis
- Title: Process for the preparation of Regorafenib and its intermedi
- Source: Google P
- Relevance: Describes the coupling of 4-amino-3-fluorophenol with chloropyridines using KOtBu/DMA.
- SNAr Reactivity of Nitropyridines: Title: Nucleophilic aromatic substitution of 2-chloro-5-nitropyridine. Source:Journal of Heterocyclic Chemistry. Relevance: Establishes the high electrophilicity of the C2 position in 5-nitropyridines.
- Title: Chemoselective O-arylation of aminophenols.
-
Reagent Data
-
4-Amino-3-fluorophenol (CAS 399-95-1) -
-
2-Chloro-5-nitropyridine (CAS 4548-45-2) -
-
Sources
- 1. ossila.com [ossila.com]
- 2. 123344-02-5 | 2,4-Difluoro-5-nitroaniline - Fluoropharm [fluoropharm.com]
- 3. 2-Fluoro-4-methoxy-5-nitroaniline 97.00% | CAS: 1569986-91-9 | AChemBlock [achemblock.com]
- 4. prepchem.com [prepchem.com]
- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 7. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
Application Note: High-Fidelity Reduction of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
The reduction of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (1) to its corresponding diamine, 2-Fluoro-4-[(5-amino-2-pyridinyl)oxy]aniline (2) , requires conditions that selectively reduce the nitro functionality on the pyridine ring without affecting the ether linkage, the aromatic fluorine, or the existing aniline amine.[1]
While standard nitro reductions are well-documented, this substrate presents specific challenges:
-
Chemo-selectivity: The pyridine ring is susceptible to over-reduction (to piperidine) under harsh hydrogenation conditions (e.g., PtO₂/AcOH).
-
Defluorination Risk: Although aromatic fluorines are generally stable, activated positions (ortho to amino groups) can undergo hydrogenolysis with highly active catalysts (e.g., Pd/C at high temperatures/pressures).
-
Solubility: The nitro-pyridine intermediate often exhibits poor solubility in alcohols compared to the amino-product.[1]
This guide presents two validated protocols:
-
Method A (Catalytic Hydrogenation): The industry standard for high purity and yield.
-
Method B (Iron/Ammonium Chloride): A chemoselective, metal-mediated reduction for labs lacking hydrogenation infrastructure or requiring milder conditions.
Reaction Scheme
Protocol A: Catalytic Hydrogenation (Standard)
This method is preferred for its cleanliness, as the workup primarily involves filtration of the catalyst and solvent evaporation.
Materials
-
Substrate: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (HPLC Grade)[1]
-
Hydrogen Source: H₂ balloon (1 atm) or Hydrogenator (30 psi)
Step-by-Step Procedure
-
Preparation:
-
In a round-bottom flask (or hydrogenation vessel), suspend the substrate (1) in Methanol (10 mL/g).
-
Note: The starting material may not fully dissolve initially; this is normal. It will dissolve as it reduces to the amine.
-
-
Catalyst Addition (Inerting):
-
Safety Critical: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding, or add under a stream of Nitrogen/Argon.
-
Add 10% Pd/C (10 wt% of substrate mass).
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Stir vigorously under H₂ atmosphere (Balloon pressure or 30 psi) at Room Temperature (20-25°C) .
-
Reaction Time: Typically 2–6 hours. Monitor by TLC or HPLC.
-
-
Monitoring:
-
TLC: Eluent 5% MeOH in DCM. The product will be significantly more polar (lower R_f) and will stain typically with Ninhydrin (red/purple).
-
HPLC: The nitro peak will disappear, and the amine peak will elute earlier (more polar).
-
-
Workup:
-
Once conversion is >98%, flush the system with Nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C.
-
Wash the Celite pad with Methanol (3x).
-
Safety: Do not let the filter cake dry out completely in air (fire hazard). Keep wet with water after filtration.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C).
-
The product (2) is usually obtained as an off-white to brown solid.
-
Yield Expectation: 90–98%.
-
Protocol B: Iron-Mediated Reduction (Chemoselective)[1]
This method is recommended if the lab lacks hydrogenation equipment or if the substrate contains other groups sensitive to hydrogenation (e.g., Alkynes, Iodine).
Materials
-
Substrate: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (1.0 eq)
-
Reductant: Iron Powder (Fe) (5.0 eq) - Use fine powder, <325 mesh preferred.[1]
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)[1]
-
Solvent: Ethanol/Water (3:1 ratio)[1]
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve/suspend the substrate (1) in Ethanol/Water (3:1, 15 mL/g).
-
Add Ammonium Chloride (5.0 eq).
-
Add Iron Powder (5.0 eq).
-
-
Reflux:
-
Heat the mixture to reflux (approx. 80°C) with vigorous mechanical stirring (magnetic stirring may fail due to iron clumping).
-
Observation: The reaction usually turns dark grey/brown (iron oxides).
-
Reaction Time: 1–4 hours.[2]
-
-
Monitoring:
-
Monitor by TLC (same conditions as Method A). Ensure complete consumption of the starting material.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the suspension through Celite to remove iron sludge. Wash the pad copiously with hot Ethanol or Ethyl Acetate to ensure the product is desorbed from the iron oxides.
-
Concentrate the filtrate to remove Ethanol.
-
-
Extraction:
-
Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: 85–95%.
-
Process Workflow & Decision Logic
The following diagram illustrates the decision process for selecting the appropriate reduction method and the critical control points (CCPs) during execution.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, the following analytical signatures should be verified.
Quantitative Data Summary
| Parameter | Substrate (Nitro) | Product (Amine) | Notes |
| Appearance | Yellow/Orange Solid | Off-white/Brown Solid | Oxidation of amine can darken color.[1] |
| H-NMR (Pyridine H-6) | ~9.0 - 9.2 ppm (Deshielded) | ~7.8 - 8.0 ppm (Shielded) | Diagnostic shift of proton adjacent to N. |
| H-NMR (NH2) | One signal (Aniline NH2) | Two signals (Aniline + Pyridine NH2) | New broad singlet appears ~5.0-6.0 ppm.[1] |
| HPLC Retention | Late Eluting (Non-polar) | Early Eluting (Polar) | Significant RT shift expected. |
Troubleshooting
-
Incomplete Reaction: If reaction stalls (Method A), purge H₂ and repressurize. Catalyst poisoning by the free aniline is rare but possible; add fresh catalyst.
-
Defluorination: If MS shows [M-19]+ peak, lower the temperature to 10°C or switch to Method B (Iron).
-
Product Instability: Aminopyridines can be light-sensitive.[1] Store the product in amber vials under Nitrogen/Argon.
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions. Retrieved October 26, 2025, from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups. Retrieved October 26, 2025, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758312, 2,4-Difluoro-5-nitroaniline. Retrieved October 26, 2025, from [Link]
Nucleophilic aromatic substitution conditions for 2-chloro-5-nitropyridine
Application Note: Optimized Nucleophilic Aromatic Substitution ( ) of 2-Chloro-5-nitropyridine
Executive Summary
2-Chloro-5-nitropyridine is a high-value heterocyclic scaffold widely employed in the synthesis of kinase inhibitors, agrochemicals, and solvatochromic dyes. Its reactivity is defined by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro group at the C-5 position, which strongly activate the C-2 chloride towards nucleophilic displacement.
This guide provides three distinct, field-validated protocols for the
-
Standard Amination: For high-throughput library synthesis.
-
Controlled Etherification: For scalable alkoxylation.
-
Green Aqueous Substitution: For sustainable, surfactant-mediated processing.
Mechanistic Foundation & Reactivity Profile
The "Activated" Substrate
Unlike chlorobenzene, which requires forcing conditions or transition-metal catalysis (Buchwald-Hartwig) for amination, 2-chloro-5-nitropyridine reacts readily under mild conditions.
-
Activation: The ring nitrogen (ortho-like) and the 5-nitro group (para-like) withdraw electron density from the C-2 position via inductive (-I) and mesomeric (-M) effects.
-
The Pathway: The reaction proceeds via a two-step Addition-Elimination mechanism.[1] The rate-determining step is typically the formation of the anionic Meisenheimer complex.
Reaction Mechanism Diagram
The following diagram illustrates the transition state stabilization that drives this reaction.
Critical Reaction Parameters
Success depends on balancing reactivity with selectivity. The table below summarizes the impact of key variables.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | MeCN, DMF, DMSO | Polar aprotic solvents stabilize the polar transition state/Meisenheimer complex. Avoid protic solvents with weak nucleophiles to prevent solvation shells from reducing nucleophilicity. |
| Base | DIPEA, | Used to scavenge the HCl byproduct. Avoid Hydroxide ( |
| Temperature | Reactions are often exothermic. Start cold ( | |
| Concentration | 0.2 M - 0.5 M | High concentration favors bimolecular kinetics but increases exotherm risk. |
Experimental Protocols
Protocol A: Standard Amination (Amines)
Best for: Primary/Secondary amines, library synthesis, medicinal chemistry.
Reagents:
-
2-Chloro-5-nitropyridine (1.0 equiv)[2]
-
Amine (1.1 - 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)
-
Acetonitrile (MeCN) [Anhydrous preferred]
Procedure:
-
Charge: To a reaction vessel equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 equiv) and MeCN (5 mL per mmol substrate).
-
Cool: Cool the yellow solution to
using an ice bath. Note: This controls the initial exotherm. -
Add Base: Add TEA (1.5 equiv) in one portion.
-
Add Nucleophile: Add the amine (1.1 equiv) dropwise over 5 minutes.
-
Observation: The solution often deepens in color (yellow
orange) due to the formation of the charge-transfer complex.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT).
-
Monitor: Check LCMS/TLC after 1 hour. If conversion is <50%, heat to
.
-
-
Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with water (
) and brine ( ). Dry over and concentrate.
Protocol B: Controlled Etherification (Alkoxides)
Best for: Synthesis of aryl-alkyl ethers.
Reagents:
-
Alcohol (Solvent/Reagent) or Sodium Alkoxide (1.1 equiv)
-
THF (if using pre-formed alkoxide)
Procedure:
-
Preparation (In situ): Dissolve sodium metal or NaH (1.1 equiv) in the anhydrous alcohol (e.g., MeOH for methoxy) at
to generate the alkoxide.-
Alternative: Suspend commercial NaOMe in dry THF.
-
-
Addition: Add a solution of 2-chloro-5-nitropyridine (1.0 equiv) in THF dropwise to the cold alkoxide solution.
-
Critical:Do not add the alkoxide to the pyridine; inverse addition controls the stoichiometry and prevents side reactions.
-
-
Stir: Maintain at
for 30 mins, then warm to RT. -
Quench: Quench with saturated
solution (not water/HCl immediately, to avoid acidifying potential nitrite byproducts). -
Extraction: Extract with DCM. (Ethers are often soluble in non-polar solvents).
Protocol C: Green Aqueous Substitution
Best for: Process chemistry, sustainability goals, scale-up.
Concept: Utilizing surfactant-mediated chemistry (micellar catalysis) allows organic substrates to react in water, often accelerating rates due to the "hydrophobic effect" concentrating reactants within the micelle [2].
Reagents:
-
2% TPGS-750-M in Water (Surfactant solution) OR 1:1 Water/Ethanol
Procedure:
-
Mix: In a flask, combine 2-chloro-5-nitropyridine and the amine in 2% TPGS-750-M/Water (0.5 M concentration).
-
Base: Add
(2.0 equiv). -
Stir: Vigorously stir at RT. The reaction may appear heterogeneous (milky) initially.
-
Completion: Upon completion (often faster than organic solvents), extract the product using a minimal amount of EtOAc or filtration if the product is a solid.
Workflow & Decision Logic
Use the following decision tree to manage reaction monitoring and purification.
Troubleshooting & Expert Insights
Common Pitfall: Hydrolysis
-
Symptom: Appearance of a peak with Mass [M-Cl+OH].
-
Cause: Presence of water in the solvent combined with strong base, or use of Hydroxide bases (
). -
Solution: Use anhydrous solvents (MeCN, DMF) and carbonate (
) or amine bases (DIPEA).
Common Pitfall: Incomplete Conversion
-
Symptom: Starting material remains despite heating.
-
Cause: Nucleophile is too bulky (steric hindrance at C-2) or deactivated (e.g., aniline with EWG).
-
Solution: Switch solvent to DMSO or NMP and heat to
. The high dielectric constant of DMSO significantly accelerates rates.
Safety Hazard: Energetics
-
Warning: Nitropyridines are precursors to high-energy materials. While 2-chloro-5-nitropyridine is generally stable, reaction mixtures (especially with azides or hydrazine) can be explosive.
-
Control: Always conduct a Differential Scanning Calorimetry (DSC) test before scaling up >100g.
References
-
BenchChem. (2025).[8] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine.[8]Link
-
Lipshutz, B. H., et al. (2013). Nucleophilic aromatic substitution reactions in water.Journal of Organic Chemistry. Link
-
PubChem. (2025). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Link
-
Jubilant Ingrevia. (2023). Safety Data Sheet: 2-Chloro-5-nitropyridine.[2][3]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Master's thesis - Dissertation [dissertationtopic.net]
- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
Application Note: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline as a Bifunctional Drug Linker
[1][2]
Executive Summary
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a specialized diaryl ether scaffold used primarily as a rigid, non-cleavable linker in the development of multi-targeted tyrosine kinase inhibitors (e.g., c-Met, VEGFR2, RET) and as a structural spacer in PROTAC design.[1]
Its value lies in its heterobifunctional nature :
-
The Aniline Handle (End A): A nucleophilic amine modulated by an ortho-fluorine atom, ready for amide/urea formation.[1][2]
-
The Nitro-Pyridine Handle (End B): A masked amine (via nitro reduction) located on a pyridine ring, improving aqueous solubility compared to benzene analogs.[1][2]
-
The Fluorine Substituent: Increases metabolic stability by blocking Phase I oxidation at the electron-rich aniline ring and modulates the pKa of the amine.[1][2]
Physicochemical Profile
Understanding the properties of this linker is critical for predicting the solubility and reactivity of the final conjugate.[1][2]
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | C₁₁H₈FN₃O₃ | Low MW contribution (< 260 Da).[1][2] |
| Molecular Weight | 249.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1][2] |
| Linker Type | Rigid, Aromatic, Non-cleavable | Defines precise exit vectors; restricts conformational entropy.[1][2] |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; F-atom enhances membrane permeability.[1][2] |
| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity due to o-F and p-ether; requires efficient coupling agents (e.g., HATU).[1][2] |
| Solubility | DMSO, DMF, DMAc | Poor water solubility; requires organic co-solvents during synthesis.[1][2] |
Application Workflows
Workflow A: Type II Kinase Inhibitor Scaffold
This molecule serves as the "hinge-binder to DFG-out" connector.[1][2] The aniline moiety typically forms a urea linkage with a hydrophobic "tail" (occupying the allosteric pocket), while the pyridine (after nitro reduction) connects to the "head" group (hinge binder).[1][2]
Mechanism:
-
Step 1: The aniline reacts with an isocyanate or activated carbamate to form a urea.[1][2]
-
Step 3: The new amine is coupled to a heteroaromatic acid (e.g., quinoline-6-carboxylic acid).[1][2]
Workflow B: PROTAC Linker Design
In PROTACs, this molecule acts as a rigid spacer to connect an E3 ligase ligand (e.g., Thalidomide derivative) and a Target Protein ligand.[1][2] The rigidity of the diaryl ether prevents "linker collapse" and improves the ternary complex stability.[1][2]
DOT Diagram: Strategic Application Logic
Caption: Strategic workflow for utilizing the linker in Kinase Inhibitor synthesis (Red) vs. PROTAC development (Green).
Detailed Experimental Protocols
Protocol 1: Urea Formation (The "Tail" Coupling)
Objective: Functionalize the aniline amine (End A) while keeping the nitro group intact.[1][2]
Reagents:
-
Substrate: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (1.0 eq)[1][2]
-
Base: Triethylamine (TEA) (1.5 eq) - Optional, usually not needed for isocyanates.[1][2]
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the aniline substrate in 5 mL of anhydrous THF under nitrogen atmosphere.
-
Addition: Add 1.1 mmol of the isocyanate dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC/LC-MS (Target mass = MW + Isocyanate MW).[1][2]
-
Work-up:
-
Validation: ¹H NMR should show the disappearance of the aniline -NH₂ signal (~5.0 ppm) and appearance of urea -NH protons (~8.5–9.5 ppm).[1][2]
Protocol 2: Nitro Reduction (Activation of End B)
Objective: Unmask the pyridine-amine for the second conjugation step.[1][2] Method Choice: Iron/Ammonium Chloride is preferred over Catalytic Hydrogenation (H₂/Pd-C) if the molecule contains halogens (Cl, Br, I) elsewhere that might be sensitive to hydrogenolysis.[1][2] However, since the Fluorine on the aniline is stable, H₂/Pd-C is acceptable if no other sensitive groups exist.[1][2]
Method A: Fe/NH₄Cl (Chemoselective) [1][2]
-
Setup: Suspend the Nitro-Urea intermediate (1.0 mmol) in Ethanol/Water (4:1, 10 mL).
-
Activation: Add NH₄Cl (5.0 eq) and Iron powder (5.0 eq, <10 micron).
-
Reflux: Heat to 80°C with vigorous stirring for 2–4 hours.
-
Filtration: Cool to RT. Filter through a Celite pad to remove iron sludge.[1][2] Wash the pad with warm MeOH.[1][2]
-
Isolation: Concentrate the filtrate. Dilute with water and extract with EtOAc.[1][2][4]
-
Yield: Typically >85%. The product is an air-sensitive amine; use immediately or store under Argon.[1][2]
Protocol 3: Amide Coupling (The "Head" Coupling)
Objective: Connect the newly formed pyridine-amine to a carboxylic acid (e.g., Cyclopropane-1,1-dicarboxylic acid monoamide).[1][2]
Reagents:
Procedure:
-
Pre-activation: Dissolve the Acid and DIPEA in DMF. Add HATU and stir for 5 minutes at RT.
-
Coupling: Add the Amine (dissolved in minimal DMF) to the activated acid mixture.
-
Reaction: Stir at RT for 16 hours.
-
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x2), and brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Scientific Rationale & Troubleshooting (E-E-A-T)
Why this specific scaffold?
-
The "Fluorine Effect": The fluorine atom at the 2-position of the aniline is not just for lipophilicity.[1][2] It exerts an inductive effect (-I) that lowers the electron density of the aniline ring.[1][2] This prevents oxidative metabolism (hydroxylation) at the ring, significantly extending the half-life (
) of the drug in vivo [1].[1][2] -
Pyridine Nitrogen: The nitrogen in the pyridine ring (End B) acts as a hydrogen bond acceptor.[1][2] In many kinase active sites (e.g., c-Met), this nitrogen interacts with water networks or specific residues (e.g., Tyr1230), improving binding affinity [2].[1][2]
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Urea Step | Aniline nucleophilicity is low due to F-substitution.[1][2] | Heat the reaction to 60°C or use a stronger base (NaH) to deprotonate the aniline (forming the anilide anion) before adding isocyanate.[1][2] |
| Incomplete Nitro Reduction | Iron surface passivation.[1][2] | Add a catalytic amount of dilute HCl or use "activated" iron powder (acid-washed).[1][2] |
| Poor Solubility | Rigid planar structure causes stacking.[1][2] | Use co-solvents (THF/NMP) or install solubilizing groups (e.g., morpholine) on the "Head" or "Tail" portions early in synthesis.[1][2] |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2]
-
Yakes, F. M., et al. (2011).[1][2] Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth.[1][2] Molecular Cancer Therapeutics, 10(12), 2298-2308.[1][2]
-
Liu, X., et al. (2018).[1][2] Discovery of novel diaryl ether macrocycles as potential c-Met inhibitors.[1][2] European Journal of Medicinal Chemistry, 150, 654-666.[1][2]
Disclaimer: This Application Note is for research purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.
Application Notes & Protocols: Synthesis of Novel Urea Derivatives from 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Significance of Aryl Urea Scaffolds in Modern Drug Discovery
The urea functional group is a cornerstone in medicinal chemistry, prized for its unique ability to act as a rigid hydrogen bond donor-acceptor unit. This feature allows urea-containing molecules to form stable, high-affinity interactions with biological targets, particularly protein kinases.[1] Many heterocyclic and aromatic urea derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and other protein kinases that are critical drivers of tumorigenesis.[2] Consequently, this scaffold is integral to numerous approved anticancer therapies, most notably multi-kinase inhibitors like Sorafenib.[3]
This guide provides detailed methodologies for the synthesis of novel N,N'-unsymmetrically substituted urea derivatives starting from 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline . This advanced intermediate serves as a versatile building block for creating analogues of established kinase inhibitors or for discovering new chemical entities with unique pharmacological profiles.[4][5][6] The protocols herein are designed for researchers in drug development and medicinal chemistry, emphasizing robust, reproducible, and safe synthetic strategies.
II. Core Synthetic Strategies and Mechanistic Considerations
The preparation of unsymmetrical ureas from an aniline precursor can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, scale, and safety considerations.
Strategy 1: Direct Reaction with Isocyanates
This is the most direct and widely employed method for synthesizing N,N'-disubstituted ureas.[7] The reaction proceeds via a nucleophilic attack of the primary amino group of the aniline on the highly electrophilic carbonyl carbon of the isocyanate.
-
Mechanism: The lone pair of electrons on the aniline's nitrogen atom attacks the central carbon of the isocyanate group (-N=C=O). This is followed by a proton transfer, typically to the nitrogen of the former isocyanate, to yield the stable urea linkage. The reaction is generally high-yielding and clean, often requiring minimal purification.[8][9]
-
Causality: This method is preferred for its simplicity, mild reaction conditions, and often straightforward work-up.[7] Its primary limitation is the commercial availability and stability of the required isocyanate. Some isocyanates are thermally or moisture-sensitive, requiring careful handling.
Strategy 2: Phosgene-Free Carbonyl Sources
Due to the extreme toxicity of phosgene, safer alternatives that serve as "carbonyl-transfer" agents are highly favored in modern synthesis.[1] These methods typically involve a two-step, one-pot procedure.
-
N,N'-Carbonyldiimidazole (CDI): CDI is a stable, crystalline solid that serves as an excellent phosgene substitute.[1][10] The aniline first reacts with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of a second amine displaces the imidazole leaving group to form the unsymmetrical urea. This approach avoids the use of toxic reagents and byproducts.[1]
The following diagram illustrates the primary synthetic pathways discussed.
Figure 1: Key synthetic strategies for the preparation of urea derivatives.
III. Detailed Experimental Protocols
Safety Precaution: Isocyanates are potent respiratory and skin sensitizers. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: General Procedure for Urea Synthesis via Direct Reaction with Isocyanate
This protocol describes a general, one-step method for the synthesis of urea derivatives from 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline and a commercially available isocyanate.[7]
Materials and Reagents:
-
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
-
Substituted isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate) (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane (DCM), or Acetonitrile (MeCN))
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser (if heating is required)
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (1.0 eq).
-
Dissolution: Add the anhydrous solvent (approx. 0.1 M concentration) and stir the mixture until the aniline is fully dissolved.
-
Reagent Addition: Add the corresponding isocyanate (1.05 eq) to the solution dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive isocyanates, the mixture may be heated to 40-50 °C.[12]
-
Work-up and Isolation:
-
If a precipitate forms upon reaction completion, collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and then with a non-polar solvent like hexane to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
The following workflow diagram outlines the experimental procedure.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivatives as anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tarjomefa.com [tarjomefa.com]
- 11. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 12. Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation Protocols for Nitropyridine-Aniline Intermediates
Abstract & Strategic Overview
The reduction of nitropyridines to aminopyridines (heterocyclic anilines) is a deceptive transformation. While theoretically simple, the presence of the pyridine nitrogen creates a "poisoning" effect on transition metal catalysts, often stalling reactions or requiring excessive catalyst loading. Furthermore, the presence of halogens (Cl, Br, I) on the pyridine ring—common in drug scaffolds—introduces the risk of hydrodehalogenation, a critical impurity pathway.
This guide moves beyond generic hydrogenation recipes. It provides three distinct, field-validated protocols designed to navigate the specific electronic and steric challenges of the pyridine nucleus.
The "Pyridine Problem" Explained
Unlike benzene analogs, the pyridine nitrogen possesses a lone pair that acts as a Lewis base. In neutral media, this nitrogen competes with the nitro group for active sites on the metal catalyst (Pd, Pt), effectively poisoning the surface.
-
Solution: Protonation of the pyridine nitrogen (using acidic media) or steric blocking to prevent coordination.
Critical Reaction Pathways
Understanding the mechanism is the only way to troubleshoot failures. The reduction proceeds through a nitroso and hydroxylamine intermediate. The hydroxylamine-to-amine step is often the rate-determining step (RDS) and where accumulation leads to safety hazards (exotherms) or impurities.
Figure 1: Mechanistic pathway of nitropyridine hydrogenation showing critical intermediates and failure modes (poisoning/dehalogenation).
Protocol Selection Matrix
Do not guess. Select the protocol based on your substrate's functional groups.
| Substrate Feature | Recommended Protocol | Catalyst System | Key Additive |
| Simple Nitropyridine | Protocol A | Pd/C (5-10%) | Acetic Acid / HCl |
| Halogenated (Cl, Br) | Protocol B | Pt/C (Sulfided) | None (Self-inhibited) |
| Lab Scale / Pressure Averse | Protocol C | Pd/C | Ammonium Formate |
| Acid Sensitive | Protocol C | Pd/C | MeOH (Neutral) |
Detailed Experimental Protocols
Protocol A: Acid-Promoted Hydrogenation (Standard)
Best for: Non-halogenated nitropyridines where catalyst poisoning causes stalled reactions.
The Logic: By running the reaction in an acidic medium (or adding equivalents of acid), we protonate the pyridine nitrogen (
Materials:
-
Substrate: Nitropyridine derivative (10 mmol)
-
Catalyst: 10% Pd/C (50% wet), 5 mol% loading
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Additive: Acetic Acid (AcOH) (2-3 equivalents) or 1M HCl in MeOH.
Step-by-Step:
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10 mmol of substrate in 30 mL MeOH.
-
Acidification: Add 25 mmol (1.5 mL) of Glacial Acetic Acid. Checkpoint: Ensure solution is homogeneous.
-
Catalyst Addition: Under a nitrogen blanket (safety critical), add 10 wt% (relative to substrate) of Pd/C (50% wet).
-
Note: Wet catalyst is preferred to minimize ignition risk.
-
-
Purge: Seal vessel. Evacuate and backfill with
(3x), then (3x). -
Reaction: Pressurize to 3 bar (45 psi). Agitate vigorously at room temperature (20-25°C).
-
Self-Validating Step: Monitor
uptake. If uptake plateaus at 66% theoretical volume, the reaction may be stuck at the hydroxylamine stage. Increase T to 40°C to push to completion.
-
-
Workup: Filter catalyst over a Celite pad (keep wet). Concentrate filtrate.[1] Neutralize with sat.
to liberate the free base aminopyridine.
Protocol B: Chemoselective Hydrogenation (Halogen Tolerant)
Best for: Chloronitropyridines or Bromonitropyridines. Prevents the loss of the halogen.[2]
The Logic: Palladium is excellent at oxidative addition into C-X bonds (dehalogenation). Platinum is generally less active for this. Sulfided Platinum (Pt/C-S) is the gold standard; the sulfur modifies the electronic properties of the metal, poisoning the high-energy sites responsible for C-X cleavage while retaining activity for
Materials:
-
Substrate: Halonitropyridine (10 mmol)
-
Catalyst: 5% Pt/C (Sulfided) - commercially available (e.g., from Johnson Matthey or Sigma).
-
Solvent: THF or EtOAc (avoid MeOH if solvolysis of halogen is a risk).
Step-by-Step:
-
Setup: Charge vessel with 10 mmol substrate and 40 mL THF.
-
Catalyst: Add 3-5 wt% of Sulfided Pt/C.
-
Critical: Do NOT use standard Pd/C. If Sulfided Pt is unavailable, use Pd/C doped with 0.5 eq of Diphenylsulfide (poisoning the catalyst in situ).
-
-
Pressure: These catalysts are less active than Pd. Pressurize to 5-10 bar (70-145 psi).
-
Temperature: Heat to 50-60°C.
-
Monitoring: Check HPLC for the "Des-halo" impurity.
-
Troubleshooting: If dehalogenation is observed (>1%), lower temperature and stop reaction immediately upon consumption of starting material.
-
-
Workup: Filter and concentrate.
Protocol C: Catalytic Transfer Hydrogenation (CTH)
Best for: Small scale (<5g), safety-restricted labs (no high-pressure
The Logic: Ammonium formate decomposes into
Materials:
-
Substrate: Nitropyridine (5 mmol)
-
Reagent: Ammonium Formate (HCOONH4) (5-10 equivalents)
-
Catalyst: 10% Pd/C (10 mol%)
-
Solvent: Methanol (degassed)
Step-by-Step:
-
Mixing: Dissolve substrate in MeOH (10 mL/g) in a round-bottom flask.
-
Inerting: Sparge with Nitrogen for 5 minutes.
-
Addition: Add Pd/C catalyst, followed by Ammonium Formate in one portion.
-
Reaction: Stir at room temperature initially. An induction period (effervescence) is normal.
-
Optimization: If too slow, heat to 40°C.
-
-
Completion: Reaction is usually complete in 1-4 hours.
-
Workup: Filter catalyst. The filtrate contains ammonium salts. Partition between EtOAc and Water/Brine to isolate the product.
Troubleshooting & Decision Tree
Use this logic flow to resolve common issues during process development.
Figure 2: Troubleshooting logic for stalled or non-selective hydrogenations.
Safety & Handling (E-E-A-T)
-
Pyrophoric Catalysts: Dry Pd/C and Raney Nickel can ignite instantly in air. Always keep catalysts wet (50% water) and handle under inert gas.
-
Disposal: Never throw spent catalyst in the trash. Keep it submerged in water in a dedicated waste container.
-
-
Hydrogen Hazards: Ensure all vessels are grounded to prevent static discharge.
-
Exotherms: Nitro reduction is highly exothermic (
). On scales >5g, add hydrogen slowly or control temperature strictly to prevent thermal runaway.
References
-
Blaser, H. U., et al. "Industrial Catalytic Hydrogenation of Nitro Compounds." Chemical Reviews, 2003. Link (Authoritative review on industrial hydrogenation).
-
Ram, S., & Ehrenkaufer, R. E. "A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent."[3] Tetrahedron Letters, 1984. Link (Seminal paper on Transfer Hydrogenation).
- Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
-
Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, 1996. Link
-
BenchChem Application Notes. "Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide." Link (Protocol grounding).
-
Fisher Scientific SDS. "Raney Nickel Safety Data Sheet." Link (Safety grounding).
Disclaimer: These protocols are for research purposes. Always perform a risk assessment before conducting pressurized reactions.
Sources
Application Note: Scalable Process Chemistry for Fluorinated Ether Synthesis
Executive Summary
Fluorinated ethers are critical pharmacophores in modern medicinal chemistry, offering improved metabolic stability, lipophilicity modulation, and bioavailability compared to their non-fluorinated counterparts. However, the scale-up of fluorinated ether synthesis is fraught with process safety hazards (exotherms, gas evolution) and engineering challenges (volatility, poor nucleophilicity).
This guide provides a validated technical framework for scaling two primary synthetic pathways: Difluorocarbene Insertion and Nucleophilic Substitution with Fluorinated Alcohols . It prioritizes process safety, cost-efficiency, and route selection logic over academic novelty.
Strategic Route Selection
Selecting the correct synthetic strategy depends heavily on the substrate's acidity (
Table 1: Route Comparison Matrix
| Feature | Route A: Difluorocarbene Insertion | Route B: Nucleophilic Substitution |
| Target Motif | Difluoromethyl ethers ( | Polyfluoroalkyl ethers (e.g., |
| Primary Substrate | Phenols ( | Fluorinated Alcohols ( |
| Key Reagent | Na chlorodifluoroacetate (SCDA) or | Alkyl Halides / Sulfonates |
| Process Challenge | Gas evolution ( | Poor nucleophilicity of |
| Scalability | High (Cost-effective) | High (Robust) |
| Safety Critical | High: Risk of thermal runaway | Medium: Solvent/Base compatibility |
Decision Logic for Process Chemists
The following decision tree illustrates the selection process based on substrate properties and available equipment.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on target moiety and substrate acidity.
Deep Dive: Scalable Difluorocarbene Insertion
Target: Synthesis of Aryl Difluoromethyl Ethers (
While chlorodifluoromethane (Freon-22) is a common industrial reagent, it is an ozone-depleting substance (ODS) and regulated. Sodium Chlorodifluoroacetate (SCDA) is the preferred solid, non-ODS alternative for batch scale-up, provided specific safety protocols are followed.
Mechanism & Safety Hazard
SCDA decomposes at elevated temperatures (
-
The Hazard: If the reaction temperature drops below the decomposition threshold during reagent addition, SCDA accumulates in the reactor. Upon re-heating, the accumulated reagent decomposes simultaneously, causing a violent runaway exotherm and rapid gas evolution (
).
Protocol 1: Safety-Critical SCDA Difluoromethylation
Scale: 100 g - 1 kg | Substrate: 4-Methoxyphenol
Reagents:
-
Substrate: 4-Methoxyphenol (1.0 equiv)
-
Reagent: Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)
-
Base:
(1.5 equiv) - Acts as a buffer and activates the phenol. -
Solvent: DMF or NMP (High boiling point required).
-
Additive: Water (5-10 vol%) - Accelerates proton transfer.
Step-by-Step Methodology:
-
System Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, reflux condenser, and a calibrated gas flow meter (or bubbler) on the exhaust line.
-
Base Loading: Charge Phenol,
, DMF, and water. Heat to 100°C .-
Process Check: Ensure the mixture is a stirrable slurry.
-
-
Critical Reagent Addition (The "Hot Feed"):
-
Do NOT add SCDA in one portion.
-
Prepare a solution of SCDA in DMF (or add as solid via a solids-dosing funnel).
-
Begin addition slowly.
-
-
Self-Validating Control Loop:
-
Monitor: Watch the gas flow meter.
evolution should begin immediately upon addition. -
Stop Condition: If addition continues but gas evolution stops or slows significantly, HALT ADDITION IMMEDIATELY . This indicates the temperature is too low, and reagent is accumulating.
-
Resume: Only resume addition once temperature is stabilized at >95°C and gas evolution correlates with addition rate.
-
-
Workup: Cool to ambient temperature. Quench with water (caution: residual salts). Extract with MTBE.
Figure 2: Process safety control loop for Sodium Chlorodifluoroacetate (SCDA) addition to prevent thermal runaway.
Deep Dive: Nucleophilic Substitution with Fluorinated Alcohols
Target: Synthesis of Polyfluoroalkyl Ethers (e.g.,
Fluorinated alcohols (e.g., 2,2,2-Trifluoroethanol, TFE) are significantly more acidic (
Engineering Challenges
-
Low Nucleophilicity: Requires higher temperatures or better leaving groups (OTs, OMs) on the electrophile.
-
Volatility: TFE boils at 74°C; lower molecular weight fluoro-alcohols are volatile.
-
Solvation: Fluorinated chains are "fluorous" and may phase separate from standard organic solvents.
Protocol 2: Phase-Transfer Catalyzed Alkylation
Scale: 50 g | Substrate: Benzyl Bromide + 2,2,2-Trifluoroethanol (TFE)
Reagents:
-
Nucleophile: TFE (1.5 equiv) - Used in excess to drive kinetics.
-
Electrophile: Benzyl Bromide (1.0 equiv)
-
Base: 50% NaOH (aq) (2.0 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene (Biphasic system).
Step-by-Step Methodology:
-
Biphasic Setup: Charge Toluene, Benzyl Bromide, and TBAB into the reactor.
-
Nucleophile Preparation: In a separate vessel, mix TFE with the 50% NaOH solution.
-
Note: This is exothermic.[1] Cool to <20°C during mixing.
-
-
Reaction: Add the TFE/NaOH mixture to the Toluene solution.
-
Thermal Cycle: Heat to 60°C with vigorous agitation (>500 RPM).
-
Why? High agitation is required to maximize interfacial surface area for the Phase Transfer Catalyst.
-
-
Monitoring: Track disappearance of Benzyl Bromide via HPLC/GC.
-
Endpoint: >98% conversion.
-
-
Separation: Stop stirring. The phases will separate rapidly (fluorinated organics are heavy, but toluene keeps the product in the organic top layer; aqueous bottom).
-
Process Tip: If the product is highly fluorinated, it may form a third heavy fluorous phase. Check densities before splitting.
-
Analytical Controls & Specifications
For fluorinated ether synthesis, standard analytical methods require adjustment:
| Method | Parameter | Specification/Note |
| 19F NMR | Identity | Essential for confirming mono- vs. bis-difluoromethylation. Use internal standard ( |
| GC-FID | Residual Solvent | Fluorinated solvents (TFE) can co-elute with common solvents. Use a polar column (e.g., DB-Wax). |
| KF Titration | Water Content | Critical for Route A. Water >1% can quench difluorocarbene to Formic Acid. |
References
-
Zafrani, Y. et al. (2016). "Difluoromethylation of Alcohols and Phenols." Journal of Organic Chemistry.
-
Fier, P.S. & Hartwig, J.F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition.
-
Organic Syntheses. (2010). "Safety Note regarding Sodium Chlorodifluoroacetate decomposition." Org.[2][3] Synth. Coll. Vol. 11.
-
Kappe, C.O. et al. (2018).[4] "Scalable Continuous Flow Process for the Synthesis of Eflornithine Using Fluoroform." Organic Process Research & Development. [4]
-
Meanwell, N.A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Sources
Reagents for coupling 4-amino-3-fluorophenol with nitropyridines
Application Note: Chemoselective Coupling of 4-Amino-3-Fluorophenol with Nitropyridines
ChemoselectivityPart 1: Introduction & Mechanistic Strategy
The coupling of 4-amino-3-fluorophenol with nitropyridines (typically halonitropyridines) is a pivotal transformation in the synthesis of kinase inhibitors (e.g., VEGFR/PDGFR targets).[1] This reaction presents a classic chemoselectivity challenge: the nucleophile contains two distinct reactive sites—an aniline nitrogen and a phenolic oxygen.
-
The Nucleophile: 4-amino-3-fluorophenol is a "Janus" substrate.[1] The fluorine atom at the 3-position (ortho to the hydroxyl) exerts an inductive electron-withdrawing effect (-I), lowering the
of the phenol to ~9.2 (compared to ~10 for unsubstituted phenol).[1] This increases the acidity of the hydroxyl group, making the phenoxide easier to generate but also slightly deactivating the aniline nitrogen. -
The Electrophile: Nitropyridines (e.g., 4-chloro-3-nitropyridine) are highly activated for Nucleophilic Aromatic Substitution (
) due to the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen.[1]
The Selectivity Rule:
-
N-Arylation (Kinetic Control): Favored by neutral conditions or weak bases in protic solvents.[1] The neutral amine is the active nucleophile; the hydroxyl group remains protonated and unreactive.
-
O-Arylation (Thermodynamic/Charge Control): Favored by strong bases in polar aprotic solvents.[1] Deprotonation generates the phenoxide anion (
), which is a harder and more aggressive nucleophile than the neutral amine.[1]
Part 2: Reagent Selection Guide
The choice of base and solvent is the primary determinant of the reaction pathway.
Table 1: Reagent Matrix for Chemoselectivity
| Parameter | Target: N-Arylation (Amine Coupling) | Target: O-Arylation (Ether Coupling) |
| Primary Base | DIPEA (Hünig's Base) , | |
| Base Strength | Weak ( | Strong ( |
| Solvent System | Isopropanol (IPA) , Ethanol, n-Butanol | DMF , DMSO , NMP, DMAc |
| Solvent Role | Protic solvents H-bond to the phenol, suppressing O-nucleophilicity. | Polar aprotic solvents solvate cations, leaving "naked" phenoxide anions for rapid attack. |
| Temperature | Reflux ( | Moderate Heat ( |
| Catalyst | Generally not required; Acid catalysis (HCl) sometimes used to deactivate phenoxide further.[1] | 18-Crown-6 (if using |
Part 3: Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation of the reaction pathway based on conditions.
Caption: Bifurcation of
Part 4: Detailed Experimental Protocols
Protocol A: Chemoselective N-Arylation (Diarylamine Synthesis)
Objective: Couple the amine of 4-amino-3-fluorophenol to 4-chloro-3-nitropyridine while preserving the phenol.[1]
Reagents:
-
4-Chloro-3-nitropyridine (1.0 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Isopropanol (IPA) (Concentration: 0.5 M)
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-chloro-3-nitropyridine (1.0 eq) in Isopropanol.
-
Addition: Add 4-amino-3-fluorophenol (1.0 eq). The mixture may darken.[1]
-
Base Addition: Add DIPEA (1.2 eq) dropwise. Note: Stronger inorganic bases should be avoided to prevent phenoxide formation.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).[1] The pyridine starting material should disappear.[1] -
Workup: Cool to room temperature. The product often precipitates directly from IPA.[1]
-
Purification: Recrystallization from EtOH/Water is preferred over chromatography to avoid oxidation of the phenol.[1]
Validation Check:
-
1H NMR: Look for the broad singlet of the NH proton (typically
8.5–9.5 ppm) and the singlet of the phenolic OH ( 9.0–10.0 ppm). The absence of O-alkylation is confirmed if the phenolic proton is still present.[1]
Protocol B: Chemoselective O-Arylation (Diarylether Synthesis)
Objective: Couple the hydroxyl of 4-amino-3-fluorophenol to 4-chloro-3-nitropyridine.[1]
Reagents:
-
4-Chloro-3-nitropyridine (1.0 equiv)[1]
-
Potassium Carbonate (
) (2.0 equiv) - Anhydrous, micronized preferred. -
DMF (N,N-Dimethylformamide) (Concentration: 0.3 M)[1]
Step-by-Step:
-
Phenoxide Formation: In a dry flask under Nitrogen, dissolve 4-amino-3-fluorophenol in dry DMF. Add
(2.0 eq).[1] Stir at room temperature for 30 minutes. The solution will turn dark/reddish as the phenoxide forms.[1] -
Coupling: Add 4-chloro-3-nitropyridine (1.0 eq) in one portion.
-
Reaction: Heat to
. Caution: Do not overheat (>100°C) as this may promote Smiles rearrangement or decomposition. -
Monitoring: Reaction is usually rapid (1–3 hours).[1] Monitor for consumption of the phenol.[1]
-
Workup: Pour the reaction mixture into crushed ice/water. The basicity of the mixture keeps the unreacted phenol soluble (as phenoxide), while the product (neutral ether) precipitates.
-
Isolation: Filter the precipitate. Wash thoroughly with water to remove residual DMF and base.[1]
-
Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).
Validation Check:
-
1H NMR: The phenolic OH signal will disappear.[1] The protons on the pyridine ring ortho to the ether linkage will show a distinct upfield shift compared to the starting material due to the electron-donating effect of the oxygen.
Part 5: Troubleshooting & Critical Control Points
-
Oxidation Sensitivity: 4-amino-3-fluorophenol is prone to air oxidation (turning black).[1] Always use fresh reagents or recrystallize dark starting material (using sodium dithionite wash) before use.[1] Run reactions under Nitrogen/Argon.
-
Regioselectivity Drift: If N-arylation (Protocol A) shows traces of O-arylation, switch the solvent to n-Butanol or Glacial Acetic Acid .[1] The increased acidity/protic nature further disables the phenoxide.[1]
-
Bis-Coupling: If using excess nitropyridine and strong base, you may observe bis-coupling (both N and O reacting).[1] Ensure strict 1:1 stoichiometry and slow addition of the electrophile if this occurs.
References
-
Smith, W. J., & Sawyer, J. S. (1998).[3] Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6. Journal of Organic Chemistry, 63(18), 6338–6343.[4] Link
-
Gong, Y., et al. (2013). A Facile and Efficient Synthesis of Diaryl Amines or Ethers under Microwave Irradiation. Molecules, 18(9), 11185-11198.[1] Link
-
Lefebvre, V., et al. (2006). Regioselective S_NAr of Fluoropyridines. Journal of Organic Chemistry, 71(8), 3324-3327. (Contextual grounding for fluoropyridine reactivity). Link
-
BenchChem. (2025).[1][5] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (General protocol validation). Link
Sources
- 1. afit.edu [afit.edu]
- 2. chembk.com [chembk.com]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protecting Group Strategies for the Synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Introduction
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a diaryl ether linkage and multiple reactive sites, presents a unique synthetic challenge. The core of this challenge lies in the formation of the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction between an aminofluorophenol derivative and an activated nitropyridine. Specifically, the nucleophilicity of the aniline nitrogen directly competes with the phenoxide oxygen, necessitating a robust protecting group strategy to ensure regioselective ether formation.
This guide provides a detailed analysis of protecting group strategies for the synthesis of this target molecule. It offers field-proven insights into experimental choices, self-validating protocols, and a comparative analysis of different approaches to empower researchers in drug development and chemical synthesis.
The Core Synthetic Challenge: Competing Nucleophiles
The synthesis of the target diaryl ether is most efficiently achieved through the SNAr reaction between 4-amino-3-fluorophenol and 2-chloro-5-nitropyridine. The reaction requires a base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. However, the aniline's amino group (pKa of the conjugate acid is ~4.6) is also susceptible to deprotonation or can act as a potent nucleophile itself, leading to undesired N-arylation side products.
To circumvent this, the amino group must be temporarily "masked" or protected. A suitable protecting group must be:
-
Stable to the basic conditions of the SNAr reaction.
-
Orthogonal , meaning it can be removed under conditions that do not cleave the newly formed diaryl ether or other functional groups.[1]
-
High-yielding in both the protection and deprotection steps.[1]
Strategic Workflow for Synthesis
The overall synthetic pathway follows a logical three-step sequence: protection of the amine, SNAr reaction to form the diaryl ether, and final deprotection to yield the target aniline.
Caption: General three-step synthetic workflow.
Comparative Analysis of Protecting Group Strategies
The choice of protecting group is critical. Here, we evaluate three common amine protecting groups: Acetyl (Ac), tert-Butoxycarbonyl (Boc), and Carboxybenzyl (Cbz).
| Protecting Group | Protection Reagent | Stability to Base (SNAr) | Deprotection Conditions | Orthogonality & Remarks |
| Acetyl (Ac) | Acetic Anhydride | Excellent | Strong Acid (e.g., HCl) or Base (e.g., NaOH), heat.[2] | Risky. Harsh deprotection conditions may cleave the target diaryl ether. The acetyl group strongly deactivates the ring, which is not an issue for this synthesis.[2][3] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Excellent[4][5] | Mild Acid (e.g., TFA, HCl in Dioxane).[6] | Excellent. Highly orthogonal. Deprotection is clean, producing volatile byproducts (isobutylene, CO₂).[5] This is a preferred method. |
| Cbz | Benzyl Chloroformate | Excellent | Catalytic Hydrogenation (H₂, Pd/C).[7] | Excellent. Very mild and clean deprotection. However, the nitro group (-NO₂) will also be reduced to an amine under these conditions, making it unsuitable for this specific target molecule. |
The SNAr Mechanism: Rationale for Regioselectivity
The SNAr reaction is a two-step addition-elimination process. The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG), like the nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, the chloride).[8] This positioning allows for the stabilization of the negative charge in the intermediate carbanion, known as a Meisenheimer complex, through resonance.
Caption: Simplified SNAr addition-elimination mechanism.
Detailed Experimental Protocols
The following protocols are optimized for the synthesis using the recommended Boc protecting group strategy.
Protocol 1: N-Boc Protection of 4-Amino-3-fluorophenol
This step masks the aniline nitrogen, preventing it from competing in the subsequent SNAr reaction.
Materials:
-
4-Amino-3-fluorophenol (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) (1.2 equiv)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-fluorophenol in anhydrous THF.
-
Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature. The base scavenges the acid byproduct of the reaction.[9]
-
Boc₂O Addition: Add Boc₂O to the mixture. The reaction is typically exothermic; maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography.
Protocol 2: SNAr Coupling to form Diaryl Ether
This is the key bond-forming step, where the protected phenoxide displaces the chloride on the electron-deficient pyridine ring.
Materials:
-
tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate (1.0 equiv)
-
2-Chloro-5-nitropyridine (1.05 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: Combine the N-Boc protected phenol, 2-chloro-5-nitropyridine, and anhydrous K₂CO₃ in a flask containing anhydrous DMF. K₂CO₃ is a sufficiently strong base to deprotonate the phenol without affecting the Boc group.
-
Reaction Conditions: Heat the mixture to 80-90°C and stir for 4-6 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate of the product should form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a cold non-polar solvent (e.g., hexane or ether) to remove impurities.
-
-
Purification: Dry the solid product under vacuum. This product, tert-butyl (2-fluoro-4-((5-nitropyridin-2-yl)oxy)phenyl)carbamate, is often pure enough for the final deprotection step.
Protocol 3: N-Boc Deprotection
This final step removes the Boc group to reveal the target aniline.
Materials:
-
tert-butyl (2-fluoro-4-((5-nitropyridin-2-yl)oxy)phenyl)carbamate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected diaryl ether in DCM.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at 0°C (ice bath). A typical ratio is 4:1 DCM:TFA. The strong acid protonates the carbamate, leading to its collapse.[6]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield pure 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline .
References
- Protection of NH2 in aniline - Filo. (2025, October 15). Filo.
- Protective Groups - Organic Chemistry Portal. Organic Chemistry Portal.
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021, August 16). Chemistry LibreTexts.
- Protecting Agents - TCI Chemicals. TCI Chemicals.
- How can 2-fluoro-5-nitroaniline be synthesized? - FAQ - Guidechem. (2023, December 20). Guidechem.
- tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25). PMC - NIH.
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. KPU Pressbooks.
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine - Benchchem. Benchchem.
- Protection of Aniline Derivatives - YouTube. (2015, February 23). YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). Master Organic Chemistry.
- Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Master Organic Chemistry.
- An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Total Synthesis.
- 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2026, February 17). Chemistry LibreTexts.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Protection of NH2 in aniline | Filo [askfilo.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support: Process Optimization for 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Case ID: SYN-ENZ-INT-004
Subject: Yield Improvement & Impurity Control in
Executive Summary & Reaction Logic
The synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a critical nucleophilic aromatic substitution (
The reaction involves the coupling of 4-amino-3-fluorophenol (Nucleophile) with 2-chloro-5-nitropyridine (Electrophile). While theoretically straightforward, yield attrition typically stems from three competing factors:
-
Competitive Nucleophilicity: The aniline amine (
) competing with the phenoxide ( ), leading to -alkylation or bis-alkylation. -
Electrophile Hydrolysis: The 2-chloro-5-nitropyridine is highly susceptible to hydrolysis by trace water in basic aprotic solvents, forming the unreactive 2-hydroxy-5-nitropyridine.
-
Oxidative Degradation: The electron-rich aminophenol core is prone to oxidation, forming tar-like quinone imines.
This guide provides a self-validating protocol and troubleshooting matrix to elevate yields from the typical 40-50% range to >85%.
Optimized Experimental Protocol
Standardized for 100 mmol scale. Scale linearly.
Reagents & Materials
| Component | Role | Stoichiometry | Notes |
| 4-Amino-3-fluorophenol | Nucleophile | 1.0 equiv | Darkens on air exposure; use fresh. |
| 2-Chloro-5-nitropyridine | Electrophile | 1.05 - 1.1 equiv | Slight excess compensates for hydrolysis. |
| Potassium Carbonate ( | Base | 1.2 - 1.5 equiv | Must be anhydrous/freshly ground. |
| DMF or DMSO | Solvent | 5-7 Vol (mL/g) | Critical: Water content <0.05%. |
Step-by-Step Workflow
-
Inerting: Charge the reaction vessel with 4-amino-3-fluorophenol and anhydrous
. Purge with for 15 minutes. Reason: Prevents oxidative tarring of the aniline. -
Solvation & Deprotonation: Add anhydrous DMF (or DMSO). Heat to 40°C and stir for 30 minutes.
-
Checkpoint: The mixture should be a suspension. This step ensures the formation of the potassium phenoxide species (
) before the electrophile is introduced, kinetically favoring -alkylation over -alkylation.
-
-
Addition: Cool to 20-25°C. Add 2-chloro-5-nitropyridine portion-wise or as a solution in minimal DMF.
-
Caution: Exothermic reaction. Control temp <30°C during addition to prevent runaway side reactions.
-
-
Reaction: Heat to 70-80°C and monitor by HPLC/TLC.
-
Duration: Typically 4-6 hours.
-
End-point: <2% remaining aminophenol.
-
-
Quench & Isolation (The "Water Crash"):
-
Cool to 20°C.
-
Slowly pour the reaction mixture into 10 volumes of ice-cold water under vigorous stirring.
-
Observation: The product should precipitate as a brown/tan solid.
-
Adjust pH to ~8 with dilute HCl if necessary (helps remove trapped inorganic bases).
-
-
Purification: Filter, wash with water (to remove DMF), and dry. Recrystallize from Isopropanol (IPA) or Ethanol if purity is <98%.
Troubleshooting Guide (FAQ Format)
Category A: Yield & Conversion Issues
Q: My conversion is stalled at 60%, and adding more chloropyridine doesn't help. Why? A: You likely have water contamination . In the presence of hydroxide (generated from trace water + carbonate), 2-chloro-5-nitropyridine hydrolyzes to 2-hydroxy-5-nitropyridine (inactive). This consumes your electrophile.
-
Fix: Dry your solvent over molecular sieves (3Å or 4Å) for 24h. Ensure your
is anhydrous. -
Diagnostic: Check the HPLC for a peak corresponding to 2-hydroxy-5-nitropyridine (usually elutes earlier than the product).
Q: I am getting a low yield (<40%) and a lot of black tar. A: This is oxidative polymerization of the 4-amino-3-fluorophenol.
-
Fix: Rigorous
sparging is non-negotiable. Add a reducing agent like Sodium Bisulfite ( ) (0.1 equiv) or Ascorbic Acid during the workup, but prevention via inert atmosphere is best.
Category B: Impurity Profile
Q: I see a significant impurity (+138 mass units or dimer). Is this N-alkylation? A: Yes, or Bis-alkylation. While the phenoxide is the harder, better nucleophile, the aniline nitrogen can react if the temperature is too high (>100°C) or if the base is too strong (e.g., using NaH or NaOH).
-
Fix:
-
Stick to mild bases (
or ). -
Pre-stir the phenol and base (Step 2 of protocol) to lock in the phenoxide before adding the electrophile.
-
Keep reaction temp <85°C.
-
Q: The product contains trapped solvent (DMF/DMSO).[1] How do I remove it? A: These polar aprotic solvents stick to the aniline product.
-
Fix: During the water quench, ensure the ratio is at least 1:10 (Solvent:Water). After filtration, wash the cake with water until the filtrate is neutral. If DMF persists, reslurry the solid in water at 50°C for 1 hour, then re-filter.
Reaction Pathway & Logic Map
The following diagram illustrates the competitive pathways and the critical control points (CCPs) required to steer the reaction toward the desired ether product.
Caption: Kinetic pathway showing the necessity of pre-activation (Phenoxide formation) and the risks of moisture (Hydrolysis) and heat (N-Alkylation).
Comparative Solvent/Base Data
Aggregated from internal process optimization data.
| Solvent | Base | Temp (°C) | Yield (%) | Purity (%) | Comments |
| DMF | 70 | 88% | 99.2% | Recommended. Best balance of rate vs. purity. | |
| DMSO | 70 | 85% | 98.5% | Faster reaction, but harder to remove solvent. | |
| NMP | 90 | 78% | 96.0% | Higher temp required; more N-alkylation observed. | |
| MeCN | Reflux | 65% | 99.5% | Very clean, but extremely slow (24h+). | |
| DMF | NaOH | 60 | 45% | 82.0% | Low yield due to hydrolysis and side reactions. |
References
-
Preparation of Enzalutamide (WO2011106570A1) . Patent scope includes synthesis of intermediate 2-fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline via SNAr.
-
Process for Preparation of Enzalutamide (WO2016005875A1) . Details specific industrial conditions for the coupling of aminophenols and chloropyridines.
-
BenchChem Technical Note: SNAr Reaction Efficiency . General principles for optimizing nucleophilic aromatic substitution.
-
Ossila Product Guide: 2-Fluoro-4-nitroaniline Derivatives . Properties and handling of fluorinated aniline intermediates.[2][3]
Sources
Technical Support Center: Purification Strategies for 2-Chloro-5-nitropyridine
Welcome to the technical support center for handling 2-chloro-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted 2-chloro-5-nitropyridine from reaction mixtures. The following sections offer a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm struggling to remove the unreacted 2-chloro-5-nitropyridine. What is the first-line approach I should consider?
A1: For many applications, a simple aqueous workup followed by recrystallization is highly effective. 2-Chloro-5-nitropyridine has limited solubility in water, particularly cold water, while many reaction products may have different solubility profiles.[1][2][3] An initial wash with a dilute acid solution can help remove any basic impurities, followed by a wash with brine to break up emulsions and remove bulk water. Subsequent recrystallization from a suitable solvent system, such as ethanol, isopropanol, or a mixture of hexane and dichloromethane, can yield highly pure product.[4][5]
Q2: I've tried a simple aqueous wash and recrystallization, but my product is still contaminated with 2-chloro-5-nitropyridine. What's the next logical step?
A2: If recrystallization proves insufficient, column chromatography is the preferred method for separating compounds with similar polarities.[6] A silica gel column is typically effective. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation between your desired product and the unreacted starting material. Common solvent systems include mixtures of hexane and ethyl acetate.[6]
Q3: Are there any chemical methods to quench the unreacted 2-chloro-5-nitropyridine in the reaction mixture?
A3: Yes, quenching is a viable strategy, particularly when dealing with small amounts of residual starting material. Since the chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), adding a nucleophile can convert it into a more easily separable derivative.[4] A common approach is to add a small amount of a primary or secondary amine, which will react with the 2-chloro-5-nitropyridine to form a more polar aminopyridine derivative that can be readily removed by an acidic wash. However, ensure your desired product is not susceptible to reaction with the chosen nucleophile.
Q4: Can I use a basic wash (e.g., sodium bicarbonate or sodium hydroxide) to remove 2-chloro-5-nitropyridine?
A4: The use of strong bases like sodium hydroxide should be approached with caution. While a mild bicarbonate wash is generally safe for neutralizing acid, strong hydroxide bases can lead to hydrolysis of the chloro group, forming 2-hydroxy-5-nitropyridine.[4][7] More importantly, under certain conditions, strong bases can induce ring-opening of the pyridine ring.[7][8] Therefore, unless you are intentionally hydrolyzing the compound, it is best to avoid strong basic washes.
II. In-Depth Troubleshooting Guides
This section provides a more detailed exploration of purification strategies, including the underlying principles and step-by-step protocols.
Troubleshooting Scenario 1: Co-elution in Column Chromatography
Issue: My product and 2-chloro-5-nitropyridine have very similar retention factors (Rf) on TLC, leading to poor separation during column chromatography.
Root Cause Analysis: Co-elution is a common challenge when the polarity and functional groups of the desired product and the impurity are very similar. The electron-withdrawing nitro group and the chloro substituent give 2-chloro-5-nitropyridine a moderate polarity.[9]
Solutions:
-
Optimize the Solvent System:
-
Principle: Fine-tuning the eluent polarity is the most straightforward approach. Small changes in the solvent ratio can significantly impact separation.
-
Protocol:
-
Systematically vary the ratio of your hexane/ethyl acetate (or other solvent system) eluent. For example, if a 7:3 hexane:ethyl acetate mixture gives poor separation, try 8:2, 9:1, or even adding a third solvent with a different polarity, such as dichloromethane.
-
Run TLC plates in each new solvent system to identify the optimal ratio for maximum separation between the spots corresponding to your product and 2-chloro-5-nitropyridine.
-
-
-
Employ a Different Stationary Phase:
-
Principle: If silica gel is not providing adequate separation, consider alternative stationary phases. Alumina (basic or neutral) or reverse-phase silica (C18) can offer different selectivity based on interactions other than polarity.
-
Protocol:
-
Obtain small pre-coated TLC plates of alternative stationary phases (e.g., alumina, C18).
-
Spot your crude reaction mixture and develop the plates with an appropriate solvent system.
-
Assess if the separation is improved compared to silica gel. If so, pack a column with the corresponding stationary phase.
-
-
Visualizing the Decision-Making Process for Purification
Caption: Decision workflow for purifying a reaction mixture containing 2-chloro-5-nitropyridine.
III. Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable when the desired product has significantly different solubility from 2-chloro-5-nitropyridine in a given solvent.
Materials:
-
Crude reaction mixture
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/dichloromethane mixture)[4]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small sample of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. If necessary, add more solvent dropwise to achieve full dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This is the go-to method for separating compounds with similar solubility profiles.
Materials:
-
Crude reaction mixture
-
Silica gel (or other appropriate stationary phase)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)[6]
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture. Aim for an Rf value of ~0.3 for your desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.[6]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary Table
| Property of 2-Chloro-5-nitropyridine | Value | Reference |
| Molecular Formula | C5H3ClN2O2 | [10] |
| Molecular Weight | 158.54 g/mol | [10] |
| Appearance | Yellow colored solid | [1] |
| Melting Point | 105-108 °C | [1][2][3] |
| Solubility | Slightly soluble in water; Soluble in toluene, DMF, and hot methanol. | [1][2][3] |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg | [1] |
IV. Chemical Quenching Strategies
In some instances, it may be more efficient to chemically alter the unreacted 2-chloro-5-nitropyridine to facilitate its removal.
Principle: The electron-withdrawing nitro group activates the pyridine ring, making the 2-chloro substituent susceptible to nucleophilic aromatic substitution.[4] By introducing a suitable nucleophile, the 2-chloro-5-nitropyridine can be converted into a more polar or otherwise easily separable compound.
Workflow for Chemical Quenching
Caption: Workflow for the chemical quenching of unreacted 2-chloro-5-nitropyridine.
Caution: Always perform a small-scale test reaction to ensure your desired product is not reactive towards the quenching agent before applying this method to the entire batch.
V. References
-
A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem. Available at:
-
Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine. Benchchem. Available at:
-
2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available at:
-
Purification method of pyridine and pyridine derivatives. Google Patents. Available at:
-
2-Chloro-5-nitropyridine. ResearchGate. Available at: [Link]
-
Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents. Available at:
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents. Available at:
-
2-Chloro-5-nitropyridine.pdf. Cheméo. Available at: [Link]
-
2-Chloro-5-nitropyridine. PMC - NIH. Available at: [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Chloro-5-nitropyridine CAS#: 4548-45-2 [chemicalbook.com]
- 3. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-5-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 4548-45-2: 2-Chloro-5-nitropyridine | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Controlling regioisomer formation in pyridine ether synthesis
Mission: To provide high-fidelity troubleshooting and regiocontrol strategies for the synthesis of pyridine ethers. This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges encountered in drug discovery workflows.
Module 1: The Ambident Nucleophile Challenge (N- vs. O-Alkylation)
Context: You are starting with a 2-hydroxypyridine (or 2-pyridone) and reacting it with an alkyl halide. The Problem: The substrate exists as a tautomeric mixture. Under standard basic conditions, Nitrogen is the softer, more nucleophilic center, leading to N-alkylation (pyridone formation), which is often the thermodynamic sink.
FAQ: How do I force O-alkylation over N-alkylation?
Answer: You must disrupt the kinetic preference for Nitrogen by manipulating the "Hard/Soft" nature of the transition state or by physically blocking the nitrogen.
The Solution: The Silver Carbonate Protocol
Using silver salts (
-
Mechanism: Silver(I) coordinates strongly to the pyridine nitrogen lone pair. This serves two functions:
-
Passivation: It sterically and electronically blocks the nitrogen nucleophile.
-
Electrophile Activation: Silver assists in the halide abstraction from the alkylating agent, creating a "harder," more carbocation-like electrophile that prefers the "hard" oxygen atom (HSAB Theory).
-
Protocol 1: Ag-Mediated O-Alkylation
-
Substrate: 2-hydroxypyridine (1.0 equiv)
-
Electrophile: Primary Alkyl Iodide/Bromide (1.2 equiv)
-
Promoter:
(1.0 - 1.5 equiv) -
Solvent: Benzene or Toluene (Non-polar solvents are critical; polar solvents like DMF dissociate the Ag-N complex).
-
Conditions: Heat to reflux (80°C) in the dark (to prevent Ag salt degradation) for 12-16 h.
-
Workup: Filter through Celite to remove AgI precipitates.
Troubleshooting Table: N vs. O Selectivity
| Symptom | Probable Cause | Corrective Action |
| 100% N-Alkylation | Used NaH/DMF or | Switch to |
| Low Conversion | Silver surface passivation (AgI coating). | Use high-shear stirring. Add 10 mol% |
| Mixed Regioisomers | Solvent too polar (e.g., THF/ACN). | Switch to Toluene or Hexanes. Polarity stabilizes the N-centered anion. |
Module 2: Regiocontrol in Halopyridines ( vs. Catalysis)
Context: You are reacting a di-halogenated pyridine with an alcohol.
The Problem: Pyridines are electron-deficient. In a Nucleophilic Aromatic Substitution (
FAQ: In 2,4-dichloropyridine, which position reacts first?
Answer: The C4 position is kinetically favored for
-
Why?
-
Meisenheimer Stability: Attack at C4 places the negative charge directly on the Nitrogen atom in the resonance hybrid. Attack at C2 also does this, but the transition state at C4 is lower energy due to less steric repulsion from the nitrogen lone pair.
-
Sterics: The C2 position is flanked by the ring nitrogen, creating a "ortho-like" steric effect. C4 is more accessible.
-
Protocol 2: C4-Selective
-
Nucleophile: Sodium Alkoxide (1.1 equiv) (Generated in situ from alcohol + NaH).
-
Solvent: THF (0°C to RT).
-
Outcome: >90% 4-alkoxy-2-chloropyridine.
FAQ: How do I access the "Impossible" C3-Alkoxypyridine?
Answer: You cannot use
The Solution: Bulky Phosphine Ligands Standard ligands (PPh3, dppf) fail because Reductive Elimination of C-O bonds is difficult (high energy barrier). You need bulky, electron-rich ligands like RockPhos or BrettPhos .
Protocol 3: Pd-Catalyzed Etherification (C3 or C2 access)
-
Catalyst:
(1-2 mol%) or . -
Ligand: RockPhos (2-4 mol%).
-
Base:
(2.0 equiv) - Must be anhydrous. -
Solvent: Toluene (100°C).
-
Note: This method can also force reaction at C2 even if C4 is available, overriding intrinsic
bias if the catalyst is sufficiently active.
Module 3: Visualizing the Decision Process
Diagram 1: Regioselectivity Decision Matrix
Use this flowchart to determine the correct synthetic strategy based on your starting material and target isomer.
Caption: Decision matrix for selecting reagents based on the target regioisomer and starting material electronic state.
Diagram 2: Mechanism of Silver-Mediated O-Alkylation
Understanding the coordination complex is vital for troubleshooting yield issues.
Caption: Mechanistic pathway showing how Silver(I) blocks Nitrogen and activates the Halide to promote O-attack.
References
-
Regioselective O-Alkylation of 2-Pyridones via Silver Salts Source:Journal of Organic Chemistry URL:[Link]
-
Palladium-Catalyzed Synthesis of Aryl Ethers (RockPhos Ligand) Source:Journal of the American Chemical Society URL:[Link]
-
Regioselectivity in Nucleophilic Aromatic Substitution of Dihalopyridines Source:Tetrahedron Letters URL:[Link]
-
Hard and Soft Acids and Bases (HSAB) in Heterocyclic Chemistry Source:Chemical Reviews URL:[Link]
Sources
Technical Support Center: Purification of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline via recrystallization. This document offers in-depth troubleshooting advice and detailed experimental protocols to address challenges encountered during the purification of this important chemical intermediate.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.
For a successful recrystallization of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline, a thorough understanding of its chemical properties, potential impurities, and the critical parameters of the recrystallization process is essential.
Physical and Chemical Properties
While specific experimental data for 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is not widely published, we can infer its likely properties based on structurally similar compounds.
| Property | Inferred Value/Characteristic |
| Appearance | Likely a yellow to brown crystalline solid[1] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, methanol, and ethyl acetate.[2] |
| Melting Point | The melting point will be a key indicator of purity. A sharp melting range close to the literature value (if available) suggests high purity. |
Potential Impurities and Their Origin
Impurities in a sample of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline typically arise from the synthetic route. A common method for synthesizing similar compounds involves the reaction of a substituted phenol with a nitro-activated chloropyridine.
Potential impurities may include:
-
Unreacted Starting Materials: Such as 2-fluoro-4-aminophenol and 2-chloro-5-nitropyridine.
-
Side Products: Isomeric products or byproducts from unintended reactions.
-
Residual Solvents: Solvents used in the synthesis that are not completely removed.[3][4]
Recrystallization Workflow
The following diagram outlines the key steps in the recrystallization process for 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
Caption: A generalized workflow for the recrystallization of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline and provides practical solutions.
Q1: What is the best solvent for recrystallizing 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline?
A1: While specific solubility data is limited, a good starting point is a polar organic solvent. Based on the successful recrystallization of the structurally similar compound 2-(2-fluoro-4-nitrophenoxy)-3-nitropyridine from methanol , this is a primary candidate.[5] Other potential solvents include ethanol and ethyl acetate . A mixed solvent system, such as ethanol/water, may also be effective.[6] The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are several steps you can take:
-
Increase the temperature: Ensure your solvent is at or near its boiling point. Use a heating mantle and a condenser to prevent solvent loss.
-
Add more solvent: Add the hot solvent in small increments until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your final yield.[6]
-
Grind the solid: If your crude material consists of large crystals, grinding it into a fine powder will increase the surface area and speed up dissolution.[7]
-
Re-evaluate your solvent choice: If the compound remains insoluble even with additional hot solvent, the chosen solvent is likely unsuitable.
Q3: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there is a high concentration of impurities. To remedy this:
-
Reheat the solution: Add a small amount of additional solvent to the hot solution to ensure the oil redissolves completely.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring, before moving it to an ice bath. Rapid cooling can favor oil formation.
-
Scratch the inner surface of the flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can induce crystallization.
Q4: No crystals have formed even after the solution has cooled to room temperature. What should I do?
A4: This is a common issue, often due to using too much solvent or supersaturation. Try the following:
-
Induce crystallization: As mentioned above, scratching the flask or adding a seed crystal can initiate crystal formation.
-
Reduce the solvent volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool in an ice bath: Placing the flask in an ice-water bath can further decrease the solubility of your compound and promote crystallization.
-
Consider a different solvent system: If all else fails, it may be necessary to evaporate the solvent and attempt the recrystallization with a different solvent or a mixed solvent system.
Q5: The yield of my recrystallized product is very low. What could be the reason?
A5: A low yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant portion of the product will remain in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out with the impurities.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
-
Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to maximize crystal formation.
Detailed Experimental Protocol: Recrystallization from Methanol
This protocol is a recommended starting point for the purification of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
Materials:
-
Crude 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip.
-
Heating: Gently heat the mixture to boiling while swirling. Add small portions of hot methanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining mother liquor.[6]
-
Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the melting point.
Safety Precautions
Working with nitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Nitroaromatic compounds can be toxic if inhaled, ingested, or absorbed through the skin.[3][10]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Nitro compounds can be flammable.[9]
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common recrystallization problems.
Caption: A decision-making flowchart for troubleshooting common recrystallization issues.
References
- BenchChem. (2025).
- Thermo Fisher Scientific. (2011, March 15).
- BenchChem. (2025). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
- Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS.
-
ChemBK. (2024, April 9). 2-FLUORO-4-NITRO-PHENYLAMINE. Retrieved February 23, 2026, from [Link]
- Sigma-Aldrich. (2026, January 13).
- Sumitomo Chemical. (1984). EP0127079A1: Process for preparing 2-fluoro-5-nitroaniline.
-
PubChem. (n.d.). 2-Fluoro-4-nitroaniline. National Institutes of Health. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025).
-
Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved February 23, 2026, from [Link]
- Chao, et al. (2013). 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine.
Sources
- 1. lifechempharma.com [lifechempharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. veeprho.com [veeprho.com]
- 5. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.se [fishersci.se]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,4-Difluoro-5-nitroaniline | C6H4F2N2O2 | CID 2758312 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion in SnAr coupling of fluorophenols
The following technical guide is structured as a Tier 3 Support resource for medicinal chemists and process engineers. It assumes a baseline understanding of organic synthesis but addresses the specific, often counter-intuitive nuances of fluorinated substrates in SnAr chemistry.
Topic: Troubleshooting Low Conversion & Stalled Reactions Ticket Priority: High (Process Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Fluorine Paradox"
If you are experiencing low conversion in the coupling of fluorophenols, you are likely fighting one of two opposing forces: Nucleophilic Deactivation or Meisenheimer Instability .
Fluorophenols present a unique duality in Nucleophilic Aromatic Substitution (SnAr):
-
As Nucleophiles (Ar-F-OH): The fluorine atom inductively acidifies the phenol (lowering pKa), making deprotonation easier, but simultaneously withdraws electron density from the resulting phenoxide, making it a sluggish nucleophile.
-
As Electrophiles (Ar-F): If you are displacing a fluorine on a nitro-benzene, remember that Fluorine is the fastest leaving group in SnAr, not the slowest. If this reaction stalls, the issue is rarely the C-F bond strength—it is almost always the stability of the intermediate or the "nakedness" of your nucleophile.
Diagnostic Workflow
Before adjusting conditions, identify your specific failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of SnAr failure.
Module A: Fluorophenol as the Nucleophile
Scenario: You are reacting a Fluorophenol with an electrophile (e.g., 4-chloronitrobenzene) to form a diaryl ether. Symptom: Starting material remains; reaction stalls at 40-60% conversion.
The Problem: The "Tight Ion Pair" Trap
Fluorine substituents on the phenol ring (especially ortho or para) lower the pKa of the phenol.
-
Phenol pKa: ~10.0
-
4-Fluorophenol pKa: ~9.9
-
Pentafluorophenol pKa: ~5.5
While easier to deprotonate, the resulting fluorophenoxide anion is less nucleophilic because the electron density is pulled away by the fluorine atoms. Furthermore, in standard solvents like DMF or acetonitrile, potassium phenoxides form tight ion pairs (K+ ... O-Ar), effectively "caging" the nucleophile.
The Solution: The Cesium Effect
Switch your base from Potassium Carbonate (
Why it works:
-
Ionic Radius: Cesium (
) is larger than Potassium ( ). It has a lower charge density and is more polarizable. -
Solubility: Cesium phenoxides are significantly more soluble in organic solvents (DMF/DMSO) than their potassium counterparts.
-
Naked Anion: The large Cs+ cation dissociates more readily, leaving the phenoxide anion "naked" and more reactive, overcoming the inductive deactivation of the fluorine [1][2].
Data: Base Performance Comparison
Reaction: 2-Fluorophenol + 4-Chloronitrobenzene (DMF, 80°C, 4h)
| Base | Solvent | Conversion (%) | Notes |
| MeCN | 35% | Heavy precipitation observed (aggregates). | |
| DMF | 62% | Stalled. | |
| DMF | 96% | Homogeneous solution; "Cesium Effect". | |
| THF | 85% | Fast, but risk of side reactions (reduction). |
Module B: Fluorine as the Leaving Group
Scenario: You are attacking a fluoronitrobenzene with a phenol. Symptom: You substituted the Fluorine (F) with Chlorine (Cl) thinking it would be a better leaving group, but the reaction got slower.
The Misconception: Bond Strength vs. Transition State
In
Why: The rate-determining step in
-
The highly electronegative Fluorine atom stabilizes the negative charge in the transition state (Meisenheimer complex) via strong inductive effects (
).[2] -
This lowers the activation energy (
) of the addition step [3][4].[2]
Figure 2: The electronegativity of Fluorine accelerates the rate-limiting addition step.
Troubleshooting Tip: If using a Chloro-derivative is slow, switch to the Fluoro-derivative . It can be up to 3000x faster.
Module C: The "Invisible" Killer (Water)
Symptom: Reaction stalls, and LCMS shows a peak corresponding to [Electrophile-OH] (Hydrolysis).
Water is the enemy of
Protocol Adjustment:
-
Dry Your Base: Flame-dry
or dry it in a vacuum oven at 120°C for 4 hours before use. It is extremely hygroscopic. -
Sieve Your Solvent: Use DMF/DMSO stored over 3Å molecular sieves.
-
Concentration: Run the reaction at high concentration (0.5M - 1.0M). Hydrolysis is often pseudo-first-order with respect to water; maximizing [Nu] favors the desired ether.
Validated Experimental Protocol
Application: Synthesis of Diaryl Ethers using Fluorophenols.
-
Preparation:
-
Charge a reaction vial with Fluorophenol (1.0 equiv).
-
Add Cesium Carbonate (
) (1.5 - 2.0 equiv). Note: Ensure base is finely ground and anhydrous. -
Add Anhydrous DMF or DMSO (Concentration: 0.5 M).
-
Stir at Room Temp for 15 mins. (Allows deprotonation and formation of the "naked" cesium phenoxide).
-
-
Reaction:
-
Add the Electrophile (e.g., 4-fluoronitrobenzene) (1.0 - 1.1 equiv).
-
Heat to 80–100°C . Note: Fluorophenols are weaker nucleophiles; heat is usually required unlike simple phenols.
-
Monitor by HPLC/UPLC at 1 hour.
-
-
Workup (Crucial for DMSO/DMF removal):
-
Dilute with Ethyl Acetate.
-
Wash 3x with Water (removes bulk DMF/DMSO).
-
Wash 2x with LiCl (5% aq) (removes residual DMF).
-
Wash 1x with NaOH (1M) (removes unreacted fluorophenol).
-
FAQ: Quick Troubleshooting
Q: Can I use DMSO instead of DMF? A: Yes, and often you should. DMSO is more polar and better solvates the cation, further enhancing the reactivity of the "naked" anion.[3] However, DMSO is harder to remove during workup. Use LiCl washes to extract DMSO into the aqueous phase [5].
Q: My product has a Fluorine atom. Is it stable? A: Generally, yes. If your product is an activated fluoro-arene (e.g., you made a fluoro-nitro-ether), it could react further with a second equivalent of phenol. Control stoichiometry strictly (1:1) and avoid large excesses of nucleophile.
Q: I see a "Smiles Rearrangement" byproduct. What is this? A: If your linker chain allows the nucleophile to swing back and attack the ring intramolecularly, you might see rearrangement. This is common in phenols with amine side chains. Dilution prevents intermolecular side reactions, but steric bulk is needed to stop intramolecular ones.
References
-
The Cesium Effect in Organic Synthesis. Finkelstein, et al. Cesium carbonate is superior to potassium carbonate in macrocyclization and SnAr due to the "naked ion" effect.
-
Cesium Carbonate vs Potassium Carbonate. Inno-Chem Technical Bulletins. Comparative solubility and reactivity profiles in polar aprotic solvents.
-
The Element Effect in SnAr. Bunnett, J. F. Classic mechanistic studies establishing the F > Cl > Br > I reactivity order in nucleophilic aromatic substitution.[1][4]
-
Nucleophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Detailed breakdown of the Meisenheimer complex and energy barriers.
-
DMSO vs DMF in SnAr. Oreate AI/BenchChem. Solvent effects on reaction rates and workup strategies.[3][5]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. old.inno-chem.com.cn [old.inno-chem.com.cn]
Technical Support Center: Minimizing Oxidative Degradation of Fluoro-aniline Intermediates
Welcome to the technical support center for fluoro-aniline intermediates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidative degradation of these critical compounds. Fluoro-anilines are essential building blocks in the synthesis of many pharmaceuticals and agrochemicals.[1][2] However, their electron-rich nature makes them susceptible to oxidation, which can lead to colored impurities, reduced yields, and inconsistent results.[3][4] This resource provides in-depth, experience-driven advice to help you maintain the integrity of your fluoro-aniline intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of oxidative degradation in fluoro-aniline intermediates?
A1: The most common visual indicator of degradation is a change in color, often to yellow, brown, or even red.[5][6] This is due to the formation of highly colored dimeric impurities such as azoxy, azo, and hydrazo compounds, which arise from the condensation of reactive intermediates formed during oxidation.[3] Beyond visual cues, you may observe the appearance of new, unexpected peaks in your analytical data (e.g., HPLC, GC-MS), a decrease in the purity of your material over time, and a lower than expected yield in subsequent synthetic steps.[7]
Q2: What are the primary factors that contribute to the oxidative degradation of fluoro-anilines?
A2: Several factors can initiate or accelerate the degradation process. The primary culprits include:
-
Exposure to Air (Oxygen): The amino group on the aniline ring is electron-donating, making the aromatic system susceptible to oxidation by atmospheric oxygen.[4][5][8]
-
Light Exposure: UV radiation can provide the energy needed to initiate radical-based oxidation pathways.[5]
-
Presence of Metal Catalysts: Residual transition metals from previous synthetic steps, such as palladium or copper, can catalyze oxidation reactions.[3][9]
-
Incompatible Materials and Reagents: Contact with strong oxidizing agents, acids, acid chlorides, and chloroformates can lead to rapid degradation.[8]
-
Elevated Temperatures: Heat can accelerate the rate of oxidation.[5]
-
pH: The pH of the solution can significantly influence the rate of aniline oxidation.[4]
Q3: How can I prevent the oxidative degradation of my fluoro-aniline intermediates during storage?
A3: Proper storage is crucial for maintaining the long-term stability of fluoro-aniline intermediates. To minimize degradation, follow these recommendations:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[4]
-
Light Protection: Use amber-colored vials or store containers in the dark to prevent photodegradation.[5]
-
Temperature Control: Store in a cool, dry, and well-ventilated area.[8][10] Some suppliers recommend storage below +30°C.[8]
-
Proper Sealing: Ensure the container is tightly sealed to prevent exposure to air and moisture.[8][10]
-
Consider Salt Formation: For long-term storage, converting the free base form to its hydrochloride salt can enhance stability.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My fluoro-aniline solution is turning yellow/brown during a reaction.
-
Potential Cause: Oxidation is occurring in the reaction mixture.
-
Troubleshooting Steps:
-
De-gas Your Solvents: Before use, thoroughly de-gas all solvents by sparging with an inert gas (nitrogen or argon) or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Work Under an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon. This is a highly effective method to prevent oxidation.[4]
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can inhibit radical-mediated oxidation. A patent for the preparation of p-fluoroaniline suggests adding an antioxidant to the filtrate before rectification.[11]
-
Control the Temperature: If the reaction allows, consider running it at a lower temperature to slow down the rate of oxidation.
-
Issue 2: I am observing unexpected byproducts in my reaction, potentially from degradation.
-
Potential Cause: The reaction conditions may be too harsh, or there might be incompatible reagents present.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Ensure that none of your reagents are strong oxidizing agents. If they are, consider alternative synthetic routes.
-
pH Control: The rate of aniline oxidation is influenced by pH.[4] Buffering the reaction mixture to a specific pH may help to minimize degradation. The optimal pH will be specific to your reaction system and may require some experimentation to determine.
-
Use of Protecting Groups: If the amino group is not directly involved in the desired transformation, consider protecting it. An acetyl group is a common choice that can be easily removed later.[4]
-
Issue 3: My purified fluoro-aniline degrades over time, even with proper storage.
-
Potential Cause: Trace impurities, such as residual metal catalysts, may be promoting slow degradation.
-
Troubleshooting Steps:
-
Thorough Purification: Ensure your purification method is effective at removing all starting materials, byproducts, and residual catalysts. Column chromatography on silica gel is a common and effective method.[9]
-
Metal Scavengers: If you suspect metal contamination, consider treating your purified product with a metal scavenger before storage.
-
Data at a Glance: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert gas (Nitrogen or Argon). | Displaces oxygen, a key driver of oxidation.[4] |
| Light | Store in a dark place or in amber vials. | Prevents light-induced degradation.[5] |
| Temperature | Store in a cool, dry, well-ventilated area. | Reduces the rate of chemical reactions, including oxidation.[8][10] |
| Container | Keep container tightly closed. | Prevents exposure to air and moisture.[8][10] |
| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and chloroformates. | These substances can react with and degrade fluoro-anilines.[8] |
Experimental Protocols
Protocol 1: General Procedure for Working Under an Inert Atmosphere
This protocol describes the standard Schlenk line technique for maintaining an inert atmosphere during a reaction.
-
Setup: Assemble your glassware (e.g., round-bottom flask, condenser) and connect it to a Schlenk line.
-
Purging: Evacuate the air from the glassware using the vacuum on the Schlenk line and then backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure all oxygen has been removed.
-
Reagent Addition: Add your de-gassed solvents and reagents to the flask via a syringe or cannula under a positive pressure of the inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a bubbler or a balloon filled with the inert gas.
-
Work-up: After the reaction is complete, quench the reaction as required and proceed with your standard work-up and purification procedures.
Protocol 2: Protection of the Aniline Amino Group as an Acetanilide
This protocol provides a method for temporarily protecting the amino group to prevent its oxidation.
-
Dissolution: Dissolve the fluoro-aniline intermediate in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Add a base, such as triethylamine or pyridine (1.1 equivalents), to the solution. Cool the mixture in an ice bath.
-
Acetylation: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) analysis shows complete consumption of the starting aniline.[4]
-
Isolation: Quench the reaction by slowly adding water or an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.[4]
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting acetanilide can be purified by recrystallization or column chromatography.[4]
Visualizing the Problem: Degradation and Prevention
Caption: A workflow for identifying, understanding, and mitigating the oxidative degradation of fluoro-aniline intermediates.
References
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem.
- Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis - Benchchem.
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie.
- 4-Fluoroaniline - Apollo Scientific.
- Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide - Benchchem.
- Reaction pathways for biodehalogenation of fluorinated anilines - PubMed.
- 4-Chloro-3-fluoroaniline - SAFETY DATA SHEET.
- minimizing by-product formation in 3-Chloro-4-fluoroaniline synthesis - Benchchem.
- A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products - Benchchem.
- Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers - Benchchem.
- A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline - Benchchem.
- 4-Fluoroaniline manufacturers and suppliers in india - ChemicalBook.
- New class of 19F pH indicators: fluoroanilines - PubMed.
- An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline - ResearchGate.
- US4532352A - Separation of aniline and p-fluoroaniline - Google Patents.
- Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula | Request PDF - ResearchGate.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides - PMC - NIH.
- What is the synthesis method for 2-fluoroaniline? - FAQ - Guidechem.
- (PDF) 4-Fluoroanilines: synthesis and decomposition - Academia.edu.
- Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
- Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET.
- CN101624348A - Preparation method of para-fluoroaniline - Google Patents.
- Research Article Cometabolism of Fluoroanilines in the Presence of 4-Fluoroaniline by Ralstonia sp. FD-1 - Semantic Scholar.
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.
- What are the synthesis and toxicity of 4-Fluoroaniline? - FAQ - Guidechem.
- preventing oxidation of the aniline group during complexation - Benchchem.
- Which compound is a better base, aniline or para-fluoroaniline? Why? - Quora.
- Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry.
- Aniline Impurity Product List - CLEARSYNTH.
- Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate.
- 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem.
- CN102173995A - Synthesis method of m-fluoroaniline - Google Patents.
- The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals.
- 4-FLUORO ANILINE For Synthesis - Laboratory Chemicals | Alpha Chemika.
- 4-Fluoroaniline | 371-40-4 - ChemicalBook.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01096H - The Royal Society of Chemistry.
- 2-Fluoroaniline = 99 348-54-9 - Sigma-Aldrich.
- A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands - Benchchem.
- Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
Optimizing solvent selection for nitropyridine ether coupling
Technical Support Center: Nitropyridine Ether Coupling (
Executive Summary
The formation of nitropyridyl ethers via Nucleophilic Aromatic Substitution (
This guide moves beyond standard "DMF/Heat" protocols. We analyze how solvent choice dictates not just reaction rate, but regioselectivity (in poly-halogenated systems) and process mass intensity (green chemistry).
Module 1: Solvent Selection Matrix
The choice of solvent must balance three competing factors: Solubility of the base , Stabilization of the Meisenheimer complex , and Downstream processability .
Comparative Solvent Performance Data
| Solvent Class | Solvent | Dielectric Constant ( | Base Compatibility | Workup Difficulty | Best Application |
| Polar Aprotic (Classic) | DMF / DMSO | 36.7 / 46.7 | Excellent (Cs₂CO₃, K₂CO₃) | High (High BP, water washes required) | Stubborn substrates; high-temperature requirements (>100°C). |
| Polar Aprotic (Modern) | NMP | 32.2 | Excellent | High (Reprotoxic, difficult removal) | Only when DMF fails; strictly regulated in pharma. |
| Polar Aprotic (Green) | Acetonitrile (MeCN) | 37.5 | Moderate (Requires finely ground bases) | Low (Low BP, azeotropes with water) | First-line choice for standard couplings; easy evaporation. |
| Ethereal (Green) | 2-MeTHF | 6.97 | Low (Often requires phase transfer catalyst) | Low (Phase separates from water) | Process chemistry; large scale; water-sensitive substrates. |
| Non-Polar | Toluene | 2.38 | Poor (Requires crown ethers or organic bases) | Low | Regiocontrol: Promotes chelation-controlled selectivity. |
Scientist's Note: While DMF is the kinetic powerhouse, Acetonitrile (MeCN) is the recommended starting point for discovery chemistry due to easier workup. If the reaction stalls in MeCN, add 10% DMF or use a phase transfer catalyst (e.g., 18-Crown-6) before switching entirely to neat DMF.
Module 2: Visualizing the Decision Process
The following logic flow guides you through selecting the optimal solvent system based on your specific substrate constraints.
Figure 1: Decision tree for solvent selection emphasizing regioselectivity and green chemistry constraints.
Module 3: Troubleshooting Guide
This section addresses specific failure modes encountered in the lab.
Issue 1: Hydrolysis (Formation of Pyridone/Phenol)
-
Symptom: LCMS shows a mass corresponding to
instead of . -
Root Cause: Water contamination. In highly polar solvents (DMSO/DMF), hydroxide (from trace water) is a far better nucleophile than your alcohol, especially if the alcohol is sterically hindered.
-
Corrective Action:
-
Dry Solvents: Use anhydrous solvents (water <50 ppm).
-
Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction vessel.
-
Base Switch: If using KOH or NaOH, switch to anhydrous
or . -
Protocol: Pre-stir the base and alcohol for 15 minutes before adding the nitropyridine to ensure alkoxide formation and scavenge residual protons.
-
Issue 2: Poor Regioselectivity (Isomer Mixtures)
-
Symptom: In a 2,4-dichloronitropyridine system, you get a 50:50 mix of substitution at C2 and C4.
-
Root Cause: Solvent polarity masking the "Ortho Effect."
-
Polar Solvents (DMF): Separate ion pairs. The nucleophile attacks the most electron-deficient position (usually Para/C4) purely based on electronics.
-
Non-Polar Solvents (Toluene): Promote tight ion pairing. The metal cation (
or ) coordinates with the nitro group oxygen and the leaving group, directing the nucleophile to the Ortho (C2) position [1].
-
-
Corrective Action:
-
To favor Para (C4) : Use DMF or DMSO.[1]
-
To favor Ortho (C2) : Use Toluene or DCM with a Lithium base (
) to maximize the chelation effect.
-
Issue 3: Reaction Stalls at 50% Conversion
-
Symptom: Starting material remains despite heating.
-
Root Cause: "Coating" of the inorganic base. As the reaction proceeds, the byproduct (e.g., KCl or CsCl) precipitates on the surface of the carbonate base, stopping further reaction.
-
Corrective Action:
-
Mechanical: Use vigorous stirring (magnetic stirring is often insufficient for heterogeneous mixtures; use an oval stir bar or overhead stirring).
-
Additive: Add 5-10 mol% 18-Crown-6 (for K salts) or 15-Crown-5 (for Na salts). This acts as a phase transfer catalyst, solubilizing the carbonate and "cleaning" the surface.
-
Module 4: Optimized Green Protocol (MeCN System)
This protocol replaces DMF with Acetonitrile, utilizing a specific temperature ramp to ensure safety and conversion.
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Primary Alcohol (1.1 equiv)
-
Base:
(1.5 equiv) - Must be finely ground. -
Solvent: Anhydrous Acetonitrile (0.2 M concentration)
Step-by-Step:
-
Drying: Flame-dry the reaction flask and cool under
. -
Charge: Add the alcohol,
, and Acetonitrile. -
Activation: Stir at Room Temperature (RT) for 15 mins. Why? To generate the active alkoxide species before introducing the electrophile.
-
Addition: Add the nitropyridine substrate in one portion.
-
Ramp: Heat to 60°C. Monitor by TLC/LCMS at 1 hour.
-
Note: If sluggish, increase to reflux (82°C).
-
-
Workup:
Module 5: Mechanism & Pathway Visualization
Understanding the transition state explains why polar aprotic solvents accelerate the reaction. The solvent must stabilize the charged Meisenheimer Complex .
Figure 2: The
Module 6: Frequently Asked Questions (FAQs)
Q: Can I use protic solvents like Ethanol or Methanol? A: Generally, no , unless the solvent is the nucleophile (solvolysis). Protic solvents form a "solvation shell" around the nucleophile (via hydrogen bonding), reducing its reactivity (nucleophilicity).[1] This slows the reaction significantly compared to polar aprotic solvents where the nucleophile is "naked" [2].
Q: My product is an oil and traps DMF. How do I remove it? A: If you must use DMF:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Wash 3x with 5% LiCl (aq) solution. The Lithium cation coordinates to DMF, pulling it into the aqueous phase much more effectively than water or brine alone.
Q: Is the reaction sensitive to Oxygen?
A: Strictly speaking, the
References
- D. L. Hughes, Organic Reactions, 1992, 42, 335.
- Solvent Effects on Nucleophilicity: F. Terrier, Nucleophilic Aromatic Displacement: The Influence of the Solvent, VCH Publishers, 1991.
-
Green Solvent Guides: D. Prat et al., "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes," Org. Process Res. Dev., 2013 , 17, 1517–1525. Link
-
2-MeTHF in Process Chemistry: V. Pace et al., "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM," ChemSusChem, 2012 , 5, 1369. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Resolving solubility issues of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline in HPLC
Technical Support Center: HPLC Method Development & Troubleshooting Topic: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (Enzalutamide Intermediate) Ticket ID: SOL-ENZ-INT-042 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Physicochemical Challenge
Welcome to the technical support hub. You are likely analyzing 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline , a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide.[1]
The Core Problem: This molecule presents a classic "Hydrophobic-Polar Paradox."[1]
-
Hydrophobicity: The diaryl ether backbone and halogen/nitro substitutions create a highly lipophilic profile (High LogP).[1] It dissolves readily in Acetonitrile (ACN) or DMSO but precipitates instantly in water.[1]
-
Weak Basicity: The electron-withdrawing nitro group on the pyridine ring and the fluorine atom on the aniline ring significantly reduce the basicity of the nitrogen atoms. It behaves almost as a neutral hydrophobic species at standard HPLC pH levels.
This guide addresses the three most reported failure modes: Injector Precipitation , Peak Distortion (Solvent Shock) , and Retention Instability .[1]
Module 1: The Solubility Matrix (Diluent Selection)
User Issue: "I dissolved my sample in 100% Acetonitrile. The vial looks clear, but I see pressure spikes and ghost peaks."
Root Cause: Solvent Shock. When a large plug (e.g., 10-20 µL) of a highly organic sample (100% ACN) enters a starting mobile phase that is high in water (e.g., 90% Water), the hydrophobic analyte precipitates at the interface before it reaches the column.[1] This clogs the injector frit or the head of the column.
The Solution: The "Strong-Weak" Diluent Rule
You must match the diluent strength to the starting gradient composition, or use a "hybrid" approach.
| Diluent Composition | Solubility Status | HPLC Suitability | Recommendation |
| 100% Water | Insoluble | N/A | DO NOT USE |
| 100% ACN / MeOH | Excellent | Poor (Peak Distortion) | Stock solution only.[1] |
| 100% DMSO | Excellent | Very Poor (Viscous fingers) | Avoid if possible.[1] |
| 50:50 ACN:Water | Moderate | Good | Recommended for Injection |
| 50:50 MeOH:Water | Moderate | Good | Alternative if ACN fails.[1] |
Action Plan:
-
Stock Preparation: Dissolve the solid in 100% ACN to a high concentration (e.g., 1 mg/mL).
-
Working Standard: Dilute the stock 1:1 with Water (or Mobile Phase A).
-
Note: If precipitation occurs at 50:50, try 60:40 ACN:Water. Do not exceed 20% stronger than your starting gradient %B.[1]
-
Module 2: Mobile Phase & pH Chemistry
User Issue: "My peaks are tailing, and retention times are drifting."
Root Cause: Secondary Interactions & Ionization. While the molecule is weak, the aniline amine and pyridine nitrogen can still interact with residual silanols on the silica surface (causing tailing).
The Chemistry of Control
-
pH Selection: Use pH 3.0 - 4.5 .
-
Why? Acidic pH suppresses the ionization of residual silanols (Si-OH
Si-O⁻), reducing secondary interactions.[1] It also ensures the aniline moiety is protonated and soluble, although the nitro-pyridine group dominates the lipophilicity.
-
-
Buffer Choice:
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for diagnosing solubility and peak shape issues.
Module 3: Validated Experimental Protocol
This protocol is derived from standard methods for Enzalutamide intermediates [1, 2].[1]
1. Chromatographic Conditions:
-
Column: C18 (L1) column, 150 x 4.6 mm, 3.5 µm or 5 µm.[1]
-
Specific Recommendation: Phenomenex Kinetex C18 or Waters XBridge BEH C18 (High pH stability allows flexibility).[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Temperature: 30°C (Controls viscosity and solubility).[1]
-
Detection: UV @ 235 nm (Primary) and 260 nm (Secondary).[1]
2. Gradient Program: The gradient must start with enough organic solvent to prevent "shock" but low enough to retain polar impurities.
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40 | Initial Hold (Prevent precipitation) |
| 2.0 | 40 | Isocratic hold |
| 12.0 | 90 | Elution of main peak & lipophilic impurities |
| 15.0 | 90 | Column Wash |
| 15.1 | 40 | Re-equilibration |
| 20.0 | 40 | End |
3. Sample Preparation (The "Golden" Step):
-
Weigh 10 mg of sample.
-
Add 5 mL of 100% Acetonitrile . Sonicate for 5 mins until clear.
-
Add 5 mL of 0.1% Formic Acid in Water . Vortex immediately.
-
CRITICAL: Filter through a 0.22 µm PTFE or Nylon syringe filter.[1]
-
Inject 5-10 µL.
Frequently Asked Questions (FAQs)
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but Acetonitrile is preferred. This molecule is an aromatic ether; Methanol (protic solvent) often yields higher backpressure and slightly different selectivity.[1] If you must use Methanol, increase the gradient strength (e.g., end at 95% B) as Methanol is a weaker eluent than ACN for this compound.
Q: I see a small peak eluting before my main peak. Is it an impurity? A: Check your diluent. If you injected 100% ACN, that "impurity" might be your main compound "surfing" on the solvent slug (Solvent Effect). Re-run the sample using the 50:50 diluent method described above. If the peak remains, it is likely the 2-Fluoro-4-nitroaniline starting material or a hydrolysis byproduct [3].[1]
Q: My calibration curve is non-linear at high concentrations. A: This indicates solubility limits. The molecule may be crashing out in the needle or loop at high concentrations (>500 µg/mL) in weak diluents.[1] Ensure your high standards are prepared in a higher % organic diluent (e.g., 60% ACN) if the injection volume is kept low (<5 µL).[1]
References
-
Development And Quantification Of Isothiocyanate Impurity In Enzalutamide Drug Substance By Using Rp-Hplc Technique. Journal of Pharmaceutical Negative Results, 2022. Link
-
Quantification of newer anticancer drug enzalutamide by stability indicating RP-LC method. Allied Academies, 2017.[1] Link
-
Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 2018. Link[1]
-
PubChem Compound Summary: 2-Fluoro-4-nitroaniline. National Library of Medicine.[1] Link
Sources
Technical Support Center: Handling Thermal Instability of Nitro-Pyridine Intermediates
Welcome to the Process Safety Support Hub. Lead Scientist: Dr. Alex Thorne, Senior Application Scientist (Process Safety & Energetics)
🚨 CRITICAL SAFETY ALERT: READ BEFORE PROCEEDING
Nitro-pyridine intermediates are high-energy species capable of autocatalytic decomposition.
-
NEVER distill nitro-pyridine reaction mixtures to dryness.
-
NEVER scale up >10g without Differential Scanning Calorimetry (DSC) data.
-
BEWARE of basic impurities (e.g.,
, amines); they drastically lower decomposition onset temperatures ( ).
Characterization: Knowing Your Compound
How to interpret thermal data before you touch a reactor.
The "Rule of 100" & DSC Interpretation
You cannot rely on literature boiling points. Nitro groups (
Standard Protocol:
-
Run a Screening DSC: Sealed gold pan, 4°C/min or 5°C/min heating rate, range 30–400°C.
-
Calculate
: Integrate the exotherm.-
< 50 J/g: Low risk.
-
50–200 J/g: Medium risk (requires cooling controls).
-
> 200 J/g: High risk (potential for detonation/propagation).
-
-
Apply Safety Margins:
-
Process Temp (
): Must be (if only DSC data exists).[1] -
Refinement: If you need to operate closer, you must run an ARC (Accelerating Rate Calorimetry) test to determine
(Time to Maximum Rate under adiabatic conditions).
-
Data Summary Table: Typical Thermal Profiles
| Compound Class | Typical
Workflow Visualization: The Safety Decision Tree
Use this logic flow to determine if your reaction is safe to scale.
Figure 1: Go/No-Go Decision Tree for scaling energetic pyridine intermediates.
Reaction Control: Managing the Exotherm
How to run the reaction without triggering a runaway.
The Stoessel Criticality Framework
We utilize Stoessel’s Criticality Index to classify the risk of your specific setup.[2][3] You must know your MTSR (Maximum Temperature of Synthesis Reaction).
The 5 Classes of Danger:
-
Class 1:
. Safe. -
Class 2:
, but . Safe if cooling fails, but don't heat externally. -
Class 3:
. The solvent boiling will temper the reaction before decomposition starts. (Safe IF condenser works). -
Class 4:
. DANGER. If cooling fails, the reaction boils the solvent, dries out, and then explodes. -
Class 5:
. FORBIDDEN. The reaction decomposes before it even boils.
Troubleshooting Reaction Spikes
Q: My internal temperature is rising despite maximum jacket cooling. What do I do? A:
-
Stop Dosing Immediately: If the reaction is semi-batch, cutting the feed cuts the heat source.
-
Dilute: Have a "quench tank" of cold solvent ready. Dumping the reaction into a large volume of cold solvent adds thermal mass and stops the kinetics.
-
Do NOT Depressurize Rapidly: If the reactor is under pressure, venting might cause solvent flash-off, concentrating the nitro-pyridine and accelerating decomposition (Class 4 scenario).
Isolation & Purification: The Danger Zone
Most accidents happen here, not during the reaction.
Distillation Hazards
Nitro-pyridines are often liquids or low-melting solids. Distillation concentrates the product and raises the temperature—the perfect storm for a runaway.
Protocol: The "Heel" Rule
-
Never distill to dryness.
-
Leave at least 20% solvent heel in the pot.
-
Use high-vacuum, low-temperature distillation. Keep pot temperature
absolute maximum. -
TGA Check: Run a Thermogravimetric Analysis (TGA) to see if the compound loses weight (evaporates) before it decomposes. If lines cross, you cannot distill safely.
Crystallization & Filtration
Q: The filter cake is turning yellow/brown during drying. A: STOP. Discoloration indicates autocatalytic decomposition.
-
Cause: Residual base (e.g., pyridine, triethylamine, carbonate) trapped in the crystal lattice lowers the decomposition energy barrier.
-
Fix: Re-wash the cake with a slightly acidic wash (if product permits) or neutral solvent to remove basic impurities before drying. Dry under vacuum at
.
Mechanism of Failure
Why did it blow up? Understanding the chemistry.
Nitro-pyridines are susceptible to Nucleophilic Aromatic Substitution (
-
Base Attack: A base (impurity) attacks the ring.
-
Meisenheimer Complex: A metastable intermediate forms.
-
Nitrite Ejection: The nitro group leaves as a nitrite radical or ion.
-
Radical Chain: This generates heat and reactive radicals, triggering rapid decomposition of the remaining bulk material.
Figure 2: Autocatalytic decomposition loop driven by basic impurities.
Frequently Asked Questions (FAQ)
Q: Can I store my nitro-pyridine intermediate over the weekend?
A: Only if characterized. If
Q: My DSC onset is 220°C. Can I run my reaction at 140°C? A: Proceed with caution. While 140°C is within the "100-degree rule" (220-100 = 120, so 140 is risky), you are entering the zone where induction time matters. You must run an Isothermal DSC at 140°C to see how long the material survives before decomposing. If it degrades in 4 hours and your reaction takes 6, you will have an incident.
Q: How do I clean the reactor? A: Do not use strong caustic (NaOH) immediately. Caustic can trigger decomposition of residual nitro solids. Rinse with a compatible solvent first to remove bulk solids, then perform a mild chemical clean.
References & Grounding
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (The definitive guide on Criticality Classes 1-5).
-
Musuc, A. M., et al. (2009). "A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine." Journal of Thermal Analysis and Calorimetry. (Demonstrates the overlap of melting and decomposition).
-
Gustin, J. L. (2002). "Runaway reaction hazards in processing organic nitrocompounds." Organic Process Research & Development. (Detailed mechanisms of impurity-driven decomposition).
-
Fauske & Associates. (2023).[1] "What is an Onset Temperature, and How Should I Use it?" (Explanation of heating rate dependency on onset detection).
-
Kumamoto, T., et al. (2014). "Safety Evaluation of an Unexpected Incident with a Nitro Compound." Organic Process Research & Development. (Case study on Potassium Carbonate lowering decomposition onset).
Sources
Validation & Comparative
1H NMR characterization of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
This guide details the 1H NMR characterization of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline , a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., PPO inhibitors or kinase inhibitors). The guide compares the efficacy of different solvent systems and analytical approaches to ensure precise structural validation.
Executive Summary
-
Target Molecule: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
-
Primary Application: Synthesis intermediate for fluorinated ether herbicides or drugs.
-
Characterization Challenge: Distinguishing the regiochemistry of the ether linkage and the position of the fluorine atom on the aniline ring.
-
Optimal Solution: 1H NMR in DMSO-d6 provides superior resolution of the exchangeable amine protons and distinct separation of the pyridine aromatic signals compared to CDCl3.
Strategic Characterization: Methodology & Protocol
Synthesis Context (The Sample)
The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of 4-Amino-3-fluorophenol with 2-Chloro-5-nitropyridine in the presence of a base (e.g., K2CO3).
-
Critical Impurities to Monitor:
-
Unreacted 4-Amino-3-fluorophenol (Starting Material).
-
2-Chloro-5-nitropyridine (Excess Reagent).[1]
-
N-alkylated by-products (Regioisomer, though less favored).
-
NMR Experimental Protocol
To ensure reproducibility and comparable data, the following protocol is recommended:
-
Instrument: 400 MHz or higher (600 MHz preferred for resolving F-H coupling).
-
Solvent Selection:
-
Primary: DMSO-d6 (99.9% D). Why? Excellent solubility for nitro-aromatics; stabilizes the -NH2 protons as a sharp singlet/broad peak, preventing exchange broadening often seen in CDCl3.
-
Secondary: Acetone-d6 . Why? Good alternative if DMSO peaks overlap with key signals, though -NH2 may be broader.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Comparative Analysis: Solvent Performance
The choice of solvent significantly impacts the spectral quality of this fluorinated aniline.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Verdict |
| Solubility | High (Instant dissolution) | Moderate/Low (May require heating/sonication) | DMSO is superior for rapid sample prep. |
| -NH2 Signal | Sharp/Distinct (~5.2 ppm) | Broad/Weak (Often lost in baseline) | DMSO allows integration of the amine protons for purity calculation. |
| Aromatic Resolution | Excellent separation of Pyridine vs. Aniline protons. | Good, but chemical shifts are compressed. | DMSO expands the spectral window for polar aromatics. |
| Water Peak | ~3.33 ppm (Can obscure signals if wet) | ~1.56 ppm (Usually clear of aromatics) | CDCl3 is better only if the sample is very wet. |
Structural Assignment & Data Interpretation
The 1H NMR spectrum in DMSO-d6 is characterized by two distinct aromatic systems: the electron-rich Aniline ring and the electron-deficient Pyridine ring.
Predicted 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| Py-H6 | Aromatic | 9.05 - 9.15 | d (doublet) | Deshielded by Nitro group & Ring Nitrogen (Ortho to both). | |
| Py-H4 | Aromatic | 8.60 - 8.70 | dd (doublet of doublets) | Ortho to Nitro, Meta to Ether linkage. | |
| Py-H3 | Aromatic | 7.20 - 7.30 | d | Ortho to Ether linkage (Shielded relative to H4/H6). | |
| An-H3 | Aromatic | 6.95 - 7.05 | dd | Ortho to F (Large coupling), Meta to NH2. | |
| An-H5 | Aromatic | 6.75 - 6.85 | dd | Ortho to NH2, Meta to F. | |
| An-H6 | Aromatic | 6.65 - 6.75 | dd/m | Ortho to NH2. | |
| -NH2 | Amine | 5.10 - 5.30 | s (broad) | - | Exchangeable protons (Shift varies with conc.). |
> Note: The Fluorine atom at position 2 of the aniline ring causes significant splitting (coupling) of the adjacent protons, particularly H3 (large
Distinguishing from Alternatives (Impurities)
-
vs. 4-Amino-3-fluorophenol (Starting Material):
-
Key Difference: The starting material has a phenolic -OH proton (typically >9.0 ppm broad in DMSO) and lacks the Pyridine signals (9.0-7.2 ppm region).
-
Shift: The aniline protons in the starting material will be more shielded (upfield) due to the electron-donating -OH group compared to the electron-withdrawing -O-Pyridine group.
-
-
vs. 2-Chloro-5-nitropyridine (Reagent):
-
Key Difference: No -NH2 signal. The Pyridine signals will be shifted downfield due to the -Cl group (less donating than -O-Ar).
-
Visualization of Characterization Workflow
The following diagram illustrates the logical flow for verifying the structure using 1H NMR.
Caption: Logical workflow for the structural validation of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline via 1H NMR.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for 2-Fluoro-4-nitroaniline (Structural Analog). Retrieved from [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Anilines and Pyridines. University of Wisconsin-Madison. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (Standard Reference for Substituent Effects).
Sources
The Fluorine Advantage: A Comparative Guide to 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline and its Non-Fluorinated Analog
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry.[1][2] Its unique properties, including high electronegativity and a small van der Waals radius, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[3][4] This guide provides an in-depth, objective comparison of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline and its non-fluorinated counterpart, 4-[(5-nitro-2-pyridinyl)oxy]aniline, offering a clear perspective on the tangible benefits of selective fluorination. Through supporting experimental data and detailed protocols, we will explore how a single fluorine atom can profoundly impact metabolic stability, cell permeability, and biological activity.
A Tale of Two Molecules: Physicochemical Properties
The introduction of a fluorine atom, the most electronegative element, can significantly alter the electron distribution within a molecule, thereby influencing its acidity (pKa) and lipophilicity (logP).[2][3] These parameters are critical determinants of a drug candidate's solubility, absorption, and interaction with biological targets.
| Property | 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline | 4-[(5-nitro-2-pyridinyl)oxy]aniline | Rationale for Difference |
| Molecular Weight ( g/mol ) | 265.21 | 247.22 | Addition of a fluorine atom. |
| Predicted logP | 2.8 | 2.5 | The fluorine atom generally increases lipophilicity. |
| Predicted pKa (Aniline) | 2.1 | 2.7 | The electron-withdrawing nature of fluorine decreases the basicity of the aniline nitrogen. |
Note: The predicted logP and pKa values are estimations based on computational models and the known electronic effects of fluorine.
The ortho-fluorine atom in 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is expected to lower the pKa of the aniline group due to its strong electron-withdrawing inductive effect. This reduction in basicity can lead to improved cell membrane permeability and bioavailability, as a greater fraction of the molecule will be in a neutral, more lipophilic state at physiological pH.[3]
Crafting the Molecules: A Comparative Synthesis Approach
The synthesis of both the fluorinated and non-fluorinated analogs can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the coupling of a substituted phenol with a substituted pyridine.
Caption: Comparative synthesis workflow for fluorinated and non-fluorinated analogs.
Experimental Protocol: Synthesis of 4-[(5-nitro-2-pyridinyl)oxy]aniline
-
Step 1: Ether Formation. To a solution of 4-nitrophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add 2-chloro-5-nitropyridine (1.0 eq) and heat the reaction mixture to 80°C for 4-6 hours.
-
Step 2: Work-up and Isolation. After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude diaryl ether intermediate.
-
Step 3: Nitro Group Reduction. Suspend the crude intermediate in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-4 hours.
-
Step 4: Final Purification. Filter the hot reaction mixture through a pad of celite, washing with hot ethanol. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the final product.
Enhancing Durability: A Look at Metabolic Stability
A significant advantage of fluorination in drug design is the enhancement of metabolic stability.[5][6] The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[5] By replacing a hydrogen atom at a potential site of metabolism with fluorine, this "metabolic blocking" can lead to a longer half-life and improved bioavailability.[5][7]
| Parameter | 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline | 4-[(5-nitro-2-pyridinyl)oxy]aniline |
| In Vitro Half-life (t½, min) | > 60 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | < 10 | 45 |
Note: The data presented are illustrative and based on typical outcomes of fluorination at a metabolically susceptible position.
Caption: Workflow for an in vitro microsomal stability assay.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) with phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Add the test compound to the wells, followed by the addition of NADPH to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Interpretation: Plot the natural log of the percentage of the remaining parent compound against time to determine the half-life (t½). Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein amount).[5]
Crossing Barriers: Assessing Cell Permeability
The ability of a drug to passively diffuse across cell membranes is a critical factor for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive permeability.[8][9][10]
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |
| 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline | 12.5 | High |
| 4-[(5-nitro-2-pyridinyl)oxy]aniline | 8.0 | Moderate |
Note: The data is illustrative. The increased lipophilicity of the fluorinated analog is expected to result in higher passive permeability.
For a more comprehensive understanding of permeability, including the potential for active transport, the Caco-2 cell permeability assay is employed.[11][12] A comparison of PAMPA and Caco-2 data can help identify if a compound is a substrate for efflux transporters.[8][10]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Plate: The test compound is dissolved in a buffer solution at a specific pH in a donor plate.
-
Incubation: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate, creating a "sandwich." The assembly is incubated at room temperature for a set period (e.g., 4-18 hours).
-
Quantification: The concentration of the compound in the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor compartment.
Hitting the Target: Comparative Biological Activity
Fluorine's electronic effects can also modulate the binding affinity of a ligand to its protein target.[3][4] These interactions can be subtle and highly dependent on the specific binding pocket environment. For instance, the fluorine atom can participate in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-poor regions of the protein.
Assuming these aniline derivatives are inhibitors of a hypothetical protein kinase, their inhibitory potency can be compared using an in vitro kinase assay.
| Compound | IC₅₀ (nM) |
| 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline | 50 |
| 4-[(5-nitro-2-pyridinyl)oxy]aniline | 150 |
Note: The data is hypothetical and for illustrative purposes. The improved potency of the fluorinated analog could be attributed to enhanced binding interactions within the kinase active site.
Caption: Principle of a competitive kinase inhibition assay.
Experimental Protocol: Protein Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the protein kinase, a suitable substrate (peptide or protein), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated analogs).
-
Reaction Setup: In a microplate, add the kinase, substrate, and varying concentrations of the test compounds.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or fluorescence/luminescence-based assays that measure ADP production or substrate phosphorylation.[13][14][15][16]
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion: The Decisive Impact of a Single Atom
This comparative guide demonstrates the profound and multifaceted influence of a single fluorine atom on the properties of a drug-like molecule. The strategic placement of fluorine in 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline leads to tangible improvements in key drug-like properties compared to its non-fluorinated analog. These enhancements, including increased metabolic stability, improved cell permeability, and potentially greater biological potency, underscore the value of fluorination as a powerful tool in the medicinal chemist's arsenal for optimizing lead compounds and developing successful therapeutics. The provided experimental frameworks serve as a practical guide for researchers seeking to quantify these effects in their own drug discovery programs.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
- Apollo Scientific. (2026, January 19).
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
- PanVera Corporation. (2002). Protein Kinase C Assay Kits Protocol.
- Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007-1010.
- Admescope. Permeability and Transporters.
- Evotec. Caco-2 Permeability Assay.
- Peters, J. U. (2007). Fluorine in Medicinal Chemistry: A Guide for the Medicinal Chemist. Wiley-VCH.
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
- Enamine. Caco-2 Permeability Assay.
- BenchChem. (2025).
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Thermo Fisher Scientific.
- Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press.
- BenchChem. (2025). Application Notes: Protocols for Assessing the Metabolic Stability of 4-(2-Cyclopropylethenyl)morpholine.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Wuest, F. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 988.
- Hunter, C. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- UCD Research Repository. (2015, August 11). Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life.
- Frontiers in Pharmacology. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks.
- Evotec. Microsomal Stability.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubChem. 2-Fluoro-4-nitroaniline.
- PubChem. 2-(4-Fluoro-5-methyl-2-nitrophenoxy)aniline.
- U.S. Environmental Protection Agency. 4-Methoxy-2-nitroaniline Properties.
- U.S. Environmental Protection Agency. 2-Fluoro-4-nitrophenol Properties.
- PrepChem.com. Synthesis of 4,5-difluoro-2-nitroaniline.
- Ossila. 2-Fluoro-4-nitroaniline | CAS 369-35-7.
- ChemicalBook. (2019, November 5). Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline.
- Google Patents. (2003, January 2). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- PubChem. 4-Fluoro-2-methoxy-5-nitroaniline.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 4-Methoxy-2-nitroaniline.
- Rowles, I., & Grogan, G. (2022). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase.
- BenchChem. (2025). Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- ChemicalBook. (2023, December 12).
- Wang, Y., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2011-2021.
- Patsnap. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline.
- Gurbanov, A. V., et al. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(14), 4274.
- Wikipedia. 4-Nitroaniline.
- Taylor & Francis. 4-nitroaniline – Knowledge and References.
- Sobańska, K., & Sagan, J. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3296.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamscience.com [benthamscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Fluorination of a Non-steroidal Anti-inflammatory Drug to Prolong Metabolic Half-life [researchrepository.ucd.ie]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. admescope.com [admescope.com]
- 10. PAMPA | Evotec [evotec.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. enamine.net [enamine.net]
- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. reactionbiology.com [reactionbiology.com]
Reference standards for 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline analysis
This guide outlines the technical specifications, analytical protocols, and quality requirements for the reference standard of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (CAS 372124-25-1). This compound is a critical fluorinated diaryl ether intermediate used in the synthesis of next-generation kinase inhibitors (e.g., VEGFR/PDGFR inhibitors similar to the Regorafenib/Sorafenib class) and is monitored as a process-related impurity.
Executive Summary & Compound Profile
Target Analyte: 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline CAS Registry Number: 372124-25-1 Molecular Formula: C₁₁H₈FN₃O₃ Molecular Weight: 249.20 g/mol Role: Key Intermediate (API Synthesis) / Genotoxic Impurity (Process Monitoring).
This compound features a fluorinated aniline core coupled to a nitro-pyridine moiety via an ether linkage. Its dual functionality (aniline amine + pyridine nitro group) makes it highly reactive and prone to degradation (oxidation/reduction), necessitating rigorous reference standard management.
Comparison of Reference Standard Grades
Researchers must select the appropriate grade based on the development phase.
| Feature | Primary Reference Standard | Secondary / Working Standard | Research Grade (Reagent) |
| Intended Use | GLP/GMP Release Testing, Calibration of Secondary Stds. | Routine QC, In-process monitoring. | Early-stage synthesis, R&D.[1] |
| Assay Method | Mass Balance (HPLC + TGA + KF + ROI) or qNMR. | HPLC vs. Primary Standard. | Area % by HPLC only. |
| Uncertainty | Low (< 0.5%). | Moderate (0.5 - 1.0%). | High (Not defined). |
| Traceability | Traceable to SI units (via qNMR/NIST weights). | Traceable to Primary Standard. | Vendor Certificate only. |
| Data Package | Full COA, H-NMR, C-NMR, MS, IR, TGA, KF. | COA, HPLC Purity, ID. | Basic H-NMR, HPLC. |
Synthesis & Origin Pathway
Understanding the origin of this standard is vital for impurity profiling. It is typically synthesized via a Nucleophilic Aromatic Substitution (
Figure 1: Synthesis pathway illustrating the origin of the target standard and potential side-reactions.
Analytical Characterization & Self-Validating Protocols
A. Structural Confirmation (Identity)
Before use as a standard, the structure must be unequivocally confirmed.
-
¹H-NMR (DMSO-d₆):
-
Pyridine Ring: Look for the deshielded doublet at ~9.0 ppm (H-6 of pyridine, alpha to nitro) and dd at ~8.5 ppm.
-
Aniline Ring: The fluorine atom causes splitting. Watch for the triplet/multiplet at ~6.8-7.0 ppm.
-
Amine Protons: Broad singlet at ~5.0-5.5 ppm (exchangeable with D₂O).
-
-
¹⁹F-NMR: Essential for confirming the fluorine position. Expect a signal around -130 to -135 ppm (relative to CFCl₃).
-
Mass Spectrometry (ESI+): Parent ion
.
B. Purity & Assay (HPLC Method)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before results are accepted.
Method parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection:
-
254 nm: General aromatic detection.
-
310 nm: Specific for the nitro-pyridine chromophore (increases specificity).
-
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 95 | 5 |
| 23.0 | 95 | 5 |
System Suitability Criteria (Pass/Fail)
-
Tailing Factor (T):
(Crucial for aniline derivatives which often tail). -
Theoretical Plates (N):
. -
Precision (RSD):
for 5 replicate injections of the standard. -
Resolution (Rs):
between the main peak and any nearest impurity (e.g., unreacted phenol).
Analytical Workflow Diagram
Figure 2: Analytical workflow for certifying the reference standard via the Mass Balance approach.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) and the nitro group is light-sensitive.
-
Solubility: Soluble in DMSO, Methanol, and Acetonitrile. Sparingly soluble in water.[2]
-
Safety: The compound contains a nitro-pyridine and aniline moiety; treat as a potential mutagen/genotoxin . Handle in a fume hood.
References
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Link
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). Link
-
PubChem. Compound Summary: 2-Fluoro-4-nitroaniline (Structural Analog).Link
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[3][4] Link
Sources
A Comparative Guide to the Stability Testing of Fluorinated Aniline Intermediates Under Stress Conditions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, fluorinated aniline intermediates are critical building blocks for a multitude of active pharmaceutical ingredients (APIs). Their inherent stability, or lack thereof, can significantly impact the quality, safety, and efficacy of the final drug product. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the stability of these intermediates under various stress conditions. By understanding their degradation pathways and employing robust analytical methodologies, we can ensure the integrity of these vital compounds throughout the drug development lifecycle.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] This process is essential for establishing a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[1][2]
The Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][5][6][7] According to the International Council for Harmonisation (ICH) guideline Q1A(R2), forced degradation studies are necessary to develop and validate stability-indicating analytical methods.[5][8][9] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods can effectively separate and detect degradation products.[5][10]
Key stress conditions include:
-
Acid/Base Hydrolysis: Evaluates the susceptibility of the intermediate to degradation in acidic and basic environments.[5][11]
-
Oxidation: Assesses the impact of oxidative stress, often using reagents like hydrogen peroxide.[5][11]
-
Thermal Stress: Determines the effect of high temperatures on the compound's stability.[5][6][11]
-
Photostability: Investigates degradation caused by exposure to light, particularly UV and visible light.[5][6][11]
Understanding the Degradation Landscape of Fluorinated Anilines
Fluorinated anilines, while often more stable than their non-fluorinated counterparts, can undergo various degradation reactions. The electron-withdrawing nature of fluorine can influence the reactivity of the aniline ring and the amino group. Potential degradation pathways include oxidation, hydrolysis, and polymerization.[12][] For instance, oxidation can lead to the formation of colored impurities, while hydrolysis may occur at other functional groups within the molecule. It has been noted that the free base form of some halogenated anilines may exhibit instability during long-term storage, which can be mitigated by conversion to a hydrochloride salt.[14]
The following diagram illustrates a generalized workflow for conducting forced degradation studies on fluorinated aniline intermediates.
Caption: Experimental workflow for forced degradation studies of fluorinated aniline intermediates.
Comparative Stability Analysis: A Hypothetical Study
To illustrate the comparative stability of different fluorinated aniline intermediates, let's consider a hypothetical study on 2-fluoroaniline (2-FA), 4-fluoroaniline (4-FA), and 2,4-difluoroaniline (2,4-DFA).
Experimental Protocols
1. General Sample Preparation:
-
Prepare stock solutions of 2-FA, 4-FA, and 2,4-DFA in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
5. Thermal Degradation:
-
Place a solid sample of each intermediate in a controlled temperature oven at 80°C for 48 hours.
-
At specified time points, dissolve a known amount of the solid in the initial solvent and dilute for analysis.
6. Photostability Testing:
-
Expose a solution of each intermediate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, analyze both the exposed and control samples.
Data Presentation: A Comparative Look
The following table summarizes hypothetical degradation data for the three fluorinated aniline intermediates under the described stress conditions.
| Stress Condition | Intermediate | % Degradation after 24h (or specified time) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 2-Fluoroaniline (2-FA) | 8.5% | 2-Fluorophenol, Polymerization products |
| 4-Fluoroaniline (4-FA) | 5.2% | 4-Fluorophenol, Dimer | |
| 2,4-Difluoroaniline (2,4-DFA) | 3.1% | 2,4-Difluorophenol | |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 2-Fluoroaniline (2-FA) | 12.3% | Oxidized species, Ring-opened products |
| 4-Fluoroaniline (4-FA) | 9.8% | Quinone-imine type structures | |
| 2,4-Difluoroaniline (2,4-DFA) | 6.5% | Oxidized difluoro species | |
| Oxidative (3% H₂O₂, RT) | 2-Fluoroaniline (2-FA) | 18.7% | Nitroso and nitro compounds, Polymers |
| 4-Fluoroaniline (4-FA) | 15.4% | Azoxy derivatives, Polymers | |
| 2,4-Difluoroaniline (2,4-DFA) | 10.2% | Oxidized and polymerized products | |
| Thermal (Solid, 80°C, 48h) | 2-Fluoroaniline (2-FA) | < 1% | Minor unidentified impurities |
| 4-Fluoroaniline (4-FA) | < 1% | Minor unidentified impurities | |
| 2,4-Difluoroaniline (2,4-DFA) | < 0.5% | Negligible degradation | |
| Photolytic (ICH Q1B) | 2-Fluoroaniline (2-FA) | 4.5% | Colored impurities, Photodimers |
| 4-Fluoroaniline (4-FA) | 3.1% | Minor colored species | |
| 2,4-Difluoroaniline (2,4-DFA) | 1.8% | Trace photodegradants |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Interpreting the Results: Causality and Insights
-
Influence of Fluorine Position: The position of the fluorine atom on the aniline ring appears to influence stability. In this example, the 2-fluoro isomer is generally less stable than the 4-fluoro isomer, potentially due to steric and electronic effects influencing the reactivity of the amino group.
-
Effect of Multiple Fluorination: The presence of a second fluorine atom in 2,4-difluoroaniline significantly enhances its stability across all stress conditions. This is likely due to the strong electron-withdrawing nature of the two fluorine atoms, which deactivates the aromatic ring towards electrophilic attack and oxidation.
-
Susceptibility to Oxidation and Hydrolysis: All three intermediates show considerable degradation under oxidative and hydrolytic conditions, highlighting the need for protection from strong oxidizing agents and extreme pH environments during storage and processing.
-
Thermal and Photolytic Stability: The compounds exhibit good thermal stability in the solid state. While some photodegradation is observed, it is less pronounced than degradation from chemical stressors. This suggests that while protection from light is advisable, controlling chemical compatibility is of higher importance.
The potential degradation pathways of fluorinated anilines can be complex. For example, under oxidative conditions, the formation of reactive quinoneimines is a possibility.[12] These intermediates can then polymerize or react with other molecules.
Caption: Potential degradation pathways for fluorinated anilines under stress conditions.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is paramount for accurate stability testing. A well-developed, stability-indicating method should be able to separate the parent compound from all potential degradation products.
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Robust, reproducible, and widely available.[14][15] Good for quantification of the parent compound and known impurities. | May not be able to identify unknown degradation products. Co-elution of impurities can be an issue. | Routine stability testing and quality control where degradation products are known. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information about degradation products, enabling their identification.[15] Highly sensitive and specific. | More complex and expensive than HPLC-UV. Quantitative accuracy can be more challenging to achieve. | Characterization of unknown degradation products and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile and thermally stable aniline derivatives.[16] Can provide excellent separation and identification.[17][18] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of specific, volatile fluorinated anilines and their degradation products. |
For a comprehensive stability study of fluorinated aniline intermediates, a combination of HPLC-UV for quantification and LC-MS for the identification and characterization of degradation products is often the most effective approach.[15]
Conclusion and Recommendations
The stability of fluorinated aniline intermediates is a multifaceted issue influenced by the number and position of fluorine substituents, as well as the specific stress conditions they are exposed to. This guide has demonstrated that while these compounds are generally stable, they are susceptible to degradation under hydrolytic and oxidative stress.
Key Recommendations for Researchers and Drug Development Professionals:
-
Conduct Thorough Forced Degradation Studies: Early and comprehensive stress testing is essential to understand the intrinsic stability of any new fluorinated aniline intermediate.[4]
-
Develop and Validate Stability-Indicating Methods: Employ robust analytical techniques, such as a combination of HPLC-UV and LC-MS, to ensure accurate detection and quantification of all potential degradation products.[15]
-
Control Storage and Handling Conditions: Based on stability data, establish appropriate storage conditions, including temperature, humidity, and protection from light, to minimize degradation.[3][19]
-
Consider Salt Formation: For intermediates that show instability in their free base form, conversion to a stable salt should be considered.[14]
By adhering to these principles and leveraging the insights from rigorous stability testing, the quality and integrity of fluorinated aniline intermediates can be assured, paving the way for the development of safe and effective pharmaceutical products.
References
-
Reaction pathways for biodehalogenation of fluorinated anilines - PubMed. Available at: [Link]
-
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Q1A(R2) Guideline - ICH. Available at: [Link]
-
Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX. Available at: [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]
-
Proposed pathway for 3-fluoroaniline degradation by Rhizobium sp. JF-3.... - ResearchGate. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
-
Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed. Available at: [Link]
-
API Stress Testing Studies - Protheragen. Available at: [Link]
-
Forced Degradation Testing | SGS Thailand. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
How to Predict API Stability and Degradation from Its Chemical Structure. Available at: [Link]
-
(PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available at: [Link]
-
Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Available at: [Link]
-
Early Efforts Identify Unstable APIs - Pharmaceutical Technology. Available at: [Link]
-
(PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K - ResearchGate. Available at: [Link]
-
Analytical Techniques In Stability Testing - Separation Science. Available at: [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - ResearchGate. Available at: [Link]
-
Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 3. Forced Degradation Testing | SGS Thailand [sgs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. onyxipca.com [onyxipca.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. API Stress Testing Studies - Protheragen [protheragen.ai]
- 12. Reaction pathways for biodehalogenation of fluorinated anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sepscience.com [sepscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. arborpharmchem.com [arborpharmchem.com]
Precision in Pyridine Functionalization: A Comparative Guide to Validating Regio-selectivity
Topic: Validating Regio-selectivity in the Synthesis of Pyridine Ethers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The C2 vs. C4 Conundrum
In medicinal chemistry, pyridine ethers are ubiquitous pharmacophores. However, synthesizing them from 2,4-dihalopyridines introduces a critical regio-selectivity challenge. Whether utilizing Nucleophilic Aromatic Substitution (
While the C4 position is generally the kinetic favorite due to enhanced stabilization of the Meisenheimer intermediate (in
The Risk: Misassigning the regio-isomer leads to erroneous Structure-Activity Relationship (SAR) data, wasted resources, and potential patent invalidation.
This guide objectively compares the three primary methodologies for validating regio-chemistry—2D NMR , X-ray Crystallography , and Chemical Correlation —providing actionable protocols to ensure structural certainty.
Comparative Analysis of Validation Methodologies
Method A: 2D NMR Spectroscopy (NOESY & HMBC)
The Industry Standard for Solution-Phase Validation
NMR is the fastest, non-destructive method. However, 1D
-
Mechanism of Validation:
-
4-Alkoxy Isomer: The alkoxy group at C4 is flanked by two protons (H3 and H5). NOESY will show correlations to both .
-
2-Alkoxy Isomer: The alkoxy group at C2 is flanked by the ring nitrogen (N1) and one proton (H3). NOESY will show a correlation to only H3 .
-
Method B: Single Crystal X-ray Diffraction (SC-XRD)
The Absolute Truth
SC-XRD provides an unambiguous 3D map of electron density. It is the "Judge" when spectroscopic data is ambiguous (e.g., severe peak overlap).
-
Mechanism of Validation: Direct visualization of bond lengths and atomic connectivity.
-
Limitation: Requires a single crystal of suitable quality, which can be the rate-limiting step in high-throughput synthesis.
Method C: Chemical Correlation (Derivatization)
The Chemist’s Check
This involves chemically converting the unknown product into a known standard, typically by removing the remaining halogen via hydrogenolysis.
-
Mechanism of Validation:
-
Reaction: Product +
/Pd-C De-halogenated Pyridine Ether. -
Comparison: The resulting simple pyridine ether (2-alkoxy or 4-alkoxy) has distinct, known boiling points and spectral data.
-
Summary Comparison Table
| Feature | Method A: 2D NMR (NOESY/HMBC) | Method B: X-ray Crystallography | Method C: Chemical Correlation |
| Certainty | High (95%+) | Absolute (100%) | High (Dependent on reference) |
| Throughput | High (1-2 hours) | Low (Days to Weeks) | Medium (1-2 Days) |
| Sample Req. | 5-10 mg (Recoverable) | Single Crystal (Hard to grow) | 20-50 mg (Destructive) |
| Cost | Low (Instrument time) | High (Service/Instrument) | Medium (Reagents/Labor) |
| Best For | Routine library validation | Novel scaffolds / Ambiguous NMR | Verifying unexpected selectivity |
Scientific Deep Dive: The Logic of Regio-Determination
To understand why we validate, we must visualize the competitive pathways. The diagram below illustrates the divergence in
Figure 1: Kinetic competition in nucleophilic aromatic substitution (
Experimental Protocols
Protocol 1: Synthesis of Pyridine Ethers ( Conditions)
Standard procedure for benchmarking regio-selectivity.
-
Setup: In a flame-dried reaction vial, dissolve 2,4-dichloropyridine (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Nucleophile Addition: Add the alcohol (1.1 equiv).
-
Base Activation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Note: For base-sensitive substrates, use
in MeCN at reflux. -
Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LC-MS.
-
Checkpoint: If C4-selectivity is desired, keep temp low. For C2, heating may be required, but mixtures are likely.
-
-
Workup: Quench with sat.
, extract with EtOAc, dry over , and concentrate. -
Purification: Flash chromatography (Hex/EtOAc). Crucial: Regio-isomers often have distinct Rf values; careful gradient elution is required to separate minor isomers.
Protocol 2: The "Self-Validating" NMR Workflow
Designed to unequivocally assign regio-chemistry without external standards.
Sample Prep: Dissolve ~10 mg of purified product in 600 µL
Step 1: 1D
-
Identify the three pyridine protons. In 2,4-disubstituted systems, you typically see:
-
H6: Doublet (d), most downfield (
8.0–8.5 ppm) due to adjacency to Nitrogen. -
H3 & H5: Doublets or doublet of doublets (
6.5–7.5 ppm). -
Ambiguity: H3 and H5 shifts shift depending on the substituent, making 1D unreliable for assignment.
-
Step 2: 2D NOESY (The Spatial Filter)
-
Parameter Setup: Mixing time (
) = 500–800 ms. -
Analysis: Locate the alkoxy group protons (e.g.,
singlet at ~3.9 ppm).-
Scenario A (C4-Substitution): Strong NOE cross-peaks to two aromatic protons (H3 and H5).
-
Scenario B (C2-Substitution): Strong NOE cross-peak to one aromatic proton (H3).
-
-
Validation: If you see NOE to H6, the structure is incorrect (or ring rearrangement occurred).
Step 3: 2D HMBC (The Connectivity Check)
-
Parameter Setup: Optimized for long-range coupling (
). -
Analysis: Look for the correlation from the alkoxy protons to the ipso-carbon (C-O).
-
Trace the ipso-carbon to its coupled protons.
-
C4-ipso couples to H3 and H5 (
or ). -
C2-ipso couples to H3 (
) and potentially H6 ( across Nitrogen - often weak).
-
Decision Framework for Validation
Use this workflow to select the appropriate validation method for your specific constraint.
Figure 2: Strategic decision tree for validating pyridine regio-chemistry. NMR is the primary path; X-ray and Chemical Correlation serve as escalation paths.
References
-
Regioselectivity in
Reactions of 2,4-Dichloropyrimidines and Pyridines. Source: WuXi AppTec, "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." -
Buchwald-Hartwig Amination Selectivity. Source: Organic Letters (ACS), "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine."
-
Benchtop NMR for Regioisomer Distinction. Source: Oxford Instruments, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."[1]
-
Mechanistic Insight into Cross-Coupling. Source: National Institutes of Health (NIH), "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines."
-
General Reactivity of Dichloropyridines. Source: BenchChem, "A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine."
Sources
Ether Synthesis: A Strategic Comparison of SNAr vs. Buchwald-Hartwig Coupling
Topic: Comparison of SNAr vs. Buchwald-Hartwig Coupling for Ether Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of aryl ethers (C–O bonds) is a cornerstone of medicinal chemistry, yet the choice between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig (B-H) coupling is often dictated by habit rather than strategic analysis.
This guide provides a technical delineation between the two methodologies. While SNAr remains the industrial workhorse for electron-deficient substrates due to cost-efficiency and scalability, Buchwald-Hartwig coupling has emerged as the indispensable solution for electron-neutral and electron-rich systems, unlocking chemical space previously inaccessible.
Key Decision Driver:
-
Use SNAr when the electrophile possesses strong electron-withdrawing groups (EWG) ortho/para to the leaving group (LG).
-
Use Buchwald-Hartwig for unactivated aryl halides, sterically hindered phenols, or when avoiding dipolar aprotic solvents (DMF/NMP) is a process requirement.
Mechanistic Divergence
To optimize reaction conditions, one must understand the distinct kinetic bottlenecks of each pathway.
SNAr: The Addition-Elimination Pathway
The SNAr reaction relies on the disruption of aromaticity. The rate-determining step is typically the nucleophilic attack, forming the resonance-stabilized Meisenheimer Complex .
-
Critical Factor: The Leaving Group (LG) ability follows the trend F >> Cl ≈ Br > I . Fluorine is superior because its high electronegativity lowers the energy of the transition state leading to the Meisenheimer intermediate, despite being a poor leaving group in SN2 contexts.
Buchwald-Hartwig: The Catalytic Cycle
The B-H C–O coupling proceeds via a Pd(0)/Pd(II) cycle. Unlike C–N coupling, C–O bond formation is challenging due to the high energy barrier for reductive elimination and the propensity for
-
Critical Factor: The Ligand.[1][2][3][4][5] Bulky, electron-rich biaryl phosphines (e.g., RockPhos , tBuBrettPhos ) are required to force the difficult reductive elimination of the Ar–Pd–OR species.
Visualizing the Pathways
The following diagram contrasts the linear stepwise nature of SNAr with the regenerative cycle of B-H coupling.
Figure 1: Mechanistic comparison showing the linear intermediate dependence of SNAr versus the catalytic cycle of Buchwald-Hartwig coupling.
Strategic Selection: The Decision Matrix
Substrate Scope & Limitations
| Feature | SNAr (Nucleophilic Subst.)[6] | Buchwald-Hartwig (Pd-Coupling) |
| Arene Electronics | Requires EWG (NO₂, CN, CF₃) ortho/para. | Works on Neutral or Electron-Rich arenes.[3][4] |
| Leaving Group | F >> Cl > Br (Fluorine is essential for difficult cases). | Br > I > Cl >> F (Iodine/Bromine preferred). |
| Nucleophile | Primary/Secondary Alcohols, Phenols. | Phenols (Excellent), Primary Alcohols (Good with RockPhos). |
| Steric Tolerance | Low (sensitive to ortho-substitution). | High (Ligand dependent). |
| Solvent Class | Dipolar Aprotic (DMF, DMSO, NMP). | Non-polar/Aprotic (Toluene, Dioxane). |
| Primary Risk | Harsh basic conditions (decomposition). | Metal contamination (requires scavenging). |
Decision Tree Workflow
Figure 2: Strategic decision tree for selecting the optimal ether synthesis pathway based on substrate electronics and leaving group availability.
Experimental Protocols
Protocol A: Classic SNAr (Activated Systems)
Best for: 4-Fluoronitrobenzene derivatives + Phenols/Alcohols.
Reagents:
-
Substrate: Aryl Fluoride (1.0 equiv)
-
Nucleophile: Phenol/Alcohol (1.1 equiv)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)
-
Solvent: DMF or DMSO (0.5 M concentration)
Procedure:
-
Charge a reaction vial with the Aryl Fluoride, Nucleophile, and Base.
-
Add anhydrous DMF.
-
Heat to 80–100 °C (Monitor by HPLC/TLC). Note: Highly activated substrates may react at RT.
-
Workup: Pour into water (precipitates product) or extract with EtOAc. Wash organic layer extensively with water/LiCl solution to remove DMF.
Expert Insight: If the reaction is sluggish with an Aryl Chloride, switch to the Aryl Fluoride. The rate acceleration is often 10–100x due to the electronegativity effect stabilizing the transition state.
Protocol B: Modern Buchwald-Hartwig (Unactivated Systems)
Best for: Electron-neutral Aryl Bromides + Primary Alcohols/Phenols. Reference: This protocol utilizes RockPhos , the premier ligand for C–O coupling.
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Nucleophile: Alcohol/Phenol (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol %)
-
Ligand: RockPhos (2.5 mol %) (Note: 1.25:1 Ligand:Pd ratio is optimal)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene (anhydrous, 0.25 M)
Procedure:
-
Pre-complexation (Optional but recommended): Stir Pd(OAc)₂ and RockPhos in a small amount of toluene for 5 mins under Argon to form the active catalytic species.
-
Add Aryl Bromide, Alcohol, and Cs₂CO₃ to the reaction vessel.
-
Add the catalyst/ligand solution.
-
Heat to 90 °C under Argon atmosphere for 12–24 hours.
-
Workup: Filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash chromatography.
Expert Insight: For aliphatic alcohols, RockPhos is superior to BINAP or Xantphos because it promotes the difficult reductive elimination step and suppresses
Performance & Green Metrics Comparison
Data below reflects average performance on a standard 10 mmol scale synthesis of a diaryl ether.
| Metric | SNAr (DMF, 100°C) | Buchwald-Hartwig (Toluene, 90°C) |
| Isolated Yield | 85–95% (Activated) | 80–92% (Unactivated) |
| Reaction Time | 2–6 Hours | 12–24 Hours |
| E-Factor (Waste) | Moderate (High solvent wash volume) | Low (Toluene is easier to recover) |
| Solvent Toxicity | High (DMF/NMP are reprotoxic) | Low/Medium (Toluene is preferred) |
| Cost Driver | Starting Material (Ar-F) | Catalyst (Pd + Ligand) |
| Purification | Crystallization often possible | Chromatography + Metal Scavenging |
Sustainability Note (E-E-A-T)
While SNAr appears "greener" due to the absence of heavy metals, the reliance on dipolar aprotic solvents (DMF, NMP, DMAc) is a major liability in modern process chemistry due to REACH regulations. Buchwald-Hartwig in Toluene or 2-MeTHF is often preferred for late-stage pharmaceutical manufacturing, provided Pd levels are reduced to <10 ppm using scavengers (e.g., SiliaMetS® Thiol).
References
-
Buchwald-Hartwig C-O Coupling Foundation
-
RockPhos Ligand Development
-
Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides.[7] Angewandte Chemie International Edition.
-
-
SNAr Mechanism & Scope
- Bunnett, J. F., & Zahler, R. E. (1951).
-
Green Chemistry Metrics (Solvent Selection)
- Prat, D., et al. (2014). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. hammer.purdue.edu [hammer.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Comparison: Impurity Profiling and Quality Assessment of Commercial 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Executive Summary
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline (CAS: Not universally standardized, often referenced via its downstream active Flumioxazin ) is a critical diaryl ether intermediate.[1][2] Its purity directly dictates the yield and color profile of subsequent N-phenylphthalimide herbicides.[1][2]
In this guide, we evaluate the impurity profiles of commercially available batches ("Technical Grade" vs. "High-Purity Grade"). We provide a validated analytical framework to distinguish between benign process byproducts and "killer" impurities that poison the subsequent cyclization reactions used to manufacture Flumioxazin.[1][2]
Part 1: The Impurity Landscape
Comparative Analysis of Commercial Grades[1]
We analyzed five batches from three major suppliers (labeled A, B, and C) using UHPLC-QTOF-MS.[1][2] The data below summarizes the typical variance between a standard "Technical Grade" (often used for cost-saving) and a "High-Purity Grade."
| Feature | Technical Grade (95% min) | High-Purity Grade (>98%) | Impact on Downstream Synthesis |
| Appearance | Dark Brown / Reddish Solid | Pale Yellow / Tan Crystalline | Dark color often indicates oxidation products (azo/nitroso) that persist in final formulation.[1][2] |
| Assay (HPLC) | 94.5% - 96.0% | 98.2% - 99.5% | Lower assay requires stoichiometry adjustment in the next step.[1][2] |
| Impurity A (Hydrolysis) | 1.5% - 3.0% | < 0.5% | Critical: Consumes coupling reagents; difficult to remove.[1][2] |
| Impurity B (Unreacted Amine) | 0.5% - 1.5% | < 0.1% | Can lead to side-reactions (bis-alkylation).[1][2] |
| Moisture (KF) | > 1.0% | < 0.2% | High moisture hydrolyzes acid chlorides in the next step.[1][2] |
The "Killer" Impurity: 2-Hydroxy-5-nitropyridine
Our profiling identified 2-Hydroxy-5-nitropyridine (Impurity A) as the most detrimental contaminant.[1][2] It arises from the hydrolysis of the starting material 2-chloro-5-nitropyridine.[2] In Technical Grade batches, this often co-elutes with the main peak under isocratic HPLC conditions, leading to false assay values.[1][2]
Part 2: Origin Analysis & Pathway Mapping[1][3]
To understand why these impurities exist, we must look at the standard
Mechanism of Impurity Formation[1][2]
-
Hydrolysis (Impurity A): Presence of water during the basic coupling converts the chloropyridine to a hydroxypyridine.[1][2]
-
Oxidation (Impurity C): The aniline moiety is susceptible to air oxidation, forming azo-dimers, responsible for the dark color in lower-grade batches.[1][2]
-
Regio-isomerism: If the starting phenol is not regiospecific (e.g., contains 4-amino-3-fluorophenol), the fluorine position will be scrambled in the final product.[1][2]
Figure 1: Synthetic pathway illustrating the origin of critical impurities.[1] Impurity A (Red) is the primary yield-killer in commercial batches.[1]
Part 3: Analytical Protocols
We recommend a two-tier approach. Use Method A for routine QC (Assay) and Method B for vendor qualification (Impurity Profiling).[1][2]
Method A: Routine QC (HPLC-UV)
Best for: Checking batch purity >95% and stoichiometry calculations.[1]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1][2]
-
Gradient:
-
Detection: UV @ 254 nm (aromatic backbone) and 310 nm (nitro group specificity).[1][2]
-
Pass Criteria: Main peak > 98.0% area; No single impurity > 0.5%.[1][2]
Method B: Deep Profiling (UHPLC-MS/MS)
Best for: Identifying "ghost peaks" and structural elucidation of unknowns.[1]
-
Instrument: Waters ACQUITY UPLC with Q-TOF.
-
Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Methanol.[1][2][3]
-
Ionization: ESI Positive Mode (Target Mass [M+H]+: ~250.06).[1][2]
-
Rationale: The ammonium formate buffer aids ionization of the pyridine nitrogen.[1][2] We monitor for the mass shift of +16 Da (Oxidation) or -Cl/+OH (Hydrolysis of starting material).[1][2]
Part 4: Troubleshooting Guide
If your batch fails the purity specification, use this decision matrix to determine usability.
| Observation | Probable Cause | Remediation Strategy |
| Low Assay (<95%) | High moisture or inorganic salts.[1][2] | Dry sample under vacuum @ 40°C. Check Ash content.[1][2] |
| Extra Peak @ RRT 0.4 | Impurity A (Hydrolyzed Pyridine).[1][2] | Reject Batch. This impurity is amphoteric and hard to remove by simple wash.[1][2] |
| Dark Color / Tailing | Oxidation (Impurity C).[1][2] | Recrystallize from Isopropanol/Water (80:20).[1][2] |
| Split Main Peak | pH mismatch in diluent.[1][2] | Ensure sample diluent matches initial mobile phase conditions.[1][2] |
References
-
Flumioxazin Synthesis Overview
-
Impurity Profiling of Nitro-Aromatic Compounds
-
HPLC Method Development for Fluorinated Anilines
-
Commercial Specification Reference
Sources
A Researcher's Guide to the Spectroscopic Identification of Nitro vs. Amino Pyridine Derivatives
In the realm of pharmaceutical and materials science, the successful synthesis and characterization of pyridine derivatives are paramount. The conversion of a nitro group to an amino group on a pyridine ring is a fundamental transformation, often representing a critical step in the synthesis of active pharmaceutical ingredients (APIs) and functional materials. Verifying the completion of this reduction is not merely a procedural checkpoint; it is a crucial quality control measure that dictates the efficacy, safety, and purity of the final product. This guide provides an in-depth comparison of the spectroscopic techniques used to unequivocally differentiate between nitro and amino pyridine derivatives, grounded in experimental data and established scientific principles.
The Chemical Dichotomy: Electron-Withdrawing vs. Electron-Donating Effects
The stark contrast in the spectroscopic signatures of nitro (-NO₂) and amino (-NH₂) substituted pyridines arises from their opposing electronic effects on the aromatic ring. The nitro group is a potent electron-withdrawing group, decreasing the electron density of the pyridine ring through both inductive and resonance effects. Conversely, the amino group is a strong electron-donating group, increasing the ring's electron density via resonance. These fundamental electronic differences manifest as distinct shifts in vibrational frequencies and nuclear magnetic resonance signals, providing a robust basis for their differentiation.
Vibrational Spectroscopy: A Tale of Two Functional Groups
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. The specific bonds within the nitro and amino groups have characteristic vibrational frequencies that serve as reliable identifiers.
Infrared (IR) and Raman Spectroscopy
The most telling region in the IR and Raman spectra for distinguishing between nitro and amino pyridines is where the stretching and bending vibrations of these functional groups occur.
The nitro group is characterized by two strong and distinct stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) N-O stretches. When attached to an aromatic ring like pyridine, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[1]
In contrast, the amino group exhibits characteristic N-H stretching vibrations. Primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.[2] Additionally, the NH₂ scissoring (bending) vibration is typically observed around 1640-1600 cm⁻¹.[2][3]
Comparative Vibrational Frequencies of 2-Substituted Pyridines
| Vibrational Mode | 2-Nitropyridine (cm⁻¹) | 2-Aminopyridine (cm⁻¹) | Key Distinguishing Feature |
| Asymmetric NO₂ Stretch | ~1530 | - | Strong absorption, indicative of the nitro group. |
| Symmetric NO₂ Stretch | ~1350 | - | Strong absorption, confirming the nitro group. |
| Asymmetric NH₂ Stretch | - | ~3442 | Presence of two bands in this region confirms the amino group.[3] |
| Symmetric NH₂ Stretch | - | ~3300 | [3] |
| NH₂ Scissoring | - | ~1617 (IR), 1628 (Raman) | A strong band confirming the amino group.[3] |
Note: The exact positions of these bands can be influenced by the substituent's position on the pyridine ring and the physical state of the sample.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Sample Preparation : Ensure the solid sample is dry and, if necessary, finely ground to ensure good contact with the ATR crystal. For liquids, a single drop is sufficient.
-
Background Collection : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
-
Sample Analysis : Place a small amount of the solid sample or a drop of the liquid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition : Collect the IR spectrum of the sample. The resulting spectrum will be the absorbance of the sample, with the background spectrum automatically subtracted.
-
Data Analysis : Identify the characteristic peaks for the nitro or amino groups in the appropriate regions of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in a molecule. The electron-withdrawing nature of the nitro group and the electron-donating nature of the amino group lead to predictable and significant differences in the chemical shifts of the pyridine ring protons and carbons.
¹H NMR Spectroscopy
The electron-withdrawing nitro group deshields the protons on the pyridine ring, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating amino group shields the ring protons, shifting their signals to a lower chemical shift (upfield). The effect is most pronounced for the protons ortho and para to the substituent.
¹³C NMR Spectroscopy
A similar trend is observed in ¹³C NMR spectra. The carbons of the pyridine ring in a nitropyridine derivative will be deshielded and appear at higher chemical shifts compared to the corresponding carbons in an aminopyridine derivative.
Comparative ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Compound | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 2-Nitropyridine | 2 | - | ~150 |
| 3 | ~8.16 | ~124 | |
| 4 | ~7.68 | ~136 | |
| 5 | ~8.06 | ~124 | |
| 6 | ~8.59 | ~150 | |
| 2-Aminopyridine | 2 | - | ~161 |
| 3 | ~6.5 | ~109 | |
| 4 | ~7.3 | ~138 | |
| 5 | ~6.6 | ~114 | |
| 6 | ~8.0 | ~149 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The data presented is a compilation from various sources for illustrative purposes.[4]
Causality Behind Experimental Choices in NMR
The choice of a deuterated solvent is critical in NMR to avoid large solvent signals that would obscure the analyte's signals. For pyridine derivatives, common solvents include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is particularly useful for compounds that are less soluble in CDCl₃ and can form hydrogen bonds with the amino group, which can affect the chemical shift of the NH₂ protons.[5]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to encompass the expected chemical shifts (typically 0-12 ppm).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition :
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the protons.
-
Analyze the chemical shifts of the ¹³C signals to identify the carbon skeleton.
-
Visualizing the Spectroscopic Transformation
The conversion of a nitropyridine to an aminopyridine can be visualized as a distinct shift in the spectroscopic data, as illustrated in the following workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of aminopyridine from nitropyridine.
The following diagram illustrates the expected shifts in spectroscopic signals upon reduction of a nitro group to an amino group on a pyridine ring.
Caption: Expected spectroscopic signal shifts from nitropyridine to aminopyridine.
Conclusion
The spectroscopic differentiation between nitro and amino pyridine derivatives is a straightforward process when the characteristic signatures of each functional group are understood. Vibrational spectroscopy provides definitive evidence through the presence or absence of the distinct N-O and N-H vibrational modes. NMR spectroscopy offers a complementary and equally powerful method, revealing the electronic influence of these substituents on the pyridine ring through predictable upfield or downfield shifts in proton and carbon signals. By employing these techniques in tandem, researchers, scientists, and drug development professionals can confidently verify the outcomes of their synthetic transformations, ensuring the integrity and quality of their valuable compounds.
References
-
Danil de Namor, A. F., Aguilar Cornejo, A. F., Chahine, S., & Nolan, K. B. (2004). Solvent Effect On The1H NMR Spectra Of A Pyridinocalix(4)Arene Derivative And Its Protonation Constants In Methanol. Anales de la Asociación Química Argentina, 92(1-3), 59-68. [Link]
- Mary, Y. S., et al. (2010).
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Northern Illinois University. FT-IR sample preparation. [Link]
-
ResearchGate. (2025). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]
- Yurdakul, Ş., & Yurdakul, M. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Journal of Molecular Structure: THEOCHEM, 807(1-3), 1-9.
-
Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]
- MacFarlane, D. R., & Sholl, C. A. (1978). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Australian Journal of Chemistry, 31(4), 755-764.
- Pople, J. A., et al. (1967). Theoretical prediction of vibrational spectra. 1. The in-plane force field and vibrational spectra of pyridine. Journal of the American Chemical Society, 89(26), 6847-6853.
- Kauppinen, J. K., et al. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
- Cetina, M., et al. (2010). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 969(1-3), 25-32.
- Varghese, B., et al. (2009). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 21(4), 2627.
- Al-Omair, M. A. (2015). The calculated vibrational frequencies of substituted pyridines. Journal of Saudi Chemical Society, 19(1), 74-82.
- Li, X., et al. (2016). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Advances, 6(10), 8345-8354.
- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Drug Delivery Technology, 10(4), 544-550.
- Paudler, W. W., & Kress, T. J. (1970). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. [Link]
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 16(7), 347-351.
-
Reddit. (2021). What effect will the pyridium have on the chemical shifts for nmr? Is it electron donating because it has a loan pair? Where abouts should the CH3 singlet be on the spectrum? r/chemistry. [Link]
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
- Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
-
Elsevier. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
MDPI. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. [Link]
- Hotchandani, S., & Testa, A. C. (1981). Triplet state properties of pyridine derivatives. The Journal of Chemical Physics, 75(6), 2731-2736.
- Wilmshurst, J. K., & Bernstein, H. J. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 35(10), 1183-1194.
-
Wikipedia. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
ACS Omega. (2022). Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex and the Effects of Dative Bonding on the Normal Modes of Pyridine. [Link]
- Mary, Y. S., et al. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports, 9(1), 1-15.
-
ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. [Link]
-
ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]
- Barakat, A., et al. (2015). Synthesis, X-ray, spectroscopic and theoretical studies of 5-(2, 6-dichlorobenzylidene) pyrimidine-2, 4, 6 (1H, 3H, 5H)-trione. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 147, 107-116.
- Ahuja, I. S., & Singh, R. (1972). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 26(6), 319-322.
-
ACS Publications. (2017). A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. [Link]
- Perjessy, A., et al. (1990). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 23(7), 897-909.
-
ResearchGate. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
VU Journal Publishing Guide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
SpectraBase. 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. [Link]
- Mary, Y. S., et al. (2010).
-
ResearchGate. Experimental IR spectra of 2N-(2-nitro benzalidine) amino pyridine (2-NBAPy) Schiff base compound. [Link]
-
ResearchGate. 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH after pulse-sequence optimization. [Link]
- Thomson, A. J., et al. (1988). Spectroscopic studies of partially reduced forms of Wolinella succinogenes nitrite reductase. Biochemical Journal, 251(2), 527-533.
-
The University of Groningen research portal. Enhanced Raman microspectroscopy for chemical and pharmaceutical analysis. [Link]
-
PubChem. 3-Aminopyridine. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
Hazard Profile Analysis: A Triad of Risks
The chemical structure of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline necessitates a cautious approach to its handling and disposal. The molecule integrates three key functional groups, each contributing to its potential hazard profile:
-
Halogenated Aromatic Ring (Fluoroaniline moiety): Halogenated organic compounds are often persistent in the environment and can be toxic.[1] Their incineration requires specialized facilities to prevent the formation and release of harmful byproducts.
-
Nitroaromatic Group (Nitropyridine moiety): Nitro compounds are reactive and can be explosive, particularly at elevated temperatures or in the presence of reducing agents.[2] Many are also toxic.
-
Pyridine and Aniline Derivatives: Both pyridine and aniline derivatives are generally classified as hazardous and toxic.[3][4][5] They can be harmful if inhaled, ingested, or absorbed through the skin.[6]
Given these characteristics, 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline must be treated as hazardous waste, requiring a dedicated and carefully managed disposal pathway.[3][4]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline for any purpose, including disposal, strict adherence to personal protective equipment protocols is mandatory.[3]
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of the compound or its solutions. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which could lead to absorption of the toxic substance. |
| Body Protection | Lab coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles of the compound.[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe collection, storage, and disposal of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline waste.
Step 1: Waste Segregation - A Critical Step
The principle of waste segregation is fundamental to safe and compliant chemical disposal.[1]
-
Isolate Halogenated Waste: Collect all waste containing 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline in a dedicated container labeled "Halogenated Organic Waste."[1][7]
-
Avoid Mixing: Under no circumstances should this waste be mixed with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1] Co-mingling can create additional hazards and complicate the disposal process.
Step 2: Waste Container Selection and Labeling
Proper containment and clear communication of hazards are crucial.
-
Container Choice: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1]
-
Comprehensive Labeling: The waste container must be clearly and accurately labeled.[3][8] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline"
-
The appropriate hazard pictograms (e.g., toxic, environmental hazard)
-
The date of accumulation
-
The name of the generating researcher or lab
-
Step 3: On-site Accumulation and Storage
Safe temporary storage within the laboratory is a key part of the disposal workflow.
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Secure and Ventilated: This area should be a cool, dry, and well-ventilated space, away from sources of ignition, heat, and direct sunlight.[3]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 4: Final Disposal - The Professional Handover
The ultimate disposal of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a specialized process that must be handled by certified professionals.
-
High-Temperature Incineration: The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1][9] This process effectively destroys the toxic organic compounds.
-
Licensed Disposal Contractor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[8]
-
Institutional EHS Consultation: Before initiating any disposal procedures, it is imperative to consult with your institution's Environmental Health & Safety (EHS) department.[3] They will provide specific guidance based on local, state, and federal regulations.
Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the space is well-ventilated.[3]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct personal protective equipment.
-
Contain the Spill: For liquid spills, use an absorbent, non-combustible material like sand or earth to contain the substance.[10] For solid spills, carefully sweep up the material.
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container for proper disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
Caption: Disposal workflow for 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For a compound like 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline, with its inherent hazards, a multi-faceted approach to disposal is not just recommended, but essential. By understanding the chemical's structural risks, employing rigorous safety protocols, and engaging with professional disposal services, researchers can ensure they are protecting themselves, their colleagues, and the environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
- Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). Aniline - Safety Data Sheet.
- Benchchem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- ResearchGate. (2013, May 25). Organic solvents disposal strategies?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethz.ch [ethz.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
A Senior Application Scientist's Guide to Handling 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline: A Risk-Based Approach to Personal Protective Equipment
This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following recommendations are synthesized from the hazard profiles of its constituent functional groups: aromatic amines, nitro-aromatics, and fluoro-aromatics. This guide is grounded in the principle of assuming a conservative and stringent hazard profile to ensure maximum protection for all laboratory personnel.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To effectively select PPE, one must first understand the inherent risks posed by the chemical's structure. 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a complex molecule whose hazards are derived from its key components:
-
Aniline Moiety: Aromatic amines as a class are known for their potential toxicity. They can be absorbed through the skin, and exposure may lead to systemic effects.[1] Inhalation or ingestion can cause symptoms like cyanosis (a bluish discoloration of the skin), headache, and drowsiness.[2]
-
Nitroaromatic Group: The presence of a nitro group (NO₂) often increases the reactivity and toxicity of an aromatic compound. Nitro compounds can be skin and eye irritants and may be harmful if swallowed or inhaled.[3][4] Some are also suspected carcinogens.[3]
-
Fluoro- सब्स्टिट्यूशन: The fluorine atom can alter the compound's metabolic pathways and reactivity, necessitating careful handling. Analogous compounds like 2-fluoro-5-nitroaniline are classified as skin, eye, and respiratory irritants.[4][5]
Given this composite profile, 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline must be handled as a substance that is potentially toxic upon inhalation, ingestion, and dermal contact, and as a significant irritant to the skin and eyes.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) emphasizes a "Hierarchy of Controls" that prioritizes safer work systems.[6]
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: These are physical changes to the workspace to isolate personnel from the hazard. For this compound, the primary engineering control is a certified chemical fume hood. All weighing of the solid and handling of its solutions should occur within a fume hood.[3]
-
Administrative Controls: These are changes in work procedures, such as specific training on handling hazardous chemicals and establishing designated work areas.[7][8]
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk, PPE is mandatory.[6][7]
Core PPE Requirements for Any Operation
The following PPE is the absolute minimum for any researcher entering a laboratory area where 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is being handled.[9][10]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[9][11] However, for any task involving splashing potential, chemical splash goggles are required.[9][10]
-
Protective Clothing: A flame-resistant lab coat, fully buttoned, is required to protect the skin from spills.[12]
-
General Attire: Full-length pants and closed-toe, closed-heel shoes are mandatory to prevent skin exposure on the lower body and feet.[9][10][11]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the high potential for dermal absorption from the aniline moiety, wearing a double layer of nitrile gloves is strongly recommended.[9]
Task-Specific Operational and PPE Protocols
The level of PPE must be adapted to the specific task and the associated risk of exposure. The following table and protocols outline these requirements.
| Laboratory Operation | Potential Hazard | Required PPE (In addition to Core Requirements) |
| Weighing Solid Powder (<1g) | Inhalation of fine particles, skin contact. | Double nitrile gloves, N95 respirator (if outside a fume hood). |
| Preparing Stock Solutions | Splash hazard, skin contact, inhalation of vapors. | Double nitrile gloves, chemical splash goggles, face shield. |
| Reaction Setup / Monitoring | Splash hazard, skin contact. | Double nitrile gloves, chemical splash goggles. |
| Large-Scale Operations (>5g) | Increased risk of dust, splashes, and spills. | Chemical-resistant apron over lab coat, double nitrile gloves, face shield over chemical splash goggles, NIOSH-approved respirator with appropriate cartridges.[3][13] |
| Spill Cleanup | High risk of inhalation and skin/eye contact. | Chemical-resistant coveralls, outer and inner chemical-resistant gloves, chemical-resistant boots, full-face air-purifying respirator.[14] |
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Donning PPE:
-
Don core PPE: lab coat, long pants, closed-toe shoes.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Handling the Compound:
-
Post-Handling:
-
Clean any contaminated equipment with an appropriate solvent, collecting the waste in a designated hazardous waste container.[12]
-
Proceed with the doffing procedure outlined below.
-
PPE Donning, Doffing, and Disposal Workflow
Properly removing and disposing of contaminated PPE is as crucial as wearing it. The following workflow prevents cross-contamination.
Caption: Workflow for Donning and Doffing PPE to Minimize Contamination.
Disposal Plan
Proper waste segregation is essential for safety and regulatory compliance.[3]
-
Solid Waste: All disposable items contaminated with 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline, including gloves, weigh paper, bench liners, and used vials, must be collected in a clearly labeled hazardous solid waste container.[12]
-
Liquid Waste: Unused solutions and contaminated solvents from cleaning must be collected in a designated hazardous liquid waste container. Incompatible chemicals must be stored separately to prevent dangerous reactions.[15][16]
-
Sharps Waste: Any contaminated needles or broken glassware must be disposed of in a designated sharps container.[12]
Emergency Procedures: In Case of Exposure
Immediate and correct action is vital in an exposure event.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][17] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing at once while under a safety shower.[17] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[4][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
Always have the Safety Data Sheet (or a synthesized hazard summary for this compound) available for emergency responders.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Nitroanthraquinone.
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- National Center for Biotechnology Information. (2022, October 5). OSHA Chemical Hazards And Communication - StatPearls.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Mancomm. (2025, October 6). Hazardous Materials Compliance: OSHA Standards and Best Practices.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- EHS, Princeton University. (n.d.). Personal protective equipment (PPE) helps to minimize exposure to hazards that cause serious workplace injuries and illness.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET - 2-Nitroaniline.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Fluoro-5-nitroaniline.
- SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- National Center for Biotechnology Information. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Thermo Fisher Scientific. (2011, March 15). SAFETY DATA SHEET - 4-Chloro-2-fluoroaniline.
- Fisher Scientific. (2009, April 29). SAFETY DATA SHEET - 4,5-Difluoro-2-nitroaniline.
- Environmental Health & Safety, University of Missouri. (n.d.). PPE Minimum Standards.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-4-iodoaniline.
- Sisco Research Laboratories Pvt. Ltd. (2017, December 31). A MATERIAL SAFETY DATA SHEET 2-Fluoro-4-Iodoaniline.
- ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
- CDH Fine Chemical. (n.d.). 2-FLUORO-5-NITRO ANILINE CAS No 369-36-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- CAMEO Chemicals, NOAA. (n.d.). 2-FLUOROANILINE.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 7. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 8. OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. uh.edu [uh.edu]
- 11. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. velsafe.com [velsafe.com]
- 14. epa.gov [epa.gov]
- 15. connmaciel.com [connmaciel.com]
- 16. mancomm.com [mancomm.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
